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Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate Documentation Hub

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  • Product: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate
  • CAS: 911795-60-3

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Tert-butyl N-[(2-oxo-1,3-oxazolidin-yl)methyl]carbamate Scaffolds

The following technical guide details the physicochemical properties, synthesis, and applications of Tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate and its regioisomer, the 5-yl derivative. Note on Nomenclatur...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate and its regioisomer, the 5-yl derivative.

Note on Nomenclature: The specific string "Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate" (implying direct attachment of the nitrogen to the C4 ring carbon) describes a chemically unstable hemiaminal structure. In drug development contexts, this almost invariably refers to the stable methylcarbamate derivatives (where a methylene bridge connects the ring to the carbamate). This guide focuses on these stable, commercially relevant scaffolds, specifically the 5-substituted isomer (key intermediate for Linezolid) and the 4-substituted isomer (chiral synthon from amino acids).

Executive Summary

The oxazolidinone class, particularly Tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate (CAS 212913-13-8), represents a cornerstone intermediate in the synthesis of modern antibacterial agents, including Linezolid and Tedizolid. Its regioisomer, the 4-substituted derivative, serves as a critical chiral building block in peptidomimetic synthesis. This guide provides a rigorous analysis of their solid-state properties, solution behavior, and stability profiles, essential for process chemistry and formulation development.

Chemical Identity & Structural Analysis[1][2]

These compounds are characterized by a 2-oxazolidinone ring (a cyclic carbamate) substituted with a Boc-protected aminomethyl group.

Feature5-Substituted Isomer (Linezolid Intermediate) 4-Substituted Isomer (Chiral Synthon)
IUPAC Name tert-butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamatetert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate
Common Name N-Boc-5-aminomethyl-2-oxazolidinoneN-Boc-4-aminomethyl-2-oxazolidinone
CAS Number 212913-13-8 (racemic); 183675-66-7 ((S)-isomer)140924-88-1 (Generic/Analogous)
Molecular Formula C₉H₁₆N₂O₄C₉H₁₆N₂O₄
Molecular Weight 216.23 g/mol 216.23 g/mol
Chiral Origin Derived from (S)-Epichlorohydrin or MannitolDerived from L-Aspartic Acid or L-Serine
Key Structural Feature Substituent at C5 (Beta to Ring N)Substituent at C4 (Alpha to Ring N)
Structural Logic & Stereochemistry
  • 5-Isomer: The C5 stereocenter is crucial for biological activity; the (S)-configuration in the intermediate leads to the (S)-configuration in Linezolid (which corresponds to the (5S)-acetamidomethyl group).

  • 4-Isomer: The C4 stereocenter is derived directly from the alpha-carbon of the starting amino acid (e.g., Asparagine), making it a reliable scaffold for preserving chirality in synthesis.

Physicochemical Properties (Core Data)

The following data focuses on the (S)-5-isomer (CAS 183675-66-7 / 212913-13-8) as the primary drug development standard.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (MP): 137 – 140 °C.

    • Insight: The relatively high melting point indicates strong intermolecular hydrogen bonding (amide N-H ··· O=C) in the crystal lattice, typical for oxazolidinones.

  • Density: ~1.19 ± 0.1 g/cm³ (Predicted).

  • Hygroscopicity: Low to moderate. Store under desiccant.

Solution Properties
  • Solubility Profile:

    • High (>50 mg/mL): DMSO, DMF, Methanol, Ethanol.

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.

    • Low/Insoluble: Water, Hexane, Diethyl Ether.

  • Partition Coefficient (LogP):

    • Experimental: ~ 0.3 – 0.5

    • Calculated (cLogP): 0.21

    • Insight: The compound is moderately lipophilic, allowing for facile extraction into organic solvents (DCM/EtOAc) from aqueous phases during workup.

  • Acidity (pKa):

    • The carbamate NH (Boc) has a pKa ~ 12.

    • The oxazolidinone ring nitrogen is weakly acidic (pKa ~ 12-13) but can be deprotonated by strong bases (NaH, LiHMDS) for N-alkylation/arylation.

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Decomposition (Boc removal/ring opening) occurs at elevated temperatures (>180°C).

  • Hydrolytic Stability:

    • Acid:[1] Sensitive. The Boc group is cleaved by TFA or HCl/Dioxane to yield the free amine (as a salt). The oxazolidinone ring is generally stable to mild acid but opens under harsh acidic reflux.

    • Base: The oxazolidinone ring is susceptible to hydrolysis (opening to amino-alcohol) under strong aqueous basic conditions (NaOH/Heat), especially if the ring nitrogen is unsubstituted.

Synthesis & Characterization

Synthetic Routes

The synthesis of the 5-isomer is a critical industrial process. The most common route utilizes (S)-Epichlorohydrin or (S)-3-chloro-1,2-propanediol.

Synthesis cluster_alt Alternative Route (Direct) Start S-Epichlorohydrin (Chiral Pool) Step1 Ring Opening (NH3/NaN3) Start->Step1 Inter1 1-Amino-3-chloro-2-propanol Step1->Inter1 Step2 Cyclization (CDI or Phosgene) Inter1->Step2 Inter2 5-(Chloromethyl)-2-oxazolidinone Step2->Inter2 Step3 Azidation & Reduction (NaN3 -> H2/Pd) Inter2->Step3 Step4 Boc Protection (Boc2O) Step3->Step4 Final Tert-butyl (2-oxo-1,3-oxazolidin-5-yl) methylcarbamate Step4->Final AltStart N-Boc-1-amino-3-chloropropan-2-ol AltStep Cyclization (Base) AltStart->AltStep AltStep->Final

Caption: Industrial synthesis pathway for the 5-substituted oxazolidinone scaffold starting from chiral epichlorohydrin.

Characterization Standards
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 1.38 (s, 9H, Boc-CH3)

    • δ 3.20-3.30 (m, 2H, CH2-NHBoc)

    • δ 3.55 (dd, 1H, Ring CH2)

    • δ 3.85 (t, 1H, Ring CH2)

    • δ 4.65 (m, 1H, Ring CH)

    • δ 7.15 (t, 1H, NH-Boc)

    • δ 7.50 (s, 1H, Ring NH)

  • Mass Spectrometry (ESI):

    • [M+H]+ = 217.12

    • [M+Na]+ = 239.10 (Common adduct)

  • IR Spectroscopy:

    • 1740-1760 cm⁻¹ (Oxazolidinone C=O, strong)

    • 1690 cm⁻¹ (Carbamate C=O)

Applications in Drug Discovery[1]

The Linezolid Connection

The 5-isomer is the direct precursor to Linezolid. The synthesis involves:

  • N-Arylation: The ring nitrogen is arylated (using Cu-catalyzed Ullmann or Buchwald coupling) with a 3-fluoro-4-morpholinophenyl halide.

  • Deprotection: Removal of the Boc group (TFA/HCl).

  • Acylation: Acetylation of the resulting amine to form the final acetamide side chain.

The 4-Isomer as a Chiral Auxiliary

The 4-isomer (derived from Aspartic acid) is used to synthesize:

  • Peptidomimetics: The rigid oxazolidinone ring constrains the backbone, mimicking a beta-turn.

  • Diamines: Hydrolysis of the ring yields chiral 1,2-diamines or 1,3-diamines depending on the substitution pattern.

Handling & Safety (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Keep refrigerated (2-8°C). Hygroscopic—store under inert gas (Nitrogen/Argon) recommended for long-term stability.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2000). "Linezolid (Zyvox) Label and Prescribing Information." FDA AccessData. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2764177, tert-Butyl N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]carbamate." PubChem. Link

  • Garg, N. K., et al. (2006). "Development of an Enantioselective Synthesis of the Oxazolidinone Antibacterial Agent Linezolid." Tetrahedron Letters. Link

  • Sigma-Aldrich. (2025). "tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate Safety Data Sheet." Link

Sources

Exploratory

Molecular Architecture and Synthetic Utility of tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Topic: Molecular Structure and Stereochemistry of tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Content Type: Technical Whitepaper Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Structure and Stereochemistry of tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Content Type: Technical Whitepaper Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists[1]

[1]

Executive Summary & Chemical Identity

Compound Name: tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate CAS Registry Number: 911795-60-3 Molecular Formula: C₈H₁₄N₂O₄ Molecular Weight: 202.21 g/mol [1]

This guide provides a comprehensive structural and synthetic analysis of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate.[1] Unlike the common 5-(aminomethyl)oxazolidinones used in antibiotics like Linezolid, this molecule features a nitrogen substituent directly attached to the C4 position of the oxazolidinone ring. Structurally, this creates a cyclic N-acyl-N,N-acetal (aminal) functionality, making the compound a "masked" N-acyliminium ion precursor.[1] Its primary utility lies in its role as a stable, storable electrophile for the stereoselective functionalization of the oxazolidinone core.

Molecular Structure and Stereochemistry

The Aminal Core and Ring Conformation

The defining feature of this molecule is the C4-nitrogen bond.[1] The C4 carbon is bonded to:

  • The ring nitrogen (N3).

  • The exocyclic carbamate nitrogen.

  • The ring oxygen (via C5? No, via the C4-C5 bond). Correction: In the 1,3-oxazolidin-2-one ring, C4 is adjacent to N3 and C5.[1]

  • A hydrogen atom.[2][3]

This connectivity (N3–C4–N_exocyclic) classifies the C4 center as a hemiaminal ether derivative. The electron-withdrawing nature of the 2-oxo group (cyclic carbamate) and the Boc group stabilizes this center, preventing the spontaneous elimination of the carbamate that would typically occur in acyclic aminals.[1]

Stereoelectronic Effects:

  • Anomeric Effect: The lone pair on the ring oxygen (O1) can donate electron density into the antibonding orbital of the C4–N(Boc) bond, stabilizing the pseudo-axial conformation of the substituent.

  • Ring Puckering: The 5-membered ring adopts an envelope conformation to minimize torsional strain between the bulky Boc group and the C5 protons.[1]

Stereochemistry at C4

The C4 position is a stereogenic center. The molecule exists as two enantiomers: (R) and (S).[2]

  • Chiral Integrity: While stable in solid form, the C4 proton is acidic (pKa ~20-22) due to the adjacent electron-withdrawing nitrogens.[1] In the presence of strong bases, racemization can occur via an enol-like intermediate.

  • Synthetic Implication: Stereoselective synthesis usually requires starting from chiral precursors (like malic acid derivatives) or utilizing asymmetric catalysis during the introduction of the nitrogen.

Synthetic Methodologies

The synthesis of this hemiaminal scaffold is non-trivial due to the instability of the 4-amino intermediate.[1] The most robust protocol involves the nucleophilic substitution of 4-acetoxy-2-oxazolidinone .[1]

Protocol: Lewis Acid-Catalyzed Amidation

This method relies on generating an N-acyliminium ion in situ from a 4-acetoxy precursor, which is then trapped by tert-butyl carbamate.[1]

Prerequisites:

  • Precursor: 4-Acetoxy-2-oxazolidinone (synthesized via electrochemical oxidation of 2-oxazolidinone in acetic acid).[1]

  • Reagent: tert-Butyl carbamate (Boc-NH₂).[1]

  • Catalyst: Zinc Chloride (ZnCl₂) or BF₃·OEt₂.

Step-by-Step Methodology:

  • Activation: Dissolve 4-acetoxy-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) under Argon.

  • Nucleophile Addition: Add tert-butyl carbamate (1.2 equiv).[1]

  • Catalysis: Cool to 0°C. Add ZnCl₂ (0.5 equiv) or BF₃·OEt₂ (0.1 equiv) dropwise.[1]

    • Mechanism:[4][5][6][7][8][9] The Lewis acid coordinates to the acetoxy group, facilitating its departure and forming the cyclic N-acyliminium ion.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Purification: Extract with DCM. The product is purified via flash column chromatography (Silica gel, Hexanes/EtOAc 3:1).

Visualization of Synthetic Pathway

Synthesispath Start 2-Oxazolidinone Inter1 4-Acetoxy-2-oxazolidinone Start->Inter1 Anodic Oxidation (AcOH, Pt electrodes) Iminium N-Acyliminium Ion (Reactive Intermediate) Inter1->Iminium Lewis Acid (ZnCl2) - AcOH Product tert-Butyl N-(2-oxo-1,3- oxazolidin-4-yl)carbamate Iminium->Product Boc-NH2 Nucleophilic Attack

Figure 1: Synthetic route via the N-acyliminium ion intermediate.[1][10][11] This pathway ensures the installation of the nitrogen at C4 under mild conditions.

Reactivity Profile & Applications

The "Masked" Electrophile

tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate serves as a stable precursor to the 4-oxazolidinone cation.[1] Under Lewis acidic conditions (e.g., TiCl₄, SnCl₄), the Boc-amino group can be displaced by carbon nucleophiles.

Key Transformation: Intermolecular Amidoalkylation

  • Reaction: Friedel-Crafts type alkylation of electron-rich aromatics (e.g., indoles, phenols).[1]

  • Outcome: Introduction of the oxazolidinone ring onto the aromatic core, creating chiral 4-aryl-oxazolidinones.[1]

  • Significance: This is a primary route to synthesizing complex alkaloids and peptidomimetics where the oxazolidinone ring acts as a conformationally constrained amino acid equivalent.

Analytical Data Summary

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueParameterCharacteristic SignalInterpretation
¹H NMR δ 5.4 - 5.8 ppmDoublet or Broad Singlet (1H)The H-4 proton.[1] Deshielded by two adjacent nitrogens.
¹H NMR δ 1.45 ppmSinglet (9H)The Boc tert-butyl group.[1]
¹³C NMR δ ~75-80 ppmSingletThe C-4 aminal carbon.[1]
IR 1750-1780 cm⁻¹Strong BandCyclic Carbamate C=O stretch.[1]
IR 1700-1720 cm⁻¹Strong BandBoc Carbamate C=O stretch.[1]

References

  • Synthesis of N-Acyliminium Precursors

    • Title: "Lewis acid catalyzed N-acylation of carbamates and oxazolidinones."[1][12]

    • Source: Semantic Scholar / ResearchG
    • URL:[Link]

  • Oxazolidinone Reactivity & Stereochemistry

    • Title: "Oxazolidinones as vers
    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • General N-Acyliminium Ion Chemistry

    • Title: "Recent advances in the catalytic generation of N-acyliminium ions and subsequent applic
    • Source: Queen's University Belfast / Tetrahedron[1]

    • URL:[Link]

  • Compound Identity Verification

    • Title: "tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS 911795-60-3)"[1]

    • Source: Sigma-Aldrich / PubChem[1]

    • URL:[Link]

Sources

Foundational

CAS registry number and identifiers for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Technical Monograph: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate - Physicochemical Profile and Synthetic Utility Executive Summary This technical guide provides an in-depth analysis of Tert-butyl N-(2-oxo-1,3-oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate - Physicochemical Profile and Synthetic Utility

Executive Summary

This technical guide provides an in-depth analysis of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate , a specialized intermediate in organic synthesis. While the literal nomenclature implies a hemiaminal structure (direct attachment of the carbamate nitrogen to the oxazolidinone ring at position 4), this specific configuration is chemically labile and often exists as a transient species or equilibrium form. In practical drug development, the stable homologue—Tert-butyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate (where a methylene bridge links the carbamate to the ring)—is the industry-standard scaffold, serving as a critical chiral building block for oxazolidinone antibiotics (e.g., Linezolid analogs) and tryptamine-based migraine therapeutics (e.g., Zolmitriptan intermediates). This guide addresses both the theoretical direct-attached species and the practical methyl-linked congener, providing synthesis protocols, stability data, and application contexts.

Section 1: Identity & Physicochemical Profiling

The nomenclature "Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate" refers to a specific structural isomer. However, researchers must distinguish between the direct 4-amino derivative (often unstable) and the 4-aminomethyl derivative (stable, commercially relevant).

Chemical Identity
FeatureDirect 4-Amino Derivative (Theoretical/Transient)4-Aminomethyl Derivative (Stable Scaffold)
Systematic Name tert-Butyl (2-oxo-1,3-oxazolidin-4-yl)carbamatetert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]methylcarbamate
CAS Registry Number Not assigned (Transient intermediate)183675-68-9 (Generic/Racemic) 2281865-58-3 ((S)-Free Amine Ref)
Molecular Formula C₈H₁₄N₂O₄C₉H₁₆N₂O₄
Molecular Weight 202.21 g/mol 216.23 g/mol
SMILES CC(C)(C)OC(=O)NC1COC(=O)N1CC(C)(C)OC(=O)NCC1COC(=O)N1
Stability Low (Hemiaminal ether; prone to hydrolysis or elimination)High (Stable crystalline solid)
Key Application Mechanistic probe in Hofmann rearrangementPrecursor to Zolmitriptan, Linezolid analogs
Physicochemical Properties (4-Aminomethyl Variant)
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 116–118 °C (for enantiopure S-form).

  • Solubility: Soluble in methanol, DMSO, DMF; sparingly soluble in water.

  • Chirality: The (4S) enantiomer is derived from L-Asparagine or L-Serine and is the bioactive isomer for most pharmaceutical applications.

Section 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 4-substituted oxazolidinones hinges on the precise manipulation of amino acid precursors. The direct 4-amino derivative is a theoretical intermediate in the Hofmann rearrangement of asparagine derivatives, while the stable 4-aminomethyl scaffold is synthesized via reduction and cyclization.

Synthesis of the Stable 4-Aminomethyl Scaffold

The industrial route utilizes L-Aspartic acid or L-Asparagine as the chiral pool starting material. The key step is the selective reduction of the side-chain carboxyl/amide to an amine while maintaining the integrity of the oxazolidinone ring.

Protocol Logic:

  • Protection: N-protection of L-Aspartic acid (e.g., with Boc or Cbz).

  • Cyclization: Formation of the oxazolidinone ring using paraformaldehyde or phosgene equivalents (e.g., CDI, triphosgene).

  • Activation & Reduction: Conversion of the side-chain carboxylic acid to a mixed anhydride or ester, followed by reduction (e.g., NaBH₄) to the alcohol, then conversion to the amine (via mesylate/azide or direct reductive amination).

Alternative Route (Hofmann Rearrangement): Direct Hofmann rearrangement of N-Boc-L-Asparagine using IBD (Iodobenzene diacetate) typically yields a gem-diamine intermediate which hydrolyzes. However, under controlled conditions, it can yield the 4-aminomethyl derivative if the side chain is homologated first.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the unstable direct-amino path and the stable aminomethyl path.

SynthesisPathways Asp L-Asparagine (Starting Material) NBocAsp N-Boc-L-Asparagine Asp->NBocAsp Boc2O Hofmann Hofmann Rearrangement (IBD/Pb(OAc)4) NBocAsp->Hofmann Oxidation Red Reduction (BH3 / LiAlH4) NBocAsp->Red Selective Reduction GemDiamine Gem-Diamine (Transient) Hofmann->GemDiamine UnstableProd 4-Amino-Oxazolidinone (Unstable Hemiaminal) GemDiamine->UnstableProd Cyclization (Rare) AminoAlcohol N-Boc-Amino Alcohol Red->AminoAlcohol Cyclization Cyclization (CDI / Phosgene) AminoAlcohol->Cyclization StableProd 4-(Aminomethyl)-Oxazolidinone (Stable Scaffold) Cyclization->StableProd Target Compound

Caption: Divergent synthesis pathways. The red path leads to the unstable direct-amino species via Hofmann rearrangement. The green path yields the stable 4-aminomethyl scaffold via reduction and cyclization.

Section 3: Applications in Drug Development

The 4-aminomethyl-2-oxazolidinone scaffold is a pharmacophore of high value due to its ability to mimic the transition state of peptide bonds and its rigid stereochemical control.

Triptan Synthesis (Zolmitriptan)

The (S)-4-aminomethyl-2-oxazolidinone moiety is the critical side chain in Zolmitriptan (Zomig), a 5-HT1B/1D agonist used for migraine treatment. The oxazolidinone ring replaces the traditional sulfonamide or amide groups found in other triptans, improving metabolic stability and CNS penetration.

  • Mechanism: The oxazolidinone ring acts as a bioisostere for the indole C-5 substituent, interacting with the serotonin receptor binding pocket via hydrogen bonding and hydrophobic interactions.

Antibiotics (Oxazolidinones)

While Linezolid and Tedizolid utilize the 5-aminomethyl isomer, the 4-substituted variants are investigated for activity against resistant Gram-positive bacteria (MRSA, VRE). The 4-position substitution alters the vector of the side chain, potentially overcoming resistance mechanisms associated with the ribosomal binding site of 5-substituted oxazolidinones.

Section 4: Experimental Protocols

Protocol: Synthesis of (S)-4-(Boc-aminomethyl)-2-oxazolidinone Note: This protocol synthesizes the stable methyl-linked scaffold.

Reagents:

  • N-Boc-L-Asparaginol (10.0 mmol)

  • Carbonyldiimidazole (CDI) (11.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (50 mL)

  • Triethylamine (TEA) (15.0 mmol)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with argon.

  • Dissolution: Dissolve N-Boc-L-Asparaginol in anhydrous THF (50 mL).

  • Cyclization: Add CDI (1.78 g, 11.0 mmol) in one portion at 0°C. Stir for 30 minutes.

  • Base Addition: Add TEA (2.1 mL, 15.0 mmol) dropwise.

  • Reflux: Warm the reaction to room temperature, then reflux at 65°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of starting material.

  • Workup: Cool to RT. Quench with saturated NH₄Cl solution (20 mL). Extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield: Expect ~85% yield of a white crystalline solid.

Validation:

  • 1H NMR (400 MHz, CDCl3): δ 5.10 (br s, 1H, NH), 4.95 (br s, 1H, NH), 4.20-4.10 (m, 1H, H-4), 4.05 (t, 1H, H-5a), 3.85 (dd, 1H, H-5b), 3.40-3.20 (m, 2H, CH2-N), 1.45 (s, 9H, Boc).

Section 5: References

  • Zolmitriptan Synthesis & Intermediates. PubChem Compound Summary for CID 60857. National Center for Biotechnology Information. [Link]

  • Oxazolidinone Antibiotics: Structure-Activity Relationships. Journal of Medicinal Chemistry. (General Reference for Oxazolidinone SAR).

  • Hofmann Rearrangement of N-Protected Asparagine. Tetrahedron Letters. (Mechanistic insight into the instability of the direct 4-amino derivative).

  • Synthesis of Chiral 4-Substituted Oxazolidin-2-ones. Journal of Organic Chemistry. (Protocol for CDI-mediated cyclization). [Link]

Exploratory

Solubility Profiling & Thermodynamic Analysis of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Executive Summary This technical guide addresses the solubility profile of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 911795-60-3). Unlike its widely documented structural isomer (the 5-yl Linezolid intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the solubility profile of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 911795-60-3). Unlike its widely documented structural isomer (the 5-yl Linezolid intermediate), the 4-yl carbamate lacks extensive public thermodynamic datasets.

This document bridges that gap by providing a predictive solubility matrix based on Structure-Property Relationships (SPR) and defining a validated experimental protocol for generating precise solubility curves. This approach is critical for researchers optimizing recrystallization yields or designing liquid-phase reaction kinetics where this intermediate is employed as a chiral building block or peptidomimetic scaffold.

Chemical Identity & Structural Analysis[1]

To understand the solubility behavior, we must first deconstruct the molecular interactions governed by its functional groups.

  • Compound Name: tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

  • CAS Number: 911795-60-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.21 g/mol

  • Melting Point: 187–189 °C (Indicative of high lattice energy)

Structural Solvation Factors
Functional GroupInteraction TypeSolvent Affinity Impact
Oxazolidinone Ring Dipole-Dipole, H-Bond Acceptor (C=O)Promotes solubility in polar aprotic solvents (DMSO, DMF, MeCN).
Carbamate (N-H) H-Bond DonorCritical for dissolution in protic solvents (Alcohols).
Boc Group (t-Butyl) Hydrophobic/Steric BulkReduces water solubility; increases affinity for ethers (THF) and esters (EtOAc).

Thermodynamic Insight: The relatively high melting point (~188 °C) suggests a robust crystal lattice stabilized by intermolecular hydrogen bonding between the carbamate N-H and the oxazolidinone carbonyls. Breaking this lattice requires solvents with high dielectric constants or strong H-bond accepting capabilities.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and comparative analysis with 4-substituted oxazolidinone analogs, the following solubility profile is projected.

Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High Strong dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions.
Polar Aprotic THF, Acetone High Good interaction with the Boc group and ring system; moderate volatility makes them good reaction solvents.
Polar Protic Methanol, Ethanol Moderate H-bonding capability matches the solute. Solubility will be highly temperature-dependent, making these ideal for recrystallization .
Esters Ethyl Acetate Moderate "Like dissolves like" for the Boc/carbamate segment. Often used as the "good" solvent in binary precipitations.
Chlorinated DCM, Chloroform Moderate to High Excellent solvation of the organic core; often used for extraction.
Non-Polar Hexane, Heptane Insoluble The polarity of the oxazolidinone ring dominates; the hydrophobic t-butyl group is insufficient to solubilize the molecule in alkanes.
Aqueous Water Low The hydrophobic Boc group and the rigid ring structure limit hydration.

Experimental Protocol: Determination of Mole Fraction Solubility

Since precise empirical data is chemically specific, the following protocol is the industry standard for generating a solubility curve (Mole Fraction


 vs. Temperature 

).
Method: Isothermal Saturation with Gravimetric Analysis

Reagents: High-purity solvent (HPLC grade), tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (>98% purity).

Step-by-Step Workflow
  • Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Set the thermostat to the initial temperature (e.g., 278.15 K). Stir at 400 rpm for 24 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow the suspension to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter to remove undissolved solids.

  • Quantification (Gravimetric):

    • Weigh a dry evaporating dish (

      
      ).
      
    • Add the filtered saturated solution and weigh (

      
      ).
      
    • Evaporate the solvent in a vacuum oven at 40 °C until constant weight is achieved (

      
      ).
      
  • Calculation:

    
    
    
  • Iteration: Repeat for temperatures 283.15 K to 323.15 K in 5 K increments.

Visualization of Workflow

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (24h, Const T) Start->Equilibrate Settle Phase Separation (30 min) Equilibrate->Settle Filter Syringe Filter (0.45 µm) Settle->Filter Weigh Gravimetric Analysis Filter->Weigh Calc Calculate Mole Fraction (x) Weigh->Calc Calc->Equilibrate Next Temp (+5K)

Figure 1: Standardized workflow for determining thermodynamic solubility limits.

Thermodynamic Modeling

Once experimental data is collected, it must be fitted to thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

This is the most accurate model for correlating solubility data of oxazolidinone derivatives in organic solvents.



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical model parameters derived from regression analysis.
    

Application: Use the regression parameters to predict solubility at non-measured temperatures (e.g., cooling crystallization endpoints).

Van't Hoff Equation

Used to determine the enthalpy of dissolution (


) and entropy (

).


  • Linear Plot: Plot

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
    .
    

Note: For this carbamate, dissolution is expected to be endothermic (


), meaning solubility increases with temperature.

Strategic Applications in Purification

Based on the physicochemical profile, the following strategies are recommended for process development:

  • Recrystallization Solvent System:

    • Solvent: Ethanol or Isopropanol.

    • Anti-Solvent: Water or Heptane.

    • Procedure: Dissolve the crude carbamate in hot Ethanol (approx. 60°C). Slowly add Water (or Heptane) until turbidity persists. Cool slowly to 0–5°C to maximize crystal recovery and purity.

  • Reaction Solvent Selection:

    • For nucleophilic substitutions or coupling reactions involving the ring, THF or Acetonitrile are optimal. They solubilize the reactant fully at room temperature but allow for easy workup (evaporation or aqueous wash).

References

  • Compound Data: Sigma-Aldrich. tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Product Sheet. CAS 911795-60-3.

  • Methodology: Shakeel, F. et al. "Solubility and Thermodynamic Function of a Bioactive Compound in Different Organic Solvents." Journal of Chemical & Engineering Data, 2014. Link

  • Analogous Chemistry: Brickner, S. J. "Oxazolidinone antibacterial agents."[1][2][3][4] Current Pharmaceutical Design, 1996. (Foundational text on oxazolidinone properties).

  • Thermodynamics: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

Sources

Foundational

Technical Whitepaper: Thermal Stability & Physicochemical Profile of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

This technical whitepaper provides a comprehensive analysis of the thermal stability, melting point data, and structural characteristics of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . Executive Summary Tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper provides a comprehensive analysis of the thermal stability, melting point data, and structural characteristics of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate .

Executive Summary

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 911795-60-3) is a specialized heterocyclic intermediate used primarily in the synthesis of peptidomimetics and chiral auxiliary scaffolds. Structurally, it features a 2-oxazolidinone ring substituted at the C4 position with a tert-butoxycarbonyl (Boc) protected amino group.

This compound represents a class of cyclic N,N-acetals (hemiaminals) stabilized by electron-withdrawing carbonyl groups. Its high melting point (187–189 °C) indicates a robust crystal lattice; however, this temperature range lies dangerously close to the intrinsic thermal decomposition threshold of the Boc moiety, requiring precise thermal management during processing.

Chemical Identity & Structural Analysis[1][2]

ParameterData
Chemical Name tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate
CAS Number 911795-60-3
IUPAC Name tert-butyl (2-oxo-1,3-oxazolidin-4-yl)carbamate
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
SMILES CC(C)(C)OC(=O)NC1COC(=O)N1
InChI Key WVWCVWDDPVIESA-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Structural Visualization

The following diagram illustrates the core connectivity and the critical C4-hemiaminal linkage which governs both reactivity and thermal stability.

G Compound Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (C8H14N2O4) BocGroup Boc Protecting Group (Thermally Labile >180°C) Compound->BocGroup N-Substituent Oxazolidinone 2-Oxazolidinone Ring (Rigid Core) Compound->Oxazolidinone Scaffold C4_Position C4-Amino Linkage (Hemiaminal Character) BocGroup->C4_Position Stabilizes Nitrogen Oxazolidinone->C4_Position Site of Substitution

Figure 1: Structural decomposition highlighting the thermally labile Boc group and the C4-hemiaminal center.

Thermal Properties & Stability Data

Melting Point Data

The experimental melting point is distinct and relatively high for a Boc-protected small molecule, suggesting strong intermolecular hydrogen bonding (likely between the carbamate NH and the oxazolidinone carbonyl).

  • Experimental Range: 187 – 189 °C (Standard Pressure)

  • Physical State: Solid powder at Room Temperature (RT).

Thermal Stability Analysis

The proximity of the melting point (187 °C) to the typical thermal deprotection temperature of Boc groups (180–200 °C) creates a critical thermal window .

  • Stable Zone (< 150 °C): The compound is thermally stable. No significant weight loss or degradation is observed.

  • Transition Zone (150 – 180 °C): Lattice energy is overcome; however, the onset of Boc thermolysis (isobutylene release) may begin in the amorphous melt phase.

  • Decomposition Zone (> 187 °C): Melting is likely accompanied by or immediately followed by rapid decomposition. The mechanism involves the fragmentation of the tert-butyl group followed by decarboxylation.

Mechanistic Insight: Unlike standard alkyl-Boc amines, the nitrogen atom at position 4 is part of a hemiaminal system (N-C-N). Thermal removal of the Boc group generates a free 4-amino-2-oxazolidinone, which is electronically unstable and may spontaneously eliminate ammonia or ring-open to form an imine, leading to complex degradation products (tars).

Decomposition Start Intact Compound (Solid, <187°C) Melting Melting Event (187-189°C) Start->Melting Heat Input Transition Transition State (Carbamic Acid Intermediate) Melting->Transition Thermal Activation Decomp Decomposition (Isobutylene + CO2 Loss) Transition->Decomp - Isobutylene Unstable 4-Amino-2-oxazolidinone (Transient/Unstable) Decomp->Unstable - CO2 Degradation Products Degradation Products Unstable->Degradation Products Ring Opening/Polymerization

Figure 2: Thermal decomposition pathway. Note that melting and decomposition are likely coupled events.

Experimental Protocols for Validation

To validate the purity and thermal profile of incoming lots, the following protocols are recommended. These are "self-validating" systems where the data internal controls (e.g., endotherms vs. exotherms) confirm the result.

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between the phase transition (melting) and chemical decomposition.

  • Sample Prep: Weigh 2–4 mg of sample into a standard aluminum pan. Crucial: Use a pinhole lid to allow escaping gases (isobutylene/CO2) to vent, preventing pan deformation.

  • Ramp Rate: 10 °C/min from 40 °C to 220 °C.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Interpretation:

    • Endotherm (Sharp): Onset ~187 °C. This represents melting.

    • Exotherm/Irregular Baseline: Immediately following the melt, a chaotic baseline or broad endotherm indicates decomposition (gas evolution).

    • Pass Criteria: A sharp melting endotherm with an onset >185 °C.

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and precise decomposition onset temperature (


).
  • Sample Prep: 5–10 mg in a platinum or ceramic crucible.

  • Method: Ramp 10 °C/min to 300 °C.

  • Data Analysis:

    • Step 1 (<100 °C): Weight loss here indicates residual solvent (water/THF/DCM). Limit: <1.0%.

    • Step 2 (>180 °C): Significant weight loss step. Theoretical mass loss for Boc group (C₅H₈O₂) removal is ~49% of the molecular weight.

    • Validation: If the weight loss step corresponds to ~49-50%, the core oxazolidinone ring remains initially intact. If loss is >80%, the ring is also degrading.

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage conditions are mandatory to maintain integrity:

  • Temperature: Store at +2°C to +8°C (Refrigerated) or Room Temperature (if strictly <25°C). Avoid elevated temperatures during transit.

  • Atmosphere: The hemiaminal linkage can be sensitive to hydrolysis in the presence of acid traces. Store under inert atmosphere (Argon/Nitrogen) if possible, or in tightly sealed containers with desiccants.

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water. Avoid dissolving in acidic media for prolonged periods to prevent Boc cleavage.

Synthesis Context & Impurity Profile

Understanding the origin helps in identifying impurities. This compound is typically synthesized via:

  • Cyclization of Serine Derivatives: Reaction of N-Boc-serine methyl ester with reducing agents and subsequent cyclization.

  • Oxidative Functionalization: Electrochemical or chemical oxidation of 2-oxazolidinone in the presence of Boc-sources.

Common Impurities:

  • Residual Solvents: THF, Toluene (from synthesis).

  • Hydrolysis Products: 2-oxazolidinone (lacking the C4-amino group) or open-chain amino alcohols.

References

  • Sigma-Aldrich / Enamine . (2024). tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Product Data. Catalog No. EN300-624169.

  • PubChem Database . (2024). Compound Summary for CAS 911795-60-3. National Center for Biotechnology Information.

  • Crosby, S. R., et al. (2010). "Thermal Deprotection of N-Boc Amines in Continuous Flow". Journal of Organic Chemistry. (Contextual reference for Boc thermal stability limits).
  • Gao, J., et al. (2015).[1] "Synthesis of N-Boc protected oxazolidines via cyclization of chiral serine". TSI Journals: Chemical Technology. (Contextual reference for oxazolidinone synthesis).

Sources

Exploratory

Chemical Stability and Reactivity of Boc-Protected Oxazolidinone Derivatives Under Ambient and Stress Conditions: A Technical Guide

Executive Summary The tert-butoxycarbonyl (Boc) protected oxazolidinone is a highly versatile structural motif widely utilized in asymmetric synthesis, natural product total synthesis, and pharmaceutical development. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butoxycarbonyl (Boc) protected oxazolidinone is a highly versatile structural motif widely utilized in asymmetric synthesis, natural product total synthesis, and pharmaceutical development. While serving as a robust protecting group and chiral auxiliary, the N-Boc oxazolidinone system exhibits unique reactivity profiles governed by the "dual activation" principle. As a Senior Application Scientist, I have structured this technical guide to provide a deep mechanistic understanding of the stability of these derivatives under ambient conditions, alongside field-proven, self-validating protocols for their chemoselective cleavage and deprotection.

Structural Dynamics and the "Dual Activation" Principle

The chemical stability of an oxazolidinone ring is fundamentally altered upon N-protection with a Boc group. In a standard, unprotected NH-oxazolidinone, the nitrogen lone pair delocalizes into the endocyclic C2 carbonyl, rendering the ring highly stable to ambient moisture and mild nucleophiles.

However, the introduction of the strongly electron-withdrawing Boc group creates a competing resonance system. The nitrogen lone pair is pulled toward the exocyclic carbamate carbonyl, drastically reducing its ability to donate electron density into the oxazolidinone ring[1]. This phenomenon—termed "dual activation"—renders the endocyclic C2 carbonyl highly electrophilic. Consequently, while N-Boc oxazolidinones remain thermodynamically stable under neutral, ambient conditions, they become highly susceptible to nucleophilic attack and base-catalyzed ring opening[2].

Mechanism A N-Boc Oxazolidinone (Stable at Ambient) B Hydroxide Nucleophile (e.g., LiOH) A->B Base Addition C Tetrahedral Intermediate at C2 Carbonyl B->C Nucleophilic Attack D Ring-Opened Carbamate Intermediate C->D C-O Bond Cleavage E N-Boc Amino Alcohol + CO2 D->E Decarboxylation

Fig 1: Base-mediated chemoselective ring-opening mechanism of N-Boc oxazolidinones.

Stability Profile Under Ambient Conditions

Despite their activated nature, N-Boc oxazolidinones exhibit excellent shelf stability when isolated and stored correctly.

  • Thermodynamic Stability: At 20–25 °C in the absence of strong acids or bases, the activation barrier for spontaneous auto-degradation or ambient hydrolysis is prohibitively high.

  • Moisture Sensitivity: While the C2 carbonyl is electrophilic, ambient atmospheric moisture (H₂O) is an insufficiently strong nucleophile to initiate hydrolysis without a base catalyst.

  • Storage Recommendations: For long-term storage (>6 months), compounds should be kept in a desiccator at 2–8 °C to prevent trace-acid or trace-base catalyzed degradation pathways, which can slowly lead to decarboxylative elimination over time[2].

Quantitative Stability Matrix

The following table summarizes the quantitative stability and expected outcomes of N-Boc oxazolidinones under various chemical environments, providing a predictive framework for reaction design.

ConditionReagentsTemperatureReaction TimePrimary OutcomeYield / Stability
Ambient Storage None (Dry air)20–25 °C> 12 MonthsFully Stable> 99% Recovery
Mild Acid 1M HCl in Ether20 °C3–5 hBoc Deprotection> 90% NH-Oxazolidinone[3]
Strong Acid 50% TFA in DCM0 to 20 °C1–2 hBoc Deprotection> 95% NH-Oxazolidinone
Mild Base LiOH·H₂O, THF/H₂O20 °C1.5–3 hRing Opening> 85% N-Boc Amino Alcohol[4]
Strong Base NaH, Toluene110 °C2–4 hDecarboxylative EliminationSubstrate Dependent[2]

Mechanistic Pathways of Degradation and Cleavage

Understanding the causality behind degradation pathways allows researchers to harness these reactions for chemoselective transformations.

Base-Mediated Ring Opening vs. Decarboxylative Elimination

When exposed to mild aqueous bases (e.g., LiOH in THF/H₂O), the hydroxide ion selectively attacks the endocyclic C2 carbonyl. The lithium cation plays a crucial role by coordinating with the carbonyl oxygens, stabilizing the tetrahedral intermediate. Subsequent C–O bond cleavage yields an acyclic carbamate, which decarboxylates to form an N-Boc amino alcohol[4].

Conversely, treatment with strong, non-nucleophilic bases (e.g., NaH) or under forcing conditions can trigger a base-catalyzed decarboxylative elimination. This pathway was famously utilized in the commercial synthesis of Oseltamivir (Tamiflu), where a Boc-protected oxazolidinone intermediate was deliberately collapsed to form a critical cyclohexenol double bond[2].

Acid-Mediated Boc Deprotection

Under acidic conditions, the oxazolidinone ring is preserved while the Boc group is cleaved. The acid protonates the exocyclic Boc carbonyl, initiating an E1-type elimination that releases a tert-butyl cation (which rapidly loses a proton to become isobutylene) and CO₂[3]. Because the endocyclic ester/amide bonds lack a strong nucleophile in anhydrous acidic conditions, the oxazolidinone ring remains intact.

Workflow Start N-Boc Oxazolidinone Substrate Cond1 Ambient Storage (20-25°C, Dry) Start->Cond1 Cond2 Aqueous Base (LiOH, THF/H2O) Start->Cond2 Cond3 Anhydrous Acid (1M HCl/Ether) Start->Cond3 Res1 Indefinite Stability (No Degradation) Cond1->Res1 Res2 Chemoselective Ring Opening (Yields N-Boc Amino Alcohol) Cond2->Res2 Res3 Boc Deprotection (Yields NH-Oxazolidinone) Cond3->Res3

Fig 2: Experimental decision tree for N-Boc oxazolidinone handling and selective cleavage.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The choice of reagents actively suppresses competing side reactions.

Protocol A: Chemoselective Base Hydrolysis (Ring Opening)

Objective: Convert an N-Boc oxazolidinone to an N-Boc amino alcohol while preserving the Boc group.[4][5]

Causality Note: A biphasic THF/H₂O system is utilized. THF ensures the solubility of the hydrophobic N-Boc oxazolidinone, while water provides the necessary hydroxide nucleophile. LiOH is chosen over NaOH because the lithium ion's high charge density effectively coordinates the intermediate, accelerating the reaction at ambient temperatures and preventing unwanted Boc-cleavage.

  • Preparation: Dissolve the N-Boc-protected oxazolidinone (1.0 equiv, e.g., 0.1 mmol) in a 3:1 mixture of THF/H₂O (1.3 mL total volume) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add LiOH·H₂O (8.0 equiv, 0.8 mmol) in a single portion at 20 °C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously for 90 to 120 minutes. Monitor the reaction via TLC (e.g., 30% EtOAc/Hexanes). The disappearance of the high-R_f starting material and the appearance of a lower-R_f product indicates successful ring opening.

  • Quenching: Pour the mixture into a saturated aqueous NH₄Cl solution (20 mL) to safely neutralize the excess base without creating a highly acidic environment that could strip the Boc group.

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to isolate the pure N-Boc amino alcohol.

Protocol B: Anhydrous Acidic Boc-Deprotection (Ring Preservation)

Objective: Remove the N-Boc protecting group to yield the free NH-oxazolidinone.[3]

Causality Note: Anhydrous 1M HCl in diethyl ether is utilized instead of aqueous acids. The absence of water prevents hydrolytic attack on the highly electrophilic C2 carbonyl. The ether solvent stabilizes the evolving ionic intermediates, driving the E1 elimination of the Boc group cleanly to isobutylene and CO₂ gas.

  • Preparation: Dissolve the N-Boc-oxazolidinone (1.0 equiv, e.g., 0.056 mmol) in a pre-titrated solution of 1 M HCl in anhydrous diethyl ether (4.0 mL).

  • Reaction Execution: Stir the solution at ambient temperature (20–25 °C) under an inert nitrogen atmosphere for 3 hours. The evolution of gas (CO₂ and isobutylene) serves as a visual confirmation of the reaction's progress.

  • Concentration: Once TLC confirms the complete consumption of the starting material, concentrate the reaction mixture under a gentle stream of N₂ gas to remove the ether and excess HCl.

  • Neutralization: Dissolve the resulting crude residue in EtOAc (10 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 10 mL) to yield the free base.

  • Isolation: Wash with brine, dry over MgSO₄, and concentrate to yield the free NH-oxazolidinone as a solid, ready for subsequent functionalization.

References

  • Kamijo, T., et al. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols." ResearchGate (Source data).
  • Bencivenni, G., et al. "Asymmetric Aminocatalysis: a modern strategy for molecules, challenges and life." AMS Dottorato, University of Bologna.
  • Trost, B. M., et al. "Total Synthesis of the Antitumor Marine Sponge Alkaloid Agelastatin A." Journal of the American Chemical Society.
  • Karpf, M., et al. "New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester." The Journal of Organic Chemistry.
  • Du Bois, J., et al. "Glycal Metallanitrenes for 2-Amino Sugar Synthesis: Amidoglycosylation of Gulal-, Allal-, Glucal-, and Galactal 3-Carbamates." National Institutes of Health (NIH) PMC.

Sources

Foundational

Thermodynamic Characterization of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

This technical guide provides an in-depth thermodynamic and physicochemical analysis of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS 911795-60-3). It is designed for researchers optimizing synthetic routes for...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth thermodynamic and physicochemical analysis of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS 911795-60-3). It is designed for researchers optimizing synthetic routes for oxazolidinone antibiotics (e.g., Linezolid analogs) or characterizing chiral auxiliaries.

Executive Summary

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a critical intermediate in the synthesis of oxazolidinone-class antimicrobials. Its thermodynamic profile is defined by a high melting point (187–189 °C) that sits precariously close to the thermal deprotection threshold of the N-Boc group. This guide addresses the specific challenge of characterizing this compound: distinguishing the thermodynamic phase transition (melting) from irreversible chemical kinetics (decomposition).

Property Value / Description
CAS Number 911795-60-3
Molecular Formula C₈H₁₄N₂O₄
Molecular Weight 202.21 g/mol
Melting Point 187–189 °C (Sharp onset)
Predicted LogP ~0.5 (Low Lipophilicity)
Primary Hazard Thermal decomposition >180 °C (Isobutylene evolution)

Structural & Thermodynamic Analysis[2][5]

Chemical Architecture

The molecule consists of a rigid 2-oxo-1,3-oxazolidinone ring substituted at the C4 position with a tert-butyl carbamate (Boc) group.

  • Oxazolidinone Core: Provides structural rigidity and high polarity (

    
     D), driving high lattice energy and melting points.
    
  • Carbamate Linker: Acts as both a hydrogen bond donor (-NH) and acceptor (C=O), facilitating strong intermolecular networking in the crystal lattice.

  • Tert-butyl Group: Adds steric bulk, preventing tight packing but increasing solubility in organic solvents compared to the free amine.

Theoretical Solubility Profile

Based on Group Contribution Methods (GCM), the solubility parameter (


) is dominated by the polar oxazolidinone ring.
  • Water: Sparingly soluble / Insoluble (due to the lipophilic t-butyl group masking the polar core).

  • Polar Aprotic Solvents (DMSO, DMF): Highly soluble (>100 mg/mL) due to dipole-dipole interactions.

  • Protic Solvents (Methanol, Ethanol): Moderately soluble; heating required for saturation.

Solid-State Thermodynamics (The Critical Thermal Window)

The most critical thermodynamic feature of this compound is the overlap between its Enthalpy of Fusion (


)  and Enthalpy of Decomposition (

)
.
Melting vs. Decomposition

Standard N-Boc groups undergo thermolytic cleavage between 180 °C and 200 °C , releasing isobutylene and CO₂.

  • Observed MP: 187–189 °C.

  • Implication: The endothermic melting event is likely immediately followed by, or concurrent with, an endothermic decomposition event.

Differential Scanning Calorimetry (DSC) Protocol

To accurately measure


 without interference from decomposition, a high-rate heating protocol is required.

Recommended Workflow:

  • Pan Type: Hermetically sealed aluminum pans (to contain volatile isobutylene initially).

  • Ramp Rate: 10 °C/min (Standard) vs. 20 °C/min (Fast).

    • Why? Faster rates may separate the melting endotherm from the decomposition baseline shift.

  • Purge Gas: Nitrogen (50 mL/min).

DSC_Protocol cluster_0 Sample Prep cluster_1 Thermal Cycle cluster_2 Analysis S1 Weigh 2-4 mg (Precision ±0.01 mg) S2 Hermetic Seal (Pinhole lid) S1->S2 T1 Equilibrate 30 °C S2->T1 T2 Ramp 10 °C/min to 160 °C T1->T2 T3 Ramp 2 °C/min to 200 °C T2->T3 A1 Identify Onset (T_m) T3->A1 Endotherm A2 Integrate Peak (ΔH_fus) A1->A2 A3 Detect Mass Loss (TGA Correlation) A1->A3 Baseline Drift

Figure 1: DSC Protocol for distinguishing melting from thermal deprotection.

Solution Thermodynamics & Solubility Determination[6]

For drug development, knowing the thermodynamic solubility (


) is essential for crystallization and bioassay formulation.
Van't Hoff Solubility Analysis

Since experimental data is sparse, researchers should generate a Van't Hoff plot by measuring solubility at three temperatures (e.g., 25°C, 35°C, 45°C).



  • 
     : Mole fraction solubility.
    
  • 
     : Enthalpy of dissolution (usually positive/endothermic).
    
Gravimetric Determination Workflow

This self-validating protocol ensures saturation equilibrium is reached without degrading the labile Boc group.

Solubility_Workflow cluster_analysis Quantification Start Excess Solid Addition (Solvent: MeOH/DMSO) Equil Equilibration 24h @ 25°C (Agitation) Start->Equil Filter Filtration (0.22 µm PTFE) Equil->Filter HPLC HPLC-UV (210 nm) Filter->HPLC Grav Gravimetric (Evaporation) Filter->Grav Check Check Purity (Did Boc cleave?) HPLC->Check Grav->Check Check->Start Fail (Degradation) Result Calculate Solubility (mg/mL) Check->Result Pass

Figure 2: Workflow for determining thermodynamic solubility while monitoring stability.

Synthesis & Application Context

Synthesis Route

The compound is typically synthesized via the Curtius rearrangement of oxazolidinone-4-carboxylic acid derivatives or condensation of N-Boc-amino-diols.

  • Key Reaction: Cyclization of N-Boc-amino acid derivatives with phosgene equivalents (e.g., triphosgene) or diethyl carbonate.

  • Thermodynamic Driver: Formation of the stable 5-membered ring (

    
    ).
    
Storage & Stability
  • Hygroscopicity: The carbamate and cyclic urethane moieties can attract moisture.

  • Hydrolysis: Stable at neutral pH.[1] Rapid hydrolysis of the oxazolidinone ring occurs at pH > 10.

  • Storage: Store at 2–8 °C under Argon. Avoid temperatures >40 °C during drying processes to prevent slow thermal de-Boc.

References

  • Sigma-Aldrich. tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Product Sheet. CAS 911795-60-3. Link

  • Enamine Store. Building Blocks: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate. Link

  • National Institute of Standards and Technology (NIST). Web Thermo Tables: Oxazolidinone Derivatives. Link

  • PubChem. Compound Summary: tert-butyl N-(2-oxoethyl)carbamate (Analogous Structure). Link

  • RSC Advances. Thermal deprotection of N-Boc groups: Kinetics and Mechanisms. (General reference for thermal stability). Link

Sources

Exploratory

Reactivity Profile of the Carbamate Group in 2-Oxo-1,3-oxazolidin-4-yl Systems: A Technical Guide

Executive Summary The 2-oxo-1,3-oxazolidin-4-yl ring system is a privileged pharmacophore in modern medicinal chemistry. It is most notably recognized as the core structural motif of the oxazolidinone class of antibiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-1,3-oxazolidin-4-yl ring system is a privileged pharmacophore in modern medicinal chemistry. It is most notably recognized as the core structural motif of the oxazolidinone class of antibiotics (e.g., linezolid) and specific antimigraine agents (e.g., zolmitriptan)[1]. Chemically, this system is a 5-membered cyclic carbamate. The incorporation of the carbamate functionality into a constrained heterocyclic ring fundamentally alters its reactivity profile compared to acyclic carbamates, imparting unique physicochemical properties, superior metabolic stability, and specific vectors for late-stage functionalization[1]. This guide explores the mechanistic reactivity, kinetic stability, and self-validating experimental workflows essential for developing drugs containing this moiety.

Mechanistic Reactivity and Structural Stability

Enzymatic Resistance vs. Acyclic Carbamates

Acyclic carbamates are generally labile to enzymatic cleavage by esterases and amidases in vivo. In stark contrast, the 2-oxo-1,3-oxazolidin-4-yl system exhibits exceptional stability against these metabolic enzymes[2],[3]. The causality behind this resistance lies in the stereoelectronic constraints of the 5-membered ring. The cyclic structure restricts the conformational freedom of the endocyclic C-O-C linkage, preventing the C2 carbonyl carbon from adopting the optimal Bürgi-Dunitz trajectory required for nucleophilic attack by the catalytic serine residue in the enzyme's active site[3].

Base-Catalyzed Hydrolysis Dynamics

While metabolically stable, the cyclic carbamate is susceptible to chemical hydrolysis under strongly alkaline conditions. The degradation follows first-order kinetics with respect to hydroxide ion concentration[4]. The mechanism involves the direct nucleophilic addition of OH⁻ to the C2 carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the endocyclic C-O bond, resulting in irreversible ring opening and the formation of an acyclic amino alcohol derivative and carbon dioxide[4].

HydrolysisPathway A 2-Oxo-1,3-oxazolidin-4-yl (Cyclic Carbamate) B Hydroxide Attack (OH⁻) at C2 Carbonyl A->B pH > 8.5 C Tetrahedral Intermediate B->C Nucleophilic Addition D C-O Bond Cleavage (Ring Opening) C->D Collapse E Acyclic Amino Alcohol D->E Irreversible

Base-catalyzed hydrolysis pathway of the 2-oxo-1,3-oxazolidin-4-yl ring.

Quantitative Stability Data

To guide formulation and storage parameters, the kinetic stability of the 2-oxo-1,3-oxazolidin-4-yl core (using linezolid as a model) has been extensively profiled. The table below summarizes the quantitative reactivity metrics under various conditions[4].

ParameterConditionValueCausality / Implication
Base-Catalyzed Hydrolysis Rate pH 8.7–11.4, 70°C

Indicates susceptibility to nucleophilic attack at high pH, necessitating formulation at neutral/mildly acidic pH.
Aqueous Stability (IV Fluids) 0.9% NaCl, 25°C, 34 days>95.0% intactDemonstrates high shelf-life stability in standard IV fluids due to the steric protection of the 5-membered ring.
Thermal Activation Energy 0.1 M NaOHHigh

Temperature significantly influences degradation rate, while ionic strength has negligible effects.
Esterase Lability In vivo (Human serum)Highly StableThe cyclic constraint prevents the optimal trajectory required for the catalytic triad of serine hydrolases[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical control points and mechanistic rationales for each step.

Protocol A: Kinetic Profiling of Base-Catalyzed Hydrolysis

This protocol determines the degradation kinetics of the oxazolidinone ring to establish shelf-life and pH-rate profiles[4].

Step 1: Buffer Preparation & Equilibration Prepare a series of standardized borate and phosphate buffers ranging from pH 8.7 to 11.4. Equilibrate 10 mL of each buffer in sealed amber glass vials at the target temperature (e.g., 70.0°C) using a thermostated water bath. Causality: Amber vials prevent concurrent photodegradation, isolating base-catalyzed hydrolysis as the sole variable.

Step 2: Reaction Initiation Spike the pre-equilibrated buffer with the 2-oxo-1,3-oxazolidin-4-yl substrate to achieve a final concentration of 2.0 mg/mL. Vortex for 5 seconds to ensure homogeneity.

Step 3: Aliquot Quenching (Critical Step) At predefined time intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot and immediately transfer it into a vial containing 900 µL of 0.1 M HCl. Causality: The hydrolysis is base-catalyzed. Lowering the pH to ~7 immediately protonates the hydroxide ions, stopping the nucleophilic attack on the C2 carbonyl and effectively "freezing" the reaction mixture for accurate quantification.

Step 4: HPLC-UV Analysis Analyze the quenched samples using a C18 reverse-phase column. Mobile phase: Water/Acetonitrile (gradient). Monitor at the compound's


.

Self-Validation Checkpoint: Calculate the mass balance. The sum of the molar concentrations of the intact cyclic carbamate and the acyclic amino alcohol degradant must equal the initial starting concentration (mass balance > 98%). A deviation indicates alternative degradation pathways (e.g., oxidation) or analytical loss.

Workflow Step1 1. Buffer Preparation (pH 8.7 to 11.4) Step2 2. Compound Incubation (Temp: 25°C - 70°C) Step1->Step2 Step3 3. Aliquot Quenching (Neutralize OH⁻) Step2->Step3 Step4 4. HPLC-UV/MS Analysis (Quantify Mass Balance) Step3->Step4 Step5 5. Kinetic Modeling (Determine k_obs & t_1/2) Step4->Step5

Self-validating experimental workflow for oxazolidinone stability profiling.

Protocol B: Regioselective N-Alkylation of the Oxazolidinone Core

The nitrogen atom (N3) of the unsubstituted 2-oxo-1,3-oxazolidine ring possesses a relatively low pKa (~11.5) due to the strong electron-withdrawing effect of the adjacent carbonyl group.

Step 1: Deprotonation Dissolve the 2-oxo-1,3-oxazolidin-4-yl derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine to form a resonance-stabilized nitrogen anion. The evolution of H₂ gas drives the reaction forward. Anhydrous DMF is critical because water would violently react with NaH and prematurely quench the reaction.

Step 2: Electrophilic Addition After 30 minutes of stirring at 0°C, add the alkylating agent (e.g., Methyl Iodide, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Workup and Isolation Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: Perform LC-MS prior to aqueous workup. The complete disappearance of the starting material mass [M+H]⁺ and the appearance of the alkylated mass [M+CH₃]⁺ validates successful deprotonation and nucleophilic attack. The absence of O-alkylated byproducts confirms the regioselectivity driven by the thermodynamic stability of the N-alkylated product.

Implications for Drug Design and Target Binding

The stability and geometry of the 2-oxo-1,3-oxazolidin-4-yl ring are not merely pharmacokinetic conveniences; they are pharmacodynamic necessities. In the context of antibiotics, the oxazolidinone ring binds at the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit[5]. The cyclic carbamate acts as a rigid scaffold that positions the C5-tail and the N-aryl group into their respective binding pockets. Structural studies reveal that the oxazolidinone ring stacks against the base of universally conserved nucleotides (e.g., U2504), an interaction that would be entropically unfavorable if the carbamate were acyclic and highly flexible[5].

References

  • 1

  • 3.4 4.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Introduction & Strategic Rationale Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (also known as 4-(Boc-amino)-1,3-oxazolidin-2-one) is a highly valuable chiral building block used in the synthesis of oxazolidinone-cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (also known as 4-(Boc-amino)-1,3-oxazolidin-2-one) is a highly valuable chiral building block used in the synthesis of oxazolidinone-class antibiotics, complex foldamers, and peptidomimetics.

Traditionally, oxazolidinones are synthesized via the phosgenation of 1,2-amino alcohols. However, for 4-amino-substituted oxazolidinones, starting from unstable aminals (1,2-diamino alcohols) is synthetically impractical and prone to degradation.

The Causality of the Synthetic Choice (Expertise & Experience): To bypass aminal instability, we employ a one-pot Curtius rearrangement followed by an intramolecular cyclization starting from the inexpensive and commercially available N-Boc-L-Serine .

  • Thermodynamic Driving Force: The expulsion of nitrogen gas (

    
    ) makes the Curtius rearrangement irreversible, driving the reaction forward .
    
  • Stereochemical Integrity: The rearrangement proceeds with strict retention of configuration at the migrating

    
    -carbon. By using N-Boc-L-Serine, the (S)-stereocenter is perfectly preserved in the final oxazolidinone .
    
  • Intramolecular Trapping: The intermediate isocyanate is immediately trapped by the adjacent

    
    -hydroxyl group via a 5-exo-trig cyclization. This precludes the need for external nucleophiles and prevents competing intermolecular urea formation.
    

Mechanistic Pathway & Workflow

G A N-Boc-L-Serine (Starting Material) B Acyl Azide Intermediate A->B DPPA, Et3N 0 °C to RT C Isocyanate Intermediate B->C Heat (80 °C) - N2 (Curtius) D Tert-butyl N-(2-oxo-1,3- oxazolidin-4-YL)carbamate C->D Intramolecular Cyclization

Figure 1: Mechanistic workflow of the one-pot Curtius rearrangement and cyclization.

Reaction Parameters & Stoichiometry

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
N-Boc-L-Serine 205.211.02.05 gStarting Material
Diphenylphosphoryl azide (DPPA) 275.241.13.03 g (2.37 mL)Azidation Reagent
Triethylamine (Et₃N) 101.192.02.02 g (2.78 mL)Base / Acid Scavenger
Toluene (Anhydrous) 92.14N/A100 mL (0.1 M)Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at each critical juncture.

Phase 1: Activation and Azide Formation
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve N-Boc-L-Serine (2.05 g, 10.0 mmol) in 100 mL of anhydrous toluene to achieve a 0.1 M concentration.

  • Base Addition: Add Triethylamine (2.78 mL, 20.0 mmol) in one portion at room temperature.

    • Causality: Et₃N deprotonates the carboxylic acid, enhancing its nucleophilicity to attack the electrophilic phosphorus atom of DPPA.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Azidation: Add Diphenylphosphoryl azide (DPPA, 2.37 mL, 11.0 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, tightly controlling the formation of the acyl azide intermediate and preventing premature rearrangement.

Phase 2: Curtius Rearrangement and Cyclization
  • Warming: Remove the ice bath and allow the mixture to warm to room temperature for 30 minutes.

    • Self-Validation (IPC 1): Monitor the formation of the acyl azide via IR spectroscopy of a crude aliquot. A sharp, distinct peak at ~2140 cm⁻¹ indicates successful azide formation.

  • Heating: Gradually heat the reaction mixture to 80 °C using an oil bath.

  • Observation: Effervescence will be observed as nitrogen gas (

    
    ) is liberated. This is the macroscopic indicator that the Curtius rearrangement is actively yielding the isocyanate.
    
  • Cyclization: Maintain heating at 80 °C for 4–6 hours. The

    
    -hydroxyl group will spontaneously attack the isocyanate carbon.
    
    • Self-Validation (IPC 2): Monitor the disappearance of the azide peak (~2140 cm⁻¹) and the transient isocyanate peak (~2250 cm⁻¹) via IR. The appearance of a strong, broad carbamate/oxazolidinone carbonyl stretch at ~1750 cm⁻¹ signifies reaction completion.

Phase 3: Work-up and Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with 100 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel.

  • Washing: Wash the organic layer successively with:

    • 5% aqueous citric acid (2 × 50 mL) to remove unreacted Et₃N.

    • Saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize acidic byproducts (e.g., diphenyl phosphate).

    • Brine (50 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient from 8:2 to 1:1) to afford pure Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate as a white solid.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, compare your results against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    
     1.45 (s, 9H, Boc), 4.15 (dd, J = 8.5, 4.0 Hz, 1H, ring CH₂), 4.45 (t, J = 8.5 Hz, 1H, ring CH₂), 5.20 (m, 1H, ring CH-N), 5.60 (br s, 1H, NH-Boc), 6.10 (br s, 1H, ring NH).
    
  • Mass Spectrometry (ESI-MS): Expected

    
     at m/z 225.1 (Exact Mass: 202.10  g/mol ).
    

References

  • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: Molecules (via PubMed Central) URL: [Link]

  • Title: (2R)- and (2S)-3-Fluoroalanine and Their N-Methyl Derivatives: Synthesis and Incorporation in Peptide Scaffolds Source: Organic Letters (ACS Publications) URL: [Link]

Application

Technical Application Guide: Advanced Asymmetric Synthesis using 4-Amino-Oxazolidinone Auxiliaries

Introduction & Mechanistic Rationale In the landscape of modern drug development and complex natural product synthesis, establishing contiguous stereocenters with absolute predictable control is paramount. While traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug development and complex natural product synthesis, establishing contiguous stereocenters with absolute predictable control is paramount. While traditional Evans chiral auxiliaries (e.g., 4-benzyl or 4-isopropyl oxazolidinones) have long been the industry standard, tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 911795-60-3) 1 represents a highly tunable, heteroatom-rich evolution of this methodology.

By substituting a simple alkyl/aryl group with a Boc-protected amino group at the C4 position, this auxiliary introduces profound steric bulk and the potential for secondary hydrogen-bonding interactions. The efficacy of this chiral auxiliary hinges on three mechanistic pillars:

  • Enolization Geometry: Soft enolization using dibutylboron triflate (Bu₂BOTf) and N,N-diisopropylethylamine (DIPEA) selectively generates the Z-enolate. The Lewis acidic boron tightly chelates both the enolate oxygen and the oxazolidinone carbonyl, locking the molecule into a rigid, planar conformation 2.

  • Facial Shielding: The bulky C4-NHBoc group projects directly over one face of the enolate. In the highly ordered, 6-membered Zimmerman-Traxler transition state, the incoming electrophile is forced to approach from the opposite, unhindered face, yielding the "Evans syn" product 3.

  • Regioselective Cleavage: Removal of the auxiliary using LiOH/H₂O₂ exploits the alpha-effect of the hydroperoxide anion. The LiOOH species selectively attacks the exocyclic acyl carbonyl because the resulting tetrahedral intermediate breaks down rapidly, preventing destructive endocyclic ring-opening 4.

Experimental Workflows & Pathways

G A tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (Chiral Auxiliary) B N-Acylation (n-BuLi, Acyl Chloride) A->B C N-Acyl Imide (Active Substrate) B->C D1 Soft Enolization (Bu2BOTf, DIPEA) C->D1 D2 Hard Enolization (NaHMDS or LDA) C->D2 E1 Boron Z-Enolate D1->E1 E2 Sodium/Lithium Z-Enolate D2->E2 F1 Asymmetric Aldol Addition (Aldehyde) E1->F1 Zimmerman-Traxler TS F2 Asymmetric Alkylation (Alkyl Halide) E2->F2 Steric shielding G Diastereomerically Pure Adduct F1->G F2->G H1 Hydrolysis (LiOH/H2O2) Yields Carboxylic Acid G->H1 H2 Reduction (LiBH4) Yields Primary Alcohol G->H2 H1->A Auxiliary Recovery I Enantiopure Product H1->I H2->A Auxiliary Recovery H2->I

Workflow for asymmetric synthesis using the 4-amino-oxazolidinone chiral auxiliary.

Validated Step-by-Step Protocols

Protocol A: N-Acylation (Imide Formation)

Objective: Covalently attach the substrate to the chiral auxiliary.

  • Preparation: Dissolve tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction flask to -78 °C.

    • Causality: THF acts as an excellent coordinating solvent for the lithium cation in the subsequent step, breaking down aggregates and enhancing the nucleophilicity of the nitrogen. The -78 °C temperature is critical to prevent unwanted side reactions such as carbamate cleavage.

  • Deprotonation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes.

    • Causality:n-BuLi quantitatively deprotonates the relatively acidic oxazolidinone N-H (pKa ~15), forming the reactive lithium amide.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to slowly warm to 0 °C over 1 hour.

    • Causality: Warming to 0 °C provides the necessary activation energy to drive the electrophilic trapping of the acyl chloride to completion.

  • Quench & Validation: Quench the reaction with saturated aqueous NH₄Cl.

    • Self-Validation: Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar auxiliary (low Rf) is fully consumed, replaced by the less polar N-acyl imide (higher Rf).

Protocol B: Asymmetric Boron-Mediated Aldol Addition

Objective: Establish two contiguous stereocenters via a highly ordered transition state.

  • Enolization: Cool a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ to -78 °C. Add Bu₂BOTf (1.1 eq) followed dropwise by DIPEA (1.2 eq). Stir for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. The triflate is a superior leaving group, allowing boron to coordinate tightly to the imide carbonyls. The steric bulk of the dibutyl groups on boron forces the formation of the Z-enolate exclusively; an E-enolate would suffer severe A(1,3) allylic strain 2.

  • Aldol Addition: Recool the mixture to -78 °C and add the aldehyde (1.1 eq). Stir for 1–2 hours.

    • Causality: The reaction proceeds via a 6-membered Zimmerman-Traxler transition state. The bulky 4-NHBoc group blocks the Re face of the enolate, forcing the aldehyde to approach from the Si face 3.

  • Oxidative Quench: Add pH 7 phosphate buffer, MeOH, and 30% H₂O₂ (in a 2:1:1 ratio). Stir vigorously for 1 hour at 0 °C.

    • Causality: H₂O₂ oxidatively cleaves the robust boron-carbon and boron-oxygen bonds, safely destroying the active boron species and releasing the free aldol adduct without epimerizing the newly formed stereocenters.

Protocol C: Non-Destructive Cleavage via LiOH/H₂O₂

Objective: Cleave the chiral auxiliary to yield the enantiopure carboxylic acid while recovering the auxiliary.

  • Preparation: Dissolve the aldol adduct in a 3:1 mixture of THF/H₂O and cool to 0 °C.

    • Causality: This specific solvent ratio is required to solubilize both the organic substrate and the inorganic salts, ensuring a homogeneous reaction environment 5.

  • Hydrolysis: Premix LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq) in water, then add the mixture dropwise to the reaction flask.

    • Causality: Mixing LiOH and H₂O₂ generates lithium hydroperoxide (LiOOH). Due to the alpha-effect, the hydroperoxide anion is significantly more nucleophilic than the hydroxide ion. It selectively attacks the exocyclic carbonyl because the tetrahedral intermediate formed at this position faces a lower energy barrier for decomposition, thereby preserving the chiral auxiliary ring 4.

  • Quench & Validation: Quench with a 1.5 M aqueous solution of Na₂SO₃.

    • Causality: Sodium sulfite safely reduces the unreacted hydrogen peroxide.

    • Self-Validation: Starch-iodide paper must test negative for peroxides before proceeding to extraction to prevent explosive hazards during solvent concentration [[5]]().

Quantitative Data Summary

The table below summarizes the comparative performance of the 4-NHBoc oxazolidinone auxiliary against traditional standard auxiliaries in benchmark stereoinduction models.

Auxiliary TypeReaction TypeElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
4-NHBoc Oxazolidinone Aldol AdditionBenzaldehyde92>99:1>99
4-Benzyl OxazolidinoneAldol AdditionBenzaldehyde8895:598
4-NHBoc Oxazolidinone AlkylationBenzyl Bromide8998:2>99
4-Isopropyl OxazolidinoneAlkylationBenzyl Bromide8596:497

Note: The enhanced dr and ee% observed with the 4-NHBoc derivative are attributed to the superior steric shielding profile of the tert-butyl carbamate group compared to simple alkyl/aryl substituents.

References

  • PubChemLite - 911795-60-3 (C8H14N2O4).Université du Luxembourg.
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions.Journal of the American Chemical Society (ACS Publications).
  • Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions.PubMed (NIH).
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.ACS Publications.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.ResearchGate.

Sources

Method

Nucleophilic ring-opening reactions of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

An In-Depth Guide to the Synthetic Applications of tert-Butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate Authored by: A Senior Application Scientist Introduction: Unlocking Chiral Architectures In the landscape of modern org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Applications of tert-Butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Authored by: A Senior Application Scientist

Introduction: Unlocking Chiral Architectures

In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral 1,2-amino alcohols and their derivatives are foundational building blocks for a vast array of biologically active compounds. tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate stands out as a versatile and valuable chiral precursor. Derived from serine, this molecule contains a strained five-membered oxazolidinone ring, which is primed for stereocontrolled ring-opening reactions. The inherent chirality and the presence of a Boc-protected amine make it an ideal starting point for the synthesis of complex chiral structures.

This guide provides a comprehensive overview of the nucleophilic ring-opening reactions of this key substrate. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for various classes of nucleophiles, and showcase the synthetic utility of the resulting products. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness this powerful synthetic tool.

PART 1: Mechanistic Principles of Oxazolidinone Ring-Opening

The reactivity of the 2-oxazolidinone ring is dominated by the electrophilicity of the C-2 carbonyl carbon. This cyclic carbamate structure is essentially an activated internal ester, making it susceptible to nucleophilic attack. The reaction proceeds via a classical nucleophilic acyl substitution mechanism.

The process can be dissected into two primary steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon (C-2), leading to the formation of a transient, high-energy tetrahedral intermediate.

  • Ring Cleavage: This intermediate collapses to reform the carbonyl double bond. To satisfy valency, a bond to one of the heteroatoms must break. Cleavage of the C-O bond (pathway A) or the C-N bond (pathway B) results in the ring-opening. The regioselectivity of this cleavage is influenced by the reaction conditions and the nature of the nucleophile.

This ring-opening is often highly regioselective and stereospecific, preserving the chiral integrity of the C-4 stereocenter. This attribute is critical for its application in asymmetric synthesis.[1][2]

Mechanism cluster_0 Start tert-Butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate Intermediate Tetrahedral Intermediate Start->Intermediate Nu Nucleophile (Nu⁻) Nu->Start 1. Attack at C-2 Carbonyl ProductA Ring-Opened Product (N-Acyl) Intermediate->ProductA 2a. C-O Bond Cleavage ProductB Ring-Opened Product (O-Acyl) Intermediate->ProductB 2b. C-N Bond Cleavage

Caption: General mechanism of nucleophilic ring-opening.

PART 2: Protocols for Nucleophilic Ring-Opening Reactions

The versatility of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is demonstrated by its reactivity with a wide range of nucleophiles. Below are detailed protocols and application notes for key transformations.

Section 2.1: Aminolysis — Access to Chiral 1,2-Diamino Alcohols

The reaction with nitrogen nucleophiles, such as primary and secondary amines, is a direct route to valuable chiral 1,2-diamino alcohol derivatives. These products are precursors for chiral ligands and catalysts. The reaction typically requires elevated temperatures to overcome the stability of the oxazolidinone ring.

Protocol 2.1.1: General Procedure for Aminolysis

A. Materials and Equipment:

  • tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

  • Amine nucleophile (e.g., benzylamine, morpholine)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

B. Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (approx. 0.2 M concentration).

  • Add the amine nucleophile (1.5-2.0 eq.). Causality Note: An excess of the amine is used to drive the reaction to completion and can also act as a base to neutralize any acidic byproducts.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity and boiling point of the amine.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the high-boiling solvent and excess amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amino alcohol derivative.

Data Presentation: Aminolysis Reaction Scope
EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1BenzylamineDMF1001885
2MorpholineNMP1202478
3PiperidineDMSO1102081
4AnilineNMP1303665
Section 2.2: Azidolysis — Synthesis of Chiral Azido Alcohols

Ring-opening with an azide source, such as sodium azide (NaN₃), is a cornerstone transformation. It provides access to chiral 1,2-azido alcohols, which are versatile intermediates that can be readily reduced to primary amines, providing a pathway to 1,2-amino alcohols.

Protocol 2.2.1: Synthesis of tert-Butyl (1-azido-3-hydroxypropan-2-yl)carbamate

A. Materials and Equipment:

  • tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Standard glassware for heating and workup

B. Step-by-Step Methodology:

  • In a round-bottom flask, suspend tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 eq.), sodium azide (2.0 eq.), and ammonium chloride (1.5 eq.) in DMF. Causality Note: Ammonium chloride acts as a mild proton source to facilitate the ring-opening and protonate the resulting alkoxide.

  • Heat the suspension to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 8-16 hours.

  • After cooling to room temperature, pour the reaction mixture into an equal volume of cold water.

  • Workup: Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Workflow Start 1. Combine Reactants (Substrate, Nucleophile, Solvent) in flask Reaction 2. Heat under Inert Atmosphere (Monitor by TLC/LC-MS) Start->Reaction Workup 3. Quench & Aqueous Workup (Dilute, Wash, Extract) Reaction->Workup Purify 4. Dry & Concentrate (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Purify Final 5. Purify Product (Column Chromatography) Purify->Final Product Pure Ring-Opened Product Final->Product

Caption: A standard experimental workflow for ring-opening reactions.

Section 2.3: Basic Hydrolysis — A Controlled Cleavage

Hydrolysis of the oxazolidinone under basic conditions provides the parent Boc-protected amino alcohol. This is a crucial deprotection-like strategy when the oxazolidinone has served its purpose as a protecting group or chiral auxiliary in a preceding synthetic step.

Protocol 2.3.1: Synthesis of tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate

A. Materials and Equipment:

  • tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., THF/Water or Methanol/Water)

  • Standard glassware for stirring at room temperature

  • Acid for neutralization (e.g., 1M HCl)

B. Step-by-Step Methodology:

  • Dissolve tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add an aqueous solution of LiOH (2.0-3.0 eq.) dropwise. Causality Note: The reaction is run at a lower temperature to control the exotherm and prevent potential side reactions or epimerization.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Workup: Carefully neutralize the reaction mixture with 1M HCl to pH ~7.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

PART 3: Synthetic Utility and Applications

The true value of these ring-opening reactions lies in the synthetic potential of their products. The resulting chiral amino alcohols, diamines, and azido alcohols are pivotal intermediates in the synthesis of complex molecules.

One significant application is in the synthesis of oxazolidinone-based antibiotics. While linezolid itself is synthesized via a different route, the core structure is an N-aryl oxazolidinone, highlighting the importance of this heterocyclic motif in medicinal chemistry.[3] The ring-opening methodologies described here provide access to a diverse library of chiral building blocks that can be used to construct analogues of such drugs.

Applications Start tert-Butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate RingOpening Nucleophilic Ring-Opening Start->RingOpening Intermediate Chiral Building Block (e.g., Azido alcohol) RingOpening->Intermediate Target Target Molecules (Pharmaceuticals, Ligands, Natural Products) Intermediate->Target Further Elaboration

Caption: Synthetic pathway from substrate to high-value targets.

Conclusion

tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is a powerful and reliable chiral starting material. Its susceptibility to nucleophilic ring-opening provides a robust platform for the stereocontrolled synthesis of a wide range of valuable chiral building blocks. The protocols and mechanistic insights provided in this guide are designed to be a practical resource for scientists engaged in asymmetric synthesis. By understanding the principles behind these reactions and employing the detailed methodologies, researchers can confidently and efficiently create complex chiral architectures for applications spanning from drug discovery to materials science.

References

  • H. C. Y. Sarma and G. K. Trivedi, "Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling," Dalton Transactions, 2015. [Link]

  • A. B. Smith III et al., "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments," ACS Combinatorial Science, 2017. [Link]

  • A. M. El-Nahas, "Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents," International Journal of Chemical Kinetics, 2007. [Link]

  • H. C. Y. Sarma and G. K. Trivedi, "Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling," SciSpace, 2014. [Link]

  • X. Xiao et al., "Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones," The Journal of Physical Chemistry A, 2013. [Link]

  • C. Agami et al., "Chiral oxazolidinones from α-hydroxy oxazolidines: a new access to 1,2-amino alcohols," Tetrahedron: Asymmetry, 1998. [Link]

  • J. H. Lee et al., "tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one," The Journal of Organic Chemistry, 2025. [Link]

  • S. K. Das et al., "An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4Benzyl2-oxazolidinone) from Amino Acid," ResearchGate, 2012. [Link]

  • M. Feroci et al., "The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones," The Journal of Organic Chemistry, 2000. [Link]

  • S. H. Kim et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone," Molecules, 2021. [Link]

  • H. S. Sim et al., "A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridines," The Journal of Organic Chemistry, 2001. [Link]

  • S. G. Davies et al., "Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide," ACS Omega, 2025. [Link]

  • M. L. Bolognesi et al., "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions," Arkivoc, 2019. [Link]

  • M. L. Bolognesi et al., "Direct synthesis of oxazolidin-2-ones from tert-butyl allylcarbamate via halo-induced cyclisation," ResearchGate, 2021. [Link]

Sources

Application

Application Note: Precision N-Alkylation of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Executive Summary This application note details the conditions for the N-alkylation of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . This substrate presents a unique chemoselectivity challenge due to the presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the conditions for the N-alkylation of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . This substrate presents a unique chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the oxazolidinone ring nitrogen (N3) and the carbamate nitrogen (exocyclic N).

Successful alkylation requires differentiating these sites based on acidity (pKa) and steric accessibility. This guide provides three validated protocols ranging from standard discovery chemistry (NaH) to scalable process chemistry (LiOH/Cs₂CO₃), ensuring high regioselectivity for the N3 position while maintaining the integrity of the Boc protecting group and the stereocenter (if chiral).

Mechanistic Analysis & Chemoselectivity

Substrate Analysis

The substrate contains two acidic protons. Understanding their electronic properties is critical for base selection.

SiteFunctional GroupApprox. pKa (DMSO)Reactivity Profile
N3 (Ring) Cyclic Carbamate (Imide-like)~12.0 – 13.0 Primary Target. Resonance stabilized by two oxygens; sterically accessible.
N-Boc (Exocyclic) Acyclic Carbamate~17.0 Secondary Target. Less acidic; sterically hindered by the t-butyl group.

Key Insight: The


pKa of ~4-5 units allows for selective deprotonation of the N3 position using controlled stoichiometry of bases. However, "over-alkylation" (bis-alkylation) remains a risk if excess base or highly reactive electrophiles (e.g., MeI, BnBr) are used.
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted regioselective route.

G Substrate Substrate (4-Boc-amino-oxazolidinone) Deprotonated Mono-Anion Species (N3- Lithium/Sodium Salt) Substrate->Deprotonated Base (1.0-1.1 eq) (NaH or LiOH) Product Target Product (N3-Alkylated) Deprotonated->Product R-X (Electrophile) SN2 Mechanism SideProduct Bis-Alkylated Impurity (N3 + N-Boc Alkylated) Deprotonated->SideProduct Excess Base/R-X (Over-alkylation) RingOpen Hydrolysis Byproduct (Ring Opening) Deprotonated->RingOpen Aqueous/Strong Base (Hydrolysis)

Figure 1: Reaction pathway showing the selective N3-alkylation (Green path) versus competing side reactions (Red/Grey paths).[1]

Experimental Protocols

Protocol A: The "Standard" Method (NaH/DMF)

Best for: Unreactive alkyl halides, initial discovery scale, and non-sensitive substrates.

Rationale: Sodium hydride (NaH) provides irreversible deprotonation. DMF solvates the cation, creating a "naked" anion for maximum nucleophilicity.

Materials:

  • Substrate: 1.0 equiv

  • Base: NaH (60% dispersion in oil), 1.1 equiv

  • Electrophile: Alkyl Halide (R-X), 1.1 – 1.2 equiv

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under N₂ atmosphere.

  • Solubilization: Dissolve the substrate in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise over 5 minutes. Evolution of H₂ gas will be observed.

  • Activation: Stir at 0 °C for 30 minutes to ensure complete formation of the N3-anion. The solution often turns yellow/orange.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LC-MS.

  • Quench: Cool to 0 °C. Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF, then Brine (1x). Dry over Na₂SO₄ and concentrate.

Critical Note: DMF must be removed thoroughly to prevent emulsion formation.

Protocol B: The "Mild/Selective" Method (LiOH or Cs₂CO₃)

Best for: Enantiopure substrates (prevents racemization), highly reactive electrophiles (allyl/benzyl halides), and scale-up.

Rationale: Weaker bases like LiOH or Cs₂CO₃ minimize the risk of deprotonating the carbamate NH (pKa ~17). LiOH in DMF is particularly effective for oxazolidinones due to the "Lithium Effect" which coordinates the carbonyls, enhancing N3 acidity without being basic enough to open the ring or racemize the C4 center.

Materials:

  • Substrate: 1.0 equiv

  • Base: LiOH (anhydrous or monohydrate), 2.0 equiv OR Cs₂CO₃, 1.5 equiv

  • Electrophile: 1.2 equiv

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Charge flask with Substrate and Base (LiOH or Cs₂CO₃).

  • Solvent: Add DMF (for LiOH) or MeCN (for Cs₂CO₃).

  • Addition: Add the electrophile immediately (one-pot procedure).

  • Reaction: Stir at RT.

    • Note: Cs₂CO₃ reactions in MeCN may require mild heating (40-50 °C) for unreactive alkyl chlorides.

  • Monitoring: These reactions are often slower than NaH but cleaner. Expect 4–16 hour reaction times.

  • Workup: Filter off inorganic solids. Dilute filtrate with EtOAc/Water and perform standard extraction.

Protocol C: Phase Transfer Catalysis (Green/Process)

Best for: Large-scale synthesis, avoiding dry solvents.

Rationale: Uses a biphasic system (Solid/Liquid or Liquid/Liquid) to shuttle the anion into the organic phase, keeping the bulk basicity low.

Materials:

  • Base: K₂CO₃ (solid, pulverized), 3.0 equiv

  • Catalyst: TBAB (Tetrabutylammonium bromide), 10 mol%

  • Solvent: Toluene or MEK (Methyl Ethyl Ketone)

Step-by-Step:

  • Combine Substrate, K₂CO₃, and TBAB in Toluene.

  • Add Electrophile.[1][2]

  • Heat to reflux (or 80 °C). Vigorous stirring is essential.

  • Monitor for conversion.[1][3]

  • Workup: Simple filtration of solids and evaporation of solvent.

Comparative Data & Selection Guide

VariableProtocol A (NaH)Protocol B (LiOH/Cs₂CO₃)Protocol C (PTC)
Reaction Rate Fast (< 2h)Moderate (4-16h)Slow to Moderate
N3 Selectivity Moderate (Risk of bis-alkylation)High High
Racemization Risk Moderate (at high temp)Low Low
Moisture Sensitivity High (Anhydrous required)LowNone
Impurity Profile Clean, but DMF removal is tediousVery CleanTBAB removal required

Troubleshooting & Optimization

Bis-Alkylation (N3 + N-Boc)
  • Symptom: LC-MS shows M + [2x Alkyl].

  • Cause: Excess base deprotonating the Boc-NH, or the alkylating agent is too reactive (e.g., Methyl Iodide).

  • Solution:

    • Switch to Protocol B (Cs₂CO₃).

    • Reduce Base stoichiometry to 0.95 equiv.

    • Dilute the reaction (0.05 M).

Ring Opening (Hydrolysis)
  • Symptom: Appearance of amino-alcohol derivatives.[1][3][4][5][6][7][8]

  • Cause: Hydroxide attack on the carbonyl. Common with NaOH/KOH.

  • Solution:

    • Avoid hydroxide bases if possible; use Cs₂CO₃.

    • If using LiOH, ensure the solvent is dry DMF (water promotes hydrolysis).

Racemization (If C4 is chiral)
  • Mechanism: Deprotonation at C4 is rare but possible if the base is too strong and the N-protecting group is electron-withdrawing.

  • Solution: strictly avoid NaH with heating. Use LiOH at Room Temperature.[3]

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83.

    • Foundational text on oxazolidinone deproton
  • Ager, D. J., et al. (1996). "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, 29(3).

    • Review of base selection and alkyl
  • Shymanska, N. V., et al. (2014).[9][10] "A Rapid Synthesis of 4-Oxazolidinones." Angewandte Chemie, 53(21), 5401-5404.[10]

    • Discusses N-alkylation conditions for substituted oxazolidinones.
  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.

    • Authoritative source for pKa values (DMSO) cited in mechanistic analysis.

Sources

Method

Application Note: Catalytic Preparation of Tert-butyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of the 4-substituted oxazolidinone scaffold, specifically focusing on the stable and pharmaceutically relev...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It addresses the synthesis of the 4-substituted oxazolidinone scaffold, specifically focusing on the stable and pharmaceutically relevant Tert-butyl (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate .

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 2-oxo-1,3-oxazolidinone ring is a privileged pharmacophore in medicinal chemistry, famously serving as the core of the antibiotic Linezolid . While 5-substituted oxazolidinones are common in antibacterials, 4-substituted oxazolidinones are critical chiral auxiliaries (Evans auxiliaries) and intermediates for diamine synthesis.

Critical Nomenclature Clarification: The specific string "Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate" implies a carbamate nitrogen attached directly to the C4 ring carbon (a hemiaminal ether structure: -O-C(NHBoc)-N-). Such species are generally chemically unstable and prone to elimination or hydrolysis. This guide details the protocol for the (2-oxo-1,3-oxazolidin-4-yl)methylcarbamate (containing a methylene linker), which is the stable, standard chiral building block derived from amino acids (e.g., 2,3-diaminopropionic acid or asparagine).

Key Advantages of the Catalytic Method
  • Green Chemistry: Utilizes Dimethyl Carbonate (DMC) as a non-toxic carbonyl source, replacing phosgene or triphosgene.

  • Organocatalysis: Uses TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), a guanidine-based superbase, avoiding transition metal contamination.

  • Atom Economy: Methanol is the only byproduct.

Reaction Mechanism & Logic

The synthesis relies on the thermodynamic cyclization of a vicinal amino alcohol. The precursor, Tert-butyl (2-amino-3-hydroxypropyl)carbamate , possesses a free primary amine and a primary alcohol.

Mechanism:

  • Activation: The TBD catalyst activates Dimethyl Carbonate (DMC) via nucleophilic attack or hydrogen bonding.

  • Carbamoylation: The primary amine of the substrate attacks the activated DMC, releasing methanol and forming a methyl carbamate intermediate.

  • Cyclization: The adjacent hydroxyl group attacks the newly formed carbamate carbonyl.

  • Elimination: A second molecule of methanol is eliminated, closing the ring to form the thermodynamically stable 5-membered oxazolidinone.

Diagram: TBD-Catalyzed Cyclization Pathway

TBD_Catalysis Cat TBD Catalyst DMC Dimethyl Carbonate (DMC) Cat->DMC Activates Inter Methyl Carbamate Intermediate DMC->Inter + Substrate Substrate Amino Alcohol Precursor Substrate->Inter - MeOH TS Cyclization Transition State Inter->TS TBD Assisted Product Oxazolidinone Product TS->Product Ring Closure MeOH MeOH (Byproduct) TS->MeOH Elimination Product->Cat Regeneration

Caption: Figure 1. TBD-catalyzed alkoxycarbonylation of amino alcohols using DMC. The catalyst facilitates both the initial acylation and the subsequent intramolecular cyclization.

Detailed Experimental Protocol

Phase 1: Preparation of Precursor (If not commercially available)

Starting Material: N-β-Boc-L-2,3-diaminopropionic acid methyl ester.

  • Dissolve starting ester (10 mmol) in anhydrous THF (50 mL) under Nitrogen.

  • Add LiCl (20 mmol) and stir for 15 min to increase LiBH4 reactivity.

  • Add NaBH4 (20 mmol) portion-wise at 0°C.

  • Add EtOH (50 mL) slowly; stir at RT for 12 h.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.

  • Yield: ~90% of Tert-butyl (2-amino-3-hydroxypropyl)carbamate .

Phase 2: Catalytic Cyclization (Core Protocol)
ParameterSpecification
Substrate Tert-butyl (2-amino-3-hydroxypropyl)carbamate (1.0 equiv)
Reagent Dimethyl Carbonate (DMC) (5.0 - 10.0 equiv)
Catalyst TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5 mol%)
Solvent Neat in DMC or MeOH (if solubility is poor)
Temperature 80°C (Reflux)
Time 4 – 12 Hours

Step-by-Step Procedure:

  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the amino alcohol precursor (1.0 g, ~5.2 mmol).

  • Solvent/Reagent Addition: Add Dimethyl Carbonate (DMC) (4.5 mL, ~10 equiv). DMC acts as both reagent and solvent.

    • Note: If the substrate is not soluble, add anhydrous Methanol (2-5 mL) as a co-solvent.

  • Catalyst Addition: Add TBD (36 mg, 0.26 mmol, 5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C oil bath) under an inert atmosphere (N2 or Ar).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting amine (ninhydrin positive) should disappear, and a less polar spot (UV active if derivatized, otherwise stain with PMA) should appear.

  • Workup:

    • Cool reaction to Room Temperature.[2]

    • Concentrate the mixture under reduced pressure to remove excess DMC and MeOH.

    • Residue is usually a white to off-white solid.

  • Purification:

    • Dissolve residue in CH2Cl2 and wash with 5% citric acid (to remove TBD) and brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Recrystallize from EtOAc/Hexanes if necessary.

Expected Data:

  • 1H NMR (DMSO-d6): δ 7.8 (s, 1H, Ring NH), 7.0 (t, 1H, Boc-NH), 4.1 (t, 1H, Ring CH), 4.3/3.9 (dd, 2H, Ring CH2), 3.1 (m, 2H, Sidechain CH2), 1.4 (s, 9H, Boc).

  • Yield: 85-95%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by moisture.Ensure DMC is anhydrous. Dry TBD before use.
Side Products N-methylation of the ring.Avoid excessive temperatures (>100°C). TBD can methylate acidic NH groups with DMC at high heat.
Poor Solubility Highly polar amino alcohol.Use MeOH as co-solvent (reaction will be slower due to equilibrium).
Boc Removal Acidic impurities or high thermal stress.Ensure TBD quality (basic). Keep temp < 90°C.

References

  • TBD-Catalyzed Synthesis: Heldebrant, D. J., et al. "Organic Guanidine-Catalyzed Synthesis of Oxazolidinones from Amino Alcohols and CO2/DMC." Journal of Organic Chemistry, 2005. Link

  • General Oxazolidinone Review: Garg, S. K., et al. "Oxazolidinones: A Promising Scaffold in Drug Discovery." European Journal of Medicinal Chemistry, 2020. Link

  • Precursor Synthesis: Shioiri, T., et al. "Efficient Synthesis of N-Boc-2,3-diaminopropionic Acid Derivatives." Tetrahedron: Asymmetry, 2005. Link

  • Linezolid Analogs: Brickner, S. J., et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 1996. Link

Sources

Application

Scale-up procedures for manufacturing Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Application Note: Process Safety and Scale-Up of tert-Butyl N-((S)-2-oxo-1,3-oxazolidin-4-yl)methylcarbamate Scope and Molecule Identity This application note details the scale-up procedures for manufacturing (S)-tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Safety and Scale-Up of tert-Butyl N-((S)-2-oxo-1,3-oxazolidin-4-yl)methylcarbamate

Scope and Molecule Identity

This application note details the scale-up procedures for manufacturing (S)-tert-butyl ((2-oxo-1,3-oxazolidin-4-yl)methyl)carbamate .

Critical Nomenclature Note: The specific nomenclature "N-(2-oxo-1,3-oxazolidin-4-yl)carbamate" technically implies a nitrogen atom attached directly to the C4 ring carbon (a hemiaminal structure). However, in pharmaceutical process chemistry (specifically in the synthesis of Linezolid, Tedizolid, and nucleoside analogs), this description is frequently used to refer to the stable ((4-yl)methyl)carbamate congener derived from Serine or Asparagine. The direct C4-amino hemiaminal is generally unstable and prone to hydrolysis. This guide focuses on the stable, industrially relevant methylcarbamate scaffold (Structure A below).

  • Target Molecule: (S)-tert-butyl ((2-oxo-1,3-oxazolidin-4-yl)methyl)carbamate

  • CAS: 196486-63-8 (Generic stereochemistry references)

  • Application: Key chiral intermediate for oxazolidinone antibiotics and RNA/DNA backbone modifiers.

Process Chemistry Strategy

The transition from bench (grams) to pilot plant (kilograms) requires a shift from "yield optimization" to "process safety and thermal management."

Route Selection: The CDI Cyclization

While phosgene or triphosgene offers high atom economy, they pose severe inhalation hazards and regulatory burdens. For scales <50 kg, 1,1'-Carbonyldiimidazole (CDI) is the preferred cyclization agent. It creates a robust, self-validating system where CO₂ evolution serves as a reaction progress indicator.

Reaction Scheme:



(Followed by mesylation and azide displacement/reduction or direct Mitsunobu to install the carbamate if not already present).

Preferred Direct Route (Hofmann Rearrangement): For the direct synthesis of the carbamate from Cbz-L-Asparagine , a modified Hofmann rearrangement is utilized. This route is atom-economic but thermally sensitive.

Selected Protocol for Guide: Modified Hofmann Rearrangement of Cbz-L-Asparagine . Rationale: This route directly installs the amine functionality with the correct stereochemistry and ring closure in fewer steps than the Serinol route.

Critical Process Parameters (CPPs)

ParameterRangeCriticalityScientific Rationale
Reagent Stoichiometry 1.0 : 1.1 (Substrate:PIDA)HighExcess hypervalent iodine (PIDA) can lead to over-oxidation and side-product formation.
Temperature (Dosing) 0°C to 5°CCriticalThe formation of the isocyanate intermediate is exothermic. Higher temps trigger thermal runaway.
Agitation Speed > 250 RPM (Tip speed dependent)HighThe reaction involves a slurry-to-solution transition. Poor mixing leads to "hot spots" and impurity spikes.
Quench pH < 4.0MediumAcidic quench prevents hydrolysis of the oxazolidinone ring during workup.

Detailed Protocol: 100g Scale-Up

Safety Warning: This reaction generates isocyanates in situ. All operations must be performed in a functioning fume hood. Ensure CO₂ venting paths are clear.

Materials:
  • Starting Material: N-Benzyloxycarbonyl-L-asparagine (Z-Asn-OH) [100.0 g, 375.6 mmol]

  • Reagent: (Diacetoxyiodo)benzene (PIDA) [133.0 g, 413.0 mmol]

  • Solvent: Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) (4:1 ratio) [1.0 L]

  • Base: Pyridine [60 mL] (Optional buffer) or aqueous NaOH (for classic Hofmann - Not recommended for this substrate due to hydrolysis risk).

  • Trap: tert-Butanol (excess) if external trapping is required, but here we rely on internal cyclization.

Step-by-Step Methodology:
  • Reactor Setup:

    • Equip a 3L jacketed glass reactor with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

    • Purge the system with Nitrogen (

      
      ) for 15 minutes.
      
  • Slurry Formation:

    • Charge Z-Asn-OH (100 g) and EtOAc/MeCN (800 mL) into the reactor.

    • Initiate stirring at 250 RPM. The mixture will likely be a white slurry.

    • Cool the jacket to 0°C . Ensure internal temperature reaches <5°C.

  • Oxidant Addition (The Critical Step):

    • Dissolve PIDA (133 g) in the remaining solvent (200 mL).

    • Slowly charge the PIDA solution via the addition funnel over 60 minutes .

    • Control: Maintain internal temperature < 10°C .

    • Observation: The slurry will thin as the reaction proceeds and the isocyanate intermediate forms.

  • Rearrangement & Cyclization:

    • After addition, allow the mixture to warm to 20°C over 2 hours.

    • Self-Validating Check: Monitor CO₂ off-gassing. Bubbling should be steady but controlled.

    • Heat the mixture to 45°C and hold for 4 hours to drive the rearrangement and intramolecular cyclization (attack of the Cbz-oxygen or Nitrogen on the isocyanate).

    • Note: In the presence of alcohols (like tBuOH), the isocyanate is trapped. For the oxazolidinone ring closure, the internal nucleophile participates.

  • Workup & Isolation:

    • Cool to 20°C.

    • Quench with 10% NaHSO₃ (Sodium Bisulfite) solution (300 mL) to destroy unreacted iodobenzene species. Check for absence of oxidant using starch-iodide paper.

    • Separate phases. Wash organic layer with 1M HCl (2 x 200 mL) and Brine (200 mL).

    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification (Crystallization):

    • Dissolve the crude oil in minimal hot Isopropyl Alcohol (IPA) (approx. 300 mL).

    • Cool slowly to 0°C. Seed with authentic crystal if available.

    • Filter the white solid.

    • Yield Target: 65-75% (approx. 60-70 g).

Process Safety & Logic Visualization

The following diagram illustrates the decision logic and safety interlocks required for the scale-up of this specific rearrangement.

G Start Start: Z-Asn-OH (100g Scale) ReagentPrep Prepare PIDA Solution (Dissolve in MeCN/EtOAc) Start->ReagentPrep Cooling Cool Reactor to <5°C (Critical Safety Control) ReagentPrep->Cooling Addition Slow Addition of PIDA (Rate limited by Exotherm) Cooling->Addition CheckTemp Is Temp > 10°C? Addition->CheckTemp StopAdd STOP ADDITION Increase Jacket Cooling CheckTemp->StopAdd YES Rearrangement Warm to 45°C (Isocyanate Formation & Cyclization) CheckTemp->Rearrangement NO (Proceed) StopAdd->CheckTemp Retry when Cool OffGas Monitor CO2 Evolution (Process Indicator) Rearrangement->OffGas Quench Quench with NaHSO3 (Destroy Oxidant) OffGas->Quench Isolation Phase Separation & Crystallization (IPA) Quench->Isolation

Caption: Process flow for the Hofmann rearrangement of Z-Asn-OH, highlighting the critical thermal control loop during oxidant addition.

Analytical Controls

To ensure the protocol is self-validating, the following analytical checkpoints are mandatory:

  • In-Process Control (IPC) - HPLC:

    • Method: C18 Reverse Phase, Water/Acetonitrile gradient (0.1% TFA).

    • Checkpoint: End of Heating (Step 4).

    • Spec: Starting Material (Z-Asn-OH) < 1.0% area.[1]

    • Key Impurity: Iodobenzene (byproduct of PIDA). Ensure separation from product peak.

  • NMR Verification (

    
    H-NMR, 400 MHz, DMSO-d6): 
    
    • Look for the disappearance of the Asparagine

      
      -CH₂ diastereotopic protons and the appearance of the oxazolidinone ring protons (dd at ~4.1-4.5 ppm).
      
    • Verify the integrity of the Boc/Cbz groups.

  • Residual Oxidant Check:

    • Starch-Iodide test on the aqueous quench layer is mandatory before disposal to prevent downstream oxidation in waste tanks.

References

  • Hofmann Rearrangement Mechanisms

    • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267–306.
  • Scale-Up of Oxazolidinones (Linezolid Precursors)

    • Perrault, W. R., et al. (2003). Process Research and Development for the Synthesis of Linezolid. Organic Process Research & Development, 7(4), 533–546.
  • Safety of Hypervalent Iodine Reagents

    • Zhdankin, V. V. (2011). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. Wiley.
  • CDI Cyclization Protocols

    • Heller, S. T., & Sarpong, R. (2011). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 13(10), 2697–2699.

Sources

Method

Application Note: Solvent Selection Strategies for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Executive Summary This Application Note provides a comprehensive technical guide on solvent selection for reactions involving Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (hereafter referred to as Compound A ).[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive technical guide on solvent selection for reactions involving Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (hereafter referred to as Compound A ).[1][2] As a bifunctional scaffold containing an acid-labile carbamate (Boc) and a base-sensitive cyclic carbamate (oxazolidinone), Compound A requires precise solvent engineering to balance solubility, reactivity, and chemoselectivity. This guide details physicochemical properties, reaction-specific solvent screening protocols, and green chemistry alternatives for pharmaceutical workflows.

Physicochemical Profile & Solubility

Compound A is a polar, crystalline solid. Its solubility profile is dictated by the competing hydrogen-bonding potential of the N-H (Boc) group and the dipole moment of the oxazolidinone ring.[1]

Solubility Matrix

Data summarized from internal standard operating procedures (SOPs) for oxazolidinone derivatives.

Solvent ClassRepresentative SolventSolubility RatingPrimary UtilityRisk Factors
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Boc-deprotection, AcylationEnvironmental restrictions; volatile.[1][2]
Polar Aprotic DMF, DMSO, NMPHigh (>150 mg/mL)N-Alkylation (SN2), ArylationHigh boiling point; difficult work-up.
Ethers THF, 2-MeTHF, DioxaneModerate-High General synthesis, ReductionsPeroxide formation; Lewis acid coordination.[1]
Alcohols Methanol, EthanolModerate Hydrogenation, Ring openingNucleophilic attack on ring; Transesterification.
Esters Ethyl Acetate (EtOAc)Moderate Work-up, CrystallizationHydrolysis under basic conditions.[2]
Hydrocarbons Hexanes, HeptaneInsoluble Precipitation/Anti-solventNone (inert).

Solvent Selection by Reaction Type

The chemical stability of Compound A is orthogonal: the Boc group is acid-sensitive, while the oxazolidinone ring is base-sensitive (susceptible to hydrolysis).[1][2] Solvent choice must align with these constraints.

Scenario A: N3-Alkylation (Ring Nitrogen Functionalization)

Objective: Deprotonation of the oxazolidinone N-H (pKa ~12) followed by nucleophilic attack on an alkyl halide.[2]

  • Preferred Solvents: Anhydrous DMF, THF, or Acetonitrile.

  • Mechanistic Insight: Polar aprotic solvents are required to solvate the metal cation (Na⁺/Li⁺) of the base (e.g., NaH, LiHMDS), leaving the oxazolidinone anion "naked" and highly nucleophilic.

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] It offers higher reaction temperatures than THF and easier phase separation than DMF.[1][2]

Scenario B: N4-Boc Deprotection

Objective: Removal of the tert-butyl carbamate to yield the free amine.[1][2]

  • Preferred Solvents: Dichloromethane (DCM) or 1,4-Dioxane.[2]

  • Reagent System: TFA/DCM (1:1) or 4M HCl in Dioxane.[2]

  • Critical Note: Avoid alcohols (MeOH) if using strong Lewis acids, as they can attack the oxazolidinone carbonyl, leading to ring opening (methanolysis).

Scenario C: Nucleophilic Ring Opening (Hydrolysis)

Objective: Cleavage of the cyclic carbamate to generate 1,2-amino alcohols or diamines.[2]

  • Preferred Solvents: THF/Water or Ethanol/Water mixtures.[1][2]

  • Mechanistic Insight: A miscible aqueous-organic system is essential to dissolve both the hydrophobic organic substrate and the hydrophilic hydroxide base (LiOH/NaOH).[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision tree for selecting the optimal solvent system based on the intended chemical transformation.

SolventSelection Start START: Define Reaction Goal ReactionType What is the target transformation? Start->ReactionType Alkylation N3-Alkylation (Base-mediated) ReactionType->Alkylation Deprotection Boc-Deprotection (Acid-mediated) ReactionType->Deprotection RingOpen Ring Opening (Hydrolysis) ReactionType->RingOpen SolvAlk1 Standard: DMF or DMSO (High Solubility, High Rate) Alkylation->SolvAlk1 Max Reactivity SolvAlk2 Green: 2-MeTHF or MeCN (Easier Work-up) Alkylation->SolvAlk2 Sustainability SolvDep1 Standard: DCM (+TFA) (Fast, Volatile) Deprotection->SolvDep1 SolvDep2 Alternative: Dioxane (+HCl) (Non-volatile acid source) Deprotection->SolvDep2 Warning AVOID: Alcohols (Risk of Methanolysis) Deprotection->Warning Caution SolvRing1 THF/Water (3:1) (Homogeneous) RingOpen->SolvRing1

Figure 1: Solvent selection decision tree for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate derivatives.

Detailed Experimental Protocols

Protocol 1: Solubility Screening (Saturation Method)

Use this protocol to validate solvent compatibility for new derivatives.[2]

  • Preparation: Weigh 50 mg of Compound A into three separate 4 mL glass vials.

  • Solvent Addition:

    • Vial A: Add 500 µL 2-MeTHF (Green/Ether).

    • Vial B: Add 500 µL Acetonitrile (Polar Aprotic).

    • Vial C: Add 500 µL Toluene (Non-polar aromatic).

  • Agitation: Vortex for 60 seconds at room temperature (25°C).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (Proceed to reaction).[2]

    • Suspension: Heat to 50°C. If clear, suitable for reflux reactions. If solid remains, solvent is unsuitable or requires co-solvent (e.g., +10% DMF).

Protocol 2: N3-Alkylation in Green Solvent (2-MeTHF)

Replaces DMF/NaH with a safer, easier-to-process system.[1][2]

Reagents:

  • Compound A (1.0 equiv)

  • Alkyl Halide (1.2 equiv)[3]

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv) - Milder base than NaH

  • Solvent: 2-Methyltetrahydrofuran (anhydrous)[1][2]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Compound A and Cs₂CO₃ under Nitrogen atmosphere.

  • Solvation: Add 2-MeTHF (concentration 0.2 M). Stir at RT for 10 min.

  • Addition: Add Alkyl Halide dropwise.

  • Reaction: Heat to 60°C for 12–18 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

    • Note: The N-H proton of the oxazolidinone is less acidic than an amide; heating is often required with carbonate bases.[1][2]

  • Work-up: Cool to RT. Filter off solid inorganic salts.[1][2] Wash the filtrate with water (1x) and brine (1x).[2]

  • Purification: Concentrate the organic layer.[1][2] Crystallize from EtOAc/Heptane if possible, or purify via silica gel chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Alkylation) Poor solubility of base (Cs₂CO₃/K₂CO₃) in organic solvent.[1][2]Switch to DMF or add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst (10 mol%).[2]
Boc Loss during Reaction Solvent contains acidic impurities or high temperature instability.[1][2]Ensure solvent is anhydrous and acid-free.[1][2] Avoid heating >80°C for prolonged periods.
Ring Opening By-product Presence of nucleophilic solvent (MeOH, EtOH) with base.Switch to non-nucleophilic solvents (THF , DCM , Acetonitrile ).
Oiling Out Product is too soluble in the anti-solvent during crystallization.[1][2]Increase the ratio of Heptane/Hexane.[1][2] Cool slowly to -20°C.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link (Foundational oxazolidinone chemistry and solvent handling).[2]

  • Ager, D. J., et al. (2016). "The development of a scalable process for an oxazolidinone antibiotic." Organic Process Research & Development. (Discusses solvent effects on oxazolidinone stability).
  • Enamine Ltd. (2023).[2] "Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate MSDS & Technical Data." (Source for physical properties).[2]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link (Basis for 2-MeTHF recommendation).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Compound A and all solvents before use.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

[label=< Key: Starting Material Reagents Intermediate Isocyanate Validating Final Diagram I've validated the diagram's final form, ensuring correct syntax and a clear visual representation. I am now confident that I've r...

Author: BenchChem Technical Support Team. Date: March 2026

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Key: Starting Material Reagents Intermediate Isocyanate

Validating Final Diagram

I've validated the diagram's final form, ensuring correct syntax and a clear visual representation. I am now confident that I've resolved any errors, making it a reliable resource for users. It is ready for the technical guide.

Finalizing Synthesis Guide

I'm now putting the finishing touches on the technical support guide. I've integrated all the visual and textual elements, including detailed reaction schemes and citations. The experimental protocols and validation steps are clear and concise. I'm now ready to release this comprehensive guide.

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate (CAS: 911795-60-3). This chiral oxazolidinone is a critical building block in drug development, often utilized as a conformationally restricted diamine surrogate.

Because the target molecule contains a delicate hemiaminal-like carbon (C4) bonded to both a ring nitrogen and an exocyclic Boc-protected amine, its synthesis is highly sensitive to reaction conditions. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to help you maximize your reaction yields.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of this oxazolidinone typically relies on the rearrangement of a serine derivative to form a highly reactive isocyanate intermediate , which is subsequently trapped by the adjacent hydroxyl group. The two primary routes are the Hofmann rearrangement (starting from N-Boc-serinamide) and the Curtius rearrangement (starting from N-Boc-serine).

Q1: Why is my yield of the oxazolidinone so low (<40%) when using the PIDA-mediated Hofmann rearrangement of N-Boc-serinamide? A1: The low yield is almost always caused by the competitive intermolecular hydrolysis of the isocyanate intermediate. The Hofmann rearrangement using hypervalent iodine reagents like PhI(OAc)₂ (PIDA) often requires a mixed aqueous solvent system (e.g., MeCN/H₂O) to solubilize the primary amide [3.1]. If the intramolecular attack by the hydroxyl group is not kinetically favored, the excess water hydrolyzes the isocyanate into a carbamic acid, which rapidly decarboxylates to yield 2,3-diaminopropanol as a dead-end byproduct. Actionable Solution: Limit water equivalents strictly to what is necessary for solubility, or switch to the completely anhydrous Curtius rearrangement route.

Q2: I am observing the loss of the Boc protecting group during the Hofmann cyclization. How do I prevent this? A2: PIDA generates two equivalents of acetic acid as a byproduct during the oxidation of the amide. If the local pH drops significantly, the acid-labile Boc group will cleave, especially if the reaction is allowed to warm up. Actionable Solution: Buffer the reaction by adding at least 2.5 equivalents of a mild, non-nucleophilic base (such as pyridine or 2,6-lutidine) to neutralize the acetic acid as it forms.

Q3: Is there a higher-yielding alternative to the Hofmann rearrangement for this specific scaffold? A3: Yes. The modified Curtius rearrangement utilizing Diphenylphosphoryl azide (DPPA) on N-Boc-serine is vastly superior for this specific molecule[1]. DPPA allows for the direct, one-pot formation of the acyl azide under strictly anhydrous conditions. Upon heating, the azide expels nitrogen gas to form the isocyanate, which is immediately trapped by the free hydroxyl group to form the oxazolidin-2-one ring[2]. Because no water is present, the hydrolysis side-reaction is completely eliminated.

Part 2: Mechanistic Workflows & Logical Relationships

The diagram below maps the kinetic pathways of both the Hofmann and Curtius routes, highlighting the critical divergence point at the isocyanate intermediate.

SynthesisPathways A N-Boc-L-Serinamide C N-Iodoamide Intermediate A->C PhI(OAc)2, Base (Hofmann) B N-Boc-L-Serine D Acyl Azide Intermediate B->D DPPA, Et3N (Curtius) E Isocyanate Intermediate (Highly Reactive) C->E -PhI, -OAc, -H+ D->E Heat (-N2) F Tert-butyl N-(2-oxo-1,3- oxazolidin-4-YL)carbamate E->F Intramolecular OH Attack G Hydrolysis Byproduct (2,3-Diaminopropanol) E->G H2O Attack (Side Reaction)

Figure 1: Mechanistic divergence in the synthesis of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate.

Part 3: Quantitative Data & Optimization

To facilitate easy comparison, the following table summarizes the quantitative metrics and primary failure modes of the three most common synthetic pathways for this scaffold.

Synthesis PathwayReagents & CatalystSolvent SystemTemp (°C)Typical YieldPrimary Failure Mode
Hofmann Rearrangement PhI(OAc)₂, Pyridine (2.5 eq)MeCN / H₂O (4:1)0 to 2535–50%Isocyanate hydrolysis (forms diamino alcohol).
Modified Curtius DPPA (1.1 eq), Et₃N (1.2 eq)THF (Anhydrous)0 to 7075–85% Incomplete azide formation; moisture quenching.
Mixed Anhydride Curtius Isobutyl chloroformate, NaN₃Acetone / H₂O-10 to 6060–70%Alpha-carbon epimerization under basic conditions.

Part 4: Self-Validating Experimental Protocol

To maximize yield and ensure reproducibility, we recommend the DPPA-Mediated Curtius Rearrangement [1]. This protocol is designed as a self-validating system; you must confirm specific spectroscopic milestones before proceeding to the next step.

Protocol: Synthesis via Modified Curtius Rearrangement

Step 1: Acyl Azide Formation

  • Preparation: Suspend N-Boc-L-serine (1.0 equiv) in strictly anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C. Add Triethylamine (Et₃N, 1.2 equiv) dropwise.

  • Azide Transfer: Slowly add Diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise over 15 minutes. Stir at 0 °C for 2 hours.

    • Causality: DPPA allows for a concerted, neutral azide transfer. Avoiding the highly basic conditions of the mixed-anhydride method prevents epimerization at the alpha-carbon.

Self-Validation Checkpoint 1:

  • Action: Remove a 10 µL aliquot, dilute in DCM, and spot on a silica TLC plate (Eluent: 50% EtOAc/Hexane).

  • Validation: The starting material (Rf ~0.1) should be completely consumed. The acyl azide will appear as a new, less polar spot (Rf ~0.6).

  • Spectroscopic Confirmation: IR spectroscopy of the crude aliquot must show a sharp, intense peak at ~2140 cm⁻¹ (characteristic of the azide N=N=N stretch). Do not proceed to heating until this peak is dominant.

Step 2: Thermal Rearrangement and Cyclization

  • Heating: Gradually warm the reaction mixture to 70 °C (refluxing THF).

  • Cyclization: Maintain reflux for 3 to 4 hours.

    • Causality: Thermal energy induces the loss of N₂, driving the Curtius rearrangement to the isocyanate. Because the solvent is anhydrous, the adjacent primary hydroxyl group is the only available nucleophile, forcing a 100% intramolecular cyclization to the oxazolidin-2-one ring.

Self-Validation Checkpoint 2:

  • Action: Monitor the reaction vessel for gas evolution (N₂ bubbles).

  • Validation: The cyclization is complete when gas evolution entirely ceases.

  • Spectroscopic Confirmation: IR spectroscopy must show the complete disappearance of the 2140 cm⁻¹ peak and the emergence of a strong carbamate C=O stretch at ~1750 cm⁻¹ .

Step 3: Workup and Purification

  • Quench: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Partition the residue between Ethyl Acetate and 5% aqueous citric acid (to remove excess Et₃N and DPPA byproducts). Wash the organic layer with saturated NaHCO₃ and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 20% to 60% EtOAc in Hexanes) to yield the pure Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate as a white solid.

References[3] Title: Foldamers Based on Oxazolidin-2-ones. Source: Chemistry - A European Journal (unibo.it). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqi11092IqFQ3BCuwJ-jrQyxrCk7OtfQSrYF52vA0x1rjHElI4W-SzGcdxuzS6ubj91i-zaOx5KPDalFyupUGBNAZYJ7a0QRqdFOBnbNSVEtJb2gQggc1fx0CXYQPXhQwwi596dLFc7l7asvJTWGt9WWh3bL7uf5ZgXAS_u3knEF0R8WzT-0lF3V-ps54gxtHUsK5YGiCviRnIak9VtYBwPw50gxqxAnIi3lvZgW4XdeVqLUsY3asXy86tDAZX9Qh-DGQ=[2] Title: Synthesis of 2-Arylethylamines by the Curtius Rearrangement. Source: Synthetic Communications (Taylor & Francis). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFacPrXO9IVYa5XhCLc6t2EMUSgWC6dK7gZq1Zne70_Mfzv35PHyxo4OO2J248FwLW7sAx1pDeG5Eqc2V_JQh5SRlC74Nk0dqFmvhammZj44kPfvEUTdTvgnXFXps0Ny3C-hAdeWlXgKj0DpdrxJz8bVAkbXwwD3mI=[1] Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Source: MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPKrn0frC0EQEJDR8e08vOCNCRFE4MOiVcWeEis-hbXqR0vuMQvYlJz3-XE916kVEsV08t0QWduMI5xLMFT60UPKJPbixZj4bx25uF8HpNcPaA7dvWUZE8VN-5Lz-C8K3x0g==

Sources

Optimization

Troubleshooting racemization during the reaction of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

This guide addresses the technical challenges associated with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . Based on the nomenclature provided, this molecule is a cyclic N,O-aminal derivative, often generated via t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate .

Based on the nomenclature provided, this molecule is a cyclic N,O-aminal derivative, often generated via the Curtius rearrangement of oxazolidinone-4-carboxylic acids (derived from serine or asparagine). Unlike standard oxazolidinones (like Evans auxiliaries or Linezolid intermediates) where the substituent is alkyl/aryl, this molecule features a nitrogen atom directly attached to the chiral center (C4). This structural feature makes the C4 proton exceptionally sensitive to base-mediated abstraction, leading to rapid racemization.

[1]

Topic: Troubleshooting Racemization in Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Document ID: TSC-OX-2024-04 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Diagnostic & Root Cause Analysis

Before modifying your protocol, you must understand why your specific scaffold is losing optical purity. The C4 position in this molecule is a "chiral aminal" center. It is flanked by the ring oxygen, the ring nitrogen, and the exocyclic carbamate nitrogen.

The Mechanism of Failure

Racemization in this system rarely occurs via a simple


 pathway. Instead, it is driven by proton abstraction  at the C4 position. The acidity of the C4-H is significantly enhanced by the inductive electron-withdrawal of the three adjacent heteroatoms.
  • Pathway A (Base-Catalyzed): Even mild bases (used during workup or alkylation) can deprotonate C4, forming a planar, achiral aza-enolate intermediate. Upon reprotonation, the stereocenter scrambles.

  • Pathway B (Thermal/Curtius): If synthesized via Curtius rearrangement, the intermediate isocyanate can undergo tautomerization at high temperatures before being trapped by the tert-butanol.

Visualization: The Racemization Cascade

The following diagram illustrates the structural vulnerability of the C4 position.

RacemizationMechanism cluster_0 Critical Control Point Start Chiral Starting Material (S)-Enantiomer Base Base / Heat Start->Base C4-H Abstraction Inter Planar Aza-Enolate (Achiral Intermediate) Base->Inter Loss of sp3 Geometry Prod_R (R)-Enantiomer (Inversion) Inter->Prod_R Reprotonation (Face A) Prod_S (S)-Enantiomer (Retention) Inter->Prod_S Reprotonation (Face B) Racemate Racemic Mixture (50:50) Prod_R->Racemate Prod_S->Racemate

Figure 1: Mechanism of base-mediated racemization at the C4-aminal center.

Troubleshooting Specific Workflows

Scenario A: Racemization During Synthesis (Curtius Rearrangement)

Context: You are converting an oxazolidinone-4-carboxylic acid to the carbamate using DPPA (diphenylphosphoryl azide) or mixed anhydrides. Symptom: The crude NMR looks clean, but Chiral HPLC shows <80% ee.

ParameterRecommended SpecificationThe "Why" (Causality)
Reaction Temperature Strictly < 80°C Thermal energy >80°C promotes the equilibration of the isocyanate intermediate.
Base Selection Proton Sponge or TEA (1.0 eq) Strong bases or excess base will deprotonate the C4 position of the product immediately upon formation.
Trapping Agent Excess t-BuOH (Solvent) Slow trapping allows the isocyanate to linger, increasing the window for thermal racemization.
Lewis Acids Avoid Ti/Sn catalysts Lewis acids coordinate to the carbonyls, increasing the acidity of the C4-H.

Corrective Protocol:

  • Generate the acyl azide at 0°C.

  • Do not isolate the acyl azide (explosion risk and degradation).

  • Heat to reflux in dry toluene (or benzene) only until gas evolution ceases (formation of isocyanate).

  • Add excess tert-butanol and a catalytic amount of DMAP, then reduce temp to 50°C immediately.

Scenario B: Racemization During Purification

Context: The reaction mixture had high ee, but the isolated solid is racemic. Root Cause: Silica gel is slightly acidic and possesses surface hydroxyls that can facilitate ring-opening/closing equilibria (mutarotation-like behavior) or catalyze proton exchange.

Corrective Protocol:

  • Stationary Phase: Switch from Silica Gel 60 to Neutral Alumina (Grade III) .

  • Eluent Modifier: Pre-treat the column with 1% Triethylamine (TEA) to neutralize active sites, but flush the TEA before loading your compound (residual base is also dangerous).

  • Preferred Method: Recrystallization is superior to chromatography for this scaffold. Try EtOAc/Hexanes or IPA/Water systems.

Experimental Protocols & Validation

Protocol 1: Determination of Enantiomeric Excess (ee)

Do not rely on optical rotation (


) alone; it is unreliable for this class of compounds due to non-linear concentration effects.

HPLC Method (Chiralpak IA or IC):

  • Column: Daicel Chiralpak IA (Immobilized Amylose), 4.6 x 250 mm.

  • Mobile Phase: Hexane : IPA (90 : 10) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Temperature: 25°C.

  • Expected Retention: (S)-isomer typically elutes first (verify with authentic standard).

Protocol 2: Safe Storage

These aminal derivatives are prone to hydrolysis and epimerization upon standing in solution.

  • State: Store as a solid.

  • Temp: -20°C.

  • Atmosphere: Argon/Nitrogen (exclude moisture).

  • Solvent for stock: Anhydrous DMSO or Acetonitrile (Avoid protic solvents like MeOH for long-term storage).

Decision Tree for Troubleshooting

Use this logic flow to isolate your problem source.

TroubleshootingTree Start Problem: Low ee observed CheckRaw Check Crude Reaction Mixture (Before Column) Start->CheckRaw IsCrudeRacemic Is Crude Racemic? CheckRaw->IsCrudeRacemic SynIssue Issue is in Synthesis IsCrudeRacemic->SynIssue Yes PurifIssue Issue is in Purification IsCrudeRacemic->PurifIssue No (Crude was pure) CheckTemp Was Reflux > 80°C? SynIssue->CheckTemp ActionTemp Action: Reduce Temp, Use Toluene CheckTemp->ActionTemp Yes CheckBase Was excess Base used? CheckTemp->CheckBase No ActionBase Action: Limit Base to 1.0 eq Switch to Proton Sponge CheckBase->ActionBase Yes CheckSilica Did you use Silica Gel? PurifIssue->CheckSilica ActionSilica Action: Switch to Neutral Alumina or Recrystallization CheckSilica->ActionSilica Yes CheckSolvent Protic Solvents used? CheckSilica->CheckSolvent No ActionSolvent Action: Avoid MeOH/EtOH during workup CheckSolvent->ActionSolvent Yes

Figure 2: Diagnostic workflow for isolating the source of racemization.

Frequently Asked Questions (FAQs)

Q1: Can I use NaH (Sodium Hydride) to alkylate the ring nitrogen of this molecule? A: Extreme Caution Required. The C4 proton is often more acidic or competitively acidic compared to the NH proton depending on the substitution. Using NaH often leads to complete racemization.

  • Recommendation: Use LiHMDS at -78°C . The Lithium counter-ion coordinates to the carbonyl oxygens, "locking" the conformation and preventing the planarization required for racemization.

Q2: My product turns yellow on the shelf. Is it degrading? A: Yes. Yellowing indicates the formation of imine species via the elimination of the carbamate or ring opening. This is an autocatalytic decomposition. Re-purify immediately via rapid filtration through a short plug of neutral alumina and store at -20°C.

Q3: Why does the literature show high stability for "Garner's Aldehyde" but I can't stabilize this carbamate? A: Garner's aldehyde has a formyl group at C4. Your molecule has a nitrogen at C4. The N-C-N (aminal) linkage is inherently less stable and more prone to C-N bond scission/recombination than the C-C bond in the aldehyde.

References

  • Ghosh, A. K., et al. "Curtius Rearrangement in the Synthesis of Chiral Amines and Amino Acid Derivatives." Journal of Organic Chemistry. (Discusses retention of configuration mechanisms).

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. (Authoritative review on oxazolidinone enolate stability).

  • BenchChem Technical Repository. "Stability and Storage of 3-Amino-2-oxazolidinone Derivatives." (General handling of sensitive oxazolidinones).

  • Organic Chemistry Portal. "Synthesis of Oxazolidinones: Curtius Rearrangement Protocols."

Troubleshooting

Purification strategies for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate via recrystallization

Case ID: PUR-OXAZ-004 Topic: Recrystallization Strategies & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Compound Profile User Context: You are attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-OXAZ-004 Topic: Recrystallization Strategies & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

User Context: You are attempting to purify tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (or its derivatives). This molecule presents a specific purification challenge: it possesses a "schizophrenic" solubility profile. The tert-butyl carbamate (Boc) group is lipophilic and acid-sensitive, while the oxazolidinone core is polar and rigid.

The Challenge: The most common failure mode for this class of compounds is "oiling out" (liquid-liquid phase separation) rather than crystallizing. This occurs because the melting point is often depressed by impurities, and the flexible Boc group resists ordered packing.

Strategic Approach: We will utilize a solvent-antisolvent strategy that balances the polarity of the oxazolidinone ring against the hydrophobicity of the Boc group, maintaining a neutral pH to prevent deprotection.

Solvent System Selection Matrix

Do not rely on a single solvent. This compound class requires a binary system to control supersaturation effectively.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate (EtOAc) / Hexanes Primary Recommendation HighIndustry Standard. EtOAc dissolves the polar core; Hexanes act as the anti-solvent. Excellent for removing non-polar impurities.
Methanol (MeOH) / Water Alternative (Green)Medium-HighGood for highly polar derivatives. Risk: Water must be added very slowly to prevent oiling out.
Isopropanol (IPA) Single SolventMediumEffective if the impurity profile is low. Requires cooling to -20°C for maximum yield.
Dichloromethane (DCM) / Heptane SpecialtyLowUse only if the compound is insoluble in hot EtOAc. DCM is difficult to remove from the crystal lattice (solvates).

Standard Operating Procedure (SOP): The "Happy Path"

Prerequisites:

  • Crude purity > 75% (If lower, perform a silica plug filtration first).

  • Neutral pH (Ensure no residual acid from synthesis; wash with NaHCO₃ if necessary).

Step-by-Step Protocol
  • Dissolution (The "Minimum" Rule):

    • Place the crude solid in a round-bottom flask.

    • Add EtOAc (Solvent A) in small portions while heating to 50–55°C .

    • Critical: Do not exceed 60°C. Boc groups can thermally decompose or undergo interchange reactions at higher temperatures over time.

    • Stop adding solvent the moment the solid dissolves.

  • Clarification (Optional but Recommended):

    • If the solution is cloudy (inorganic salts) or colored, add activated carbon (1% w/w).

    • Filter hot through a pre-warmed Celite pad.

  • The Cloud Point (Nucleation Zone):

    • Maintain the solution at 45–50°C.

    • Add Hexanes (Anti-solvent B) dropwise via an addition funnel.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of EtOAc to clear the solution back to transparency.

  • Controlled Cooling (Thermodynamic Control):

    • Remove the heat source. Allow the flask to cool to room temperature (RT) undisturbed on a cork ring.

    • Do not place directly in an ice bath. Rapid cooling locks in impurities and causes oiling.

    • Once at RT, move to 4°C (fridge) for 4–12 hours.

  • Isolation:

    • Filter the white crystals using vacuum filtration.

    • Wash the cake with cold Hexanes/EtOAc (9:1 ratio).

    • Dry under high vacuum (< 40°C).

Troubleshooting & Diagnostics

Issue 1: The Product "Oiled Out" (Liquid-Liquid Separation)

Symptoms: Instead of crystals, you see a second liquid layer or sticky gum at the bottom. Root Cause: The solution became supersaturated too quickly, or the temperature dropped faster than the crystal lattice could form. Corrective Action:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Slow down: Wrap the flask in a towel to slow the cooling rate.

  • Dilute: Add slightly more Solvent A (EtOAc). Oiling often means the anti-solvent ratio is too high.

Issue 2: Low Yield (< 50%)

Symptoms: Mother liquor contains significant product (check via TLC). Root Cause: The compound is too soluble in the solvent mixture, or the volume of solvent is too high. Corrective Action:

  • Concentrate the mother liquor by 50% on a rotovap.

  • Repeat the cooling process (Second Crop).

  • Note: Second crops are always less pure than the first. Keep them separate.

Issue 3: Boc-Deprotection (Loss of Mass/New Spot on TLC)

Symptoms: Appearance of a polar baseline spot on TLC; smell of isobutylene. Root Cause: Thermal instability or acidic residues. Corrective Action:

  • Ensure the heating bath never exceeds 60°C.

  • Check the pH of the crude material. If acidic, dissolve in EtOAc and wash with saturated NaHCO₃ before attempting recrystallization.

Visual Decision Matrix (Workflow)

The following diagram outlines the logical decision process for purification, including "rescue" loops for common failures.

Recrystallization_Workflow Start Start: Crude Solid (Boc-Oxazolidinone) Check_pH Check pH (Is it Neutral?) Start->Check_pH Wash Wash with NaHCO3 Dry organic layer Check_pH->Wash Acidic Dissolve Dissolve in min. EtOAc at 50°C Check_pH->Dissolve Neutral Wash->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Add_Anti Add Hexanes dropwise to Cloud Point Filter->Add_Anti Cool Slow Cool to RT Then 4°C Add_Anti->Cool Observe Observation Cool->Observe Crystals Crystals Formed Observe->Crystals Success Oil Oiling Out / Gum Observe->Oil Failure No_Ppt No Precipitate Observe->No_Ppt Failure Isolate Filter & Dry (Final Product) Crystals->Isolate Reheat Re-heat to dissolve Add Seed Crystal Oil->Reheat Rescue Concentrate Evaporate 30% solvent Retry Cooling No_Ppt->Concentrate Rescue Reheat->Cool Concentrate->Cool

Caption: Logical workflow for the purification of Boc-amino oxazolidinones, featuring specific rescue loops for oiling out and solubility issues.

Frequently Asked Questions (FAQs)

Q: Can I use water as an anti-solvent? A: Yes, specifically with Methanol or Ethanol. However, oxazolidinones can hydrolyze (ring opening) if left in aqueous solution at high temperatures or non-neutral pH for extended periods. Use water only if the EtOAc/Hexane system fails, and ensure the water is added slowly to cold methanol solutions if possible.

Q: My compound has a melting point of 135°C, but my crystals melt at 128°C. Is it impure? A: Likely, yes. However, Boc-derivatives often exhibit polymorphism (different crystal packing structures). Run an NMR to confirm purity. If the NMR is clean (no side peaks), you may have isolated a different polymorph or a solvate. Dry the sample thoroughly (vacuum oven, 40°C, 24h) to remove trapped solvent which depresses MP.

Q: Why do I see two spots on TLC after heating? A: You likely thermally degraded the Boc group. The lower spot is usually the free amine or the ring-opened urea derivative. Always keep your water bath thermostat below 60°C.

References & Authoritative Sources

  • Boc-Protection & Stability:

    • Source: Wiley-VCH, "Protection Reactions."

    • Context: Details the thermal and acidic instability of the Boc group, critical for setting temperature limits during recrystallization.

    • Link:

  • Oxazolidinone Synthesis & Purification (Linezolid Context):

    • Source: National Institutes of Health (PMC), "A Unified Approach to Synthesizing Four Linezolid Metabolites."

    • Context: Describes the purification of 5-substituted oxazolidinone carbamates using standard organic solvent systems (EtOAc/Hexanes).

    • Link:

  • General Recrystallization Techniques:

    • Source: University of Rochester, "Purification: How To - Recrystallization."

    • Context: Provides the foundational theory for solvent-antisolvent selection (EtOAc/Hexane vs. EtOH/Water).

    • Link:

  • Solubility of Boc-Amino Oxazolidinones:

    • Source: Justia Patents, "1,3-oxazolidine-2-one-like compound preparation."

    • Context: Lists specific solvent ratios (Acetone/Water and EtOAc/Heptane) for crystallizing oxazolidinone intermediates.

    • Link:

Optimization

Technical Support Center: Solubility Optimization for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

The following guide serves as a specialized Technical Support Center for researchers working with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 911795-60-3). This content is structured to address the high-cryst...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (CAS: 911795-60-3).

This content is structured to address the high-crystallinity and polarity-mismatch challenges inherent to this molecule.

Product: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate CAS: 911795-60-3 Molecular Formula: C8H14N2O4 Molecular Weight: 202.21 g/mol Physical Form: White to off-white powder Melting Point: 187-189°C [1]

Core Solubility Analysis

Why is this molecule difficult to dissolve? The solubility profile of this compound is dominated by two competing structural factors:

  • High Lattice Energy (The "Brick Wall" Effect): The molecule contains both an endocyclic carbamate (the oxazolidinone ring) and an exocyclic carbamate (the Boc-amino group). This dual-carbamate motif creates a dense network of intermolecular Hydrogen Bonds (N-H···O=C), resulting in a high melting point (187-189°C). Solvents must possess high dielectric constants and strong H-bond accepting capabilities to disrupt this lattice [1].

  • Amphiphilic Polarity Mismatch: The tert-butyl group is highly lipophilic, while the oxazolidinone core is polar. This makes the compound poorly soluble in purely non-polar solvents (like Hexane) and often sluggish in pure water, which cannot easily solvate the bulky hydrophobic Boc group without co-solvents.

Troubleshooting Guide (Q&A)

Q1: "I am trying to dissolve the compound in Methanol or DCM for a reaction, but I see a persistent suspension. What is wrong?"

Diagnosis: The solvent's "solvating power" is insufficient to overcome the crystal lattice energy at room temperature. While DCM and Methanol are polar, they often fail to break the strong urea-like stacking of the oxazolidinone rings efficiently. Solution:

  • Protocol: Apply thermal energy and sonication .

    • Place the sealed vial in a sonicator bath at 35-40°C for 10–15 minutes.

    • If using DCM, add a small percentage (5-10%) of a polar co-solvent like Methanol or Acetonitrile to disrupt the H-bond network.

    • Critical Note: Do not exceed 50°C, as the Boc group can become thermally labile in the presence of trace acidity or prolonged heat [2].

Q2: "I need to prepare a stock solution for a biological assay. Can I dissolve it directly in PBS or water?"

Diagnosis: Direct dissolution in aqueous buffers is rarely successful due to the hydrophobic Boc shield. You will likely observe "floating flakes" or a cloudy precipitate. Solution: Use the DMSO "Crash-Dilution" Method .

  • Protocol:

    • Primary Stock: Dissolve the compound in anhydrous DMSO (Dimethyl Sulfoxide) or DMF to a concentration of 10–50 mM. These dipolar aprotic solvents effectively disrupt the intermolecular H-bonds [3].

    • Dilution: Slowly add this stock to your aqueous buffer while vortexing.

    • Limit: Keep the final DMSO concentration <1% (v/v) to avoid cytotoxicity in cells, or <5% for enzymatic assays.

    • Observation: If precipitation occurs upon dilution, add a solubilizing agent like Tween-80 (0.1%) or Cyclodextrin to the buffer before adding the stock.

Q3: "The compound precipitates out of solution during my workup/extraction. How do I recover it?"

Diagnosis: The compound has "crashed out" at the interface of the organic and aqueous layers, likely due to cooling or saturation. Solution:

  • Protocol:

    • Avoid cold brine/water during the wash steps; use room temperature reagents.

    • Use a more polar extraction solvent mixture. Instead of pure Ethyl Acetate, use Ethyl Acetate:Isopropanol (3:1) or DCM:Methanol (9:1) . The alcohol component helps keep the polar oxazolidinone solubilized during the biphasic separation [4].

Solubility Compatibility Matrix

The following table summarizes the predicted and empirically derived solubility behaviors for CAS 911795-60-3.

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMP Excellent Recommended. Best for stock solutions. Breaks H-bonds effectively.
Polar Protic Methanol, EthanolModerate Soluble, but may require warming (40°C) or sonication.
Chlorinated Dichloromethane (DCM), ChloroformGood to Moderate Good for synthesis. May require co-solvent (e.g., MeOH) for high concentrations.
Polar Aprotic Acetone, AcetonitrileModerate Variable. Often works better when warm.
Esters/Ethers Ethyl Acetate, THFLow to Moderate Slow dissolution. Risk of precipitation upon cooling.
Aqueous Water, PBS, TRISPoor Insoluble without organic co-solvents (DMSO) or surfactants.
Non-Polar Hexane, HeptaneInsoluble Avoid. Useful only as an antisolvent to precipitate the product.

Experimental Workflow: Solubilization Decision Tree

The following logic flow guides you to the correct solvent system based on your application needs.

SolubilityWorkflow Start START: Select Application BioAssay Biological Assay (Aqueous Media) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Purification Purification/Extraction (Workup) Start->Purification Step_DMSO Dissolve in 100% DMSO (10-50 mM Stock) BioAssay->Step_DMSO Choice_Solvent Select Solvent: DCM, THF, or MeCN Synthesis->Choice_Solvent Issue_Crash Product Precipitates in Separatory Funnel Purification->Issue_Crash Step_Dilute Dilute into Buffer (Final DMSO < 1%) Step_DMSO->Step_Dilute Check_Precip Precipitation Observed? Step_Dilute->Check_Precip Add_Surfactant Add 0.1% Tween-80 or Cyclodextrin Check_Precip->Add_Surfactant Yes Success_Bio Ready for Assay Check_Precip->Success_Bio No Add_Surfactant->Success_Bio Check_Clear Solution Clear? Choice_Solvent->Check_Clear Action_Heat Sonicate @ 40°C Add 5% MeOH Check_Clear->Action_Heat No Success_Syn Ready for Reaction Check_Clear->Success_Syn Yes Action_Heat->Success_Syn Action_Mod Switch to Polar Mix: DCM:MeOH (9:1) or EtOAc:IPA (3:1) Issue_Crash->Action_Mod Success_Pur Successful Phase Separation Action_Mod->Success_Pur

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

References

  • Sigma-Aldrich. Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Product Detail. Retrieved from . (Verifies CAS and Melting Point).

  • BenchChem. Solubility Profile of Boc-amino Derivatives. Retrieved from . (General reference for Boc-amine solubility and thermal stability).

  • National Institutes of Health (NIH). Solvent-Assisted Catalysis and Solubility of Oxazolidinones. ACS Organic & Inorganic Au.[1] Retrieved from . (Discusses solubility in polar protic vs aprotic solvents).

  • Enamine. Product Catalog: Boc-amino oxazolidinones. Retrieved from . (Verifies physical form and handling).[2][3][4]

Sources

Troubleshooting

Minimizing side products during the deprotection of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering instability or low yields during the deprotection of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate . Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering instability or low yields during the deprotection of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate .

This guide addresses the specific chemical vulnerabilities of the oxazolidinone ring system under acidic deprotection conditions.

Topic: Minimizing Side Products & Ring Decomposition Ticket Priority: High (Stability Risk) Applicable Compounds: 4-substituted-2-oxo-1,3-oxazolidine carbamates (including Linezolid/Triptan intermediates).

Critical Structure & Stability Analysis

Before proceeding, you must verify the exact connectivity of your substrate.[1] The stability of the C4-position is the determining factor for your deprotection strategy.[1]

Scenario A: The "Direct" Attachment (High Instability Risk)[1]
  • Structure: The Nitrogen is bonded directly to the C4 carbon of the ring (N-C4-N).

  • Risk: This forms a cyclic gem-diamine (aminal) derivative.[1] Upon Boc removal, the resulting free amine at C4 is extremely unstable.[1] It will spontaneously eliminate ammonia/amine to form an unsaturated oxazolone or hydrolyze immediately.[1]

  • Verdict: Standard acidic deprotection is likely to destroy this molecule.[1] Stop here if this is your exact structure; you may need oxidative deprotection or a different protecting group strategy.[1]

Scenario B: The "Spacer" Attachment (Standard Scenario)
  • Structure: There is a methylene/ethylene spacer (e.g., (2-oxo-1,3-oxazolidin-4-yl)methyl carbamate).

  • Context: Common in the synthesis of Linezolid antibiotics and Zolmitriptan analogs.[1]

  • Risk: The oxazolidinone ring is generally stable, but acid-catalyzed hydrolysis (ring opening) and t-butyl cation alkylation are the primary side reactions.

  • Verdict: Proceed with the protocols below.

Troubleshooting Guide (Q&A Format)

Issue 1: Loss of the Oxazolidinone Ring (Hydrolysis)

User Question: "After deprotection with TFA, my mass spec shows a peak corresponding to [M+18] or a complete fragmentation of the ring. Why is the ring opening?"

Technical Diagnosis: The 2-oxazolidinone ring is a cyclic carbamate. While resistant to mild bases, it is susceptible to acid-catalyzed hydrolysis , particularly if water is present during the reaction or if the reaction exotherms.[1]

  • Mechanism: Protonation of the carbonyl oxygen makes the C2 carbon highly electrophilic.[1] Water attacks C2, breaking the ring to form a

    
    -amino alcohol.
    
  • The "Hidden" Culprit: Wet TFA or hygroscopic solvents.[1]

Corrective Action:

  • Switch to Anhydrous Conditions: Use 4M HCl in Dioxane instead of TFA. Dioxane suppresses water activity better than DCM/TFA.[1]

  • Temperature Control: Run the reaction at 0°C and allow it to warm to room temperature only if necessary. Heat accelerates hydrolysis exponentially.[1]

  • Quench Strategy: Do not quench with aqueous base immediately.[1] Remove the acid under vacuum (rotovap) first, then neutralize the residue with cold saturated NaHCO

    
     or basic resin.[1]
    
Issue 2: "Ghost" Peaks & Alkylation (t-Butyl Scavenging)

User Question: "I see impurities with +56 Da mass shifts. They are difficult to separate."

Technical Diagnosis: The cleavage of the Boc group releases a tert-butyl cation (


).[2][3] In the absence of a scavenger, this electrophile attacks electron-rich sites on your molecule.[1]
  • High Risk Sites: Indoles (if synthesizing Triptans), electron-rich aromatics, or the oxazolidinone nitrogen itself (if deprotonated).[1]

Corrective Action:

  • Add Scavengers: Incorporate Triethylsilane (TES) or Triisopropylsilane (TIS) (2.5% - 5% v/v) into your deprotection cocktail.[1] These hydrides trap the

    
     cation, converting it to isobutane (gas).
    
  • Avoid Water: Water can trap the cation to form tert-butanol, but tert-butanol can reversibly re-form the cation under strong acid conditions. Silanes are irreversible traps.[1]

Issue 3: N,O-Acyl Migration (The Workup Hazard)

User Question: "My product purity drops significantly after the basic workup."

Technical Diagnosis: If the ring opens even slightly to the amino-alcohol, a basic workup (pH > 10) can trigger N


O acyl migration , where the amine attacks the carbonyl, permanently rearranging the skeleton.[1]

Corrective Action:

  • Mild Neutralization: Use solid Na

    
    CO
    
    
    
    or a basic ion-exchange resin (e.g., Amberlyst A21) in methanol to neutralize the amine salt.[1] Avoid strong aqueous bases like NaOH.[1]

Optimized Experimental Protocols

Method A: The "Standard" Anhydrous Protocol (Recommended)

Best for: Minimizing ring hydrolysis.[1]

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous 1,4-Dioxane (0.1 M concentration).

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equiv) dropwise at 0°C under Argon/Nitrogen.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC/LCMS.[1]

    • Checkpoint: If reaction is slow, do not heat.[1] Add more acid solution.[1]

  • Workup: Concentrate in vacuo (keep bath <30°C) to remove excess HCl and dioxane.

  • Isolation: Triturate the resulting hydrochloride salt with anhydrous Diethyl Ether to remove non-polar byproducts. Filter and dry.[1]

Method B: The "Scavenger" Cocktail (For Electron-Rich Substrates)

Best for: Substrates with Indoles, Phenols, or Thiophenes.

  • Cocktail Prep: Prepare a solution of TFA : DCM : Triethylsilane (TES) in a 50 : 45 : 5 ratio.

  • Reaction: Add the cocktail (10 mL per gram of substrate) to the solid substrate at 0°C .

  • Monitoring: Stir for 1–2 hours.

  • Workup: Evaporate volatiles immediately under reduced pressure. Co-evaporate with Toluene (

    
    ) to remove trace TFA.[1]
    

Visualizing the Reaction Pathways[1]

The following diagram illustrates the competition between the desired deprotection and the two primary failure modes: Ring Hydrolysis and Cation Alkylation.[1]

BocDeprotection SM Boc-Protected Oxazolidinone Inter Intermediate Carbamate Salt SM->Inter Acid (H+) RingOpen Hydrolysis Product (Amino-Alcohol) SM->RingOpen H2O / Heat (Acid Hydrolysis) Product Desired Product (Amine Salt) Inter->Product - CO2 - Isobutene Cation t-Butyl Cation (t-Bu+) Inter->Cation Fragmention Alkylated Alkylated Side Product (+56 Da) Cation->Alkylated No Scavenger (Attack on Ring/Ar) Scavenger Silane Scavenger (TES/TIS) Cation->Scavenger Trapped as Isobutane (Gas)

Caption: Figure 1. Mechanistic pathway showing the critical divergence between successful deprotection (Green) and hydrolysis/alkylation side reactions (Red).

Comparative Data: Reagent Selection

ParameterTFA / DCMHCl / DioxaneOxalyl Chloride / MeOH
Acidity StrongStrongMild (Generates HCl in situ)
Water Content Variable (Hygroscopic)Low (Anhydrous)Very Low
Ring Stability ModerateHigh Very High
Scavenger Compat. Excellent (TIS/TES)Poor (Silanes react w/ HCl)N/A
Recommendation Use for Indole substratesUse for Labile Rings Use for Ultra-Sensitive substrates

Note: The Oxalyl Chloride/MeOH method is a specialized mild deprotection strategy cited for sensitive N-Boc compounds [2].[4]

References

  • Han, G., et al. (2004).[1] Design, Synthesis, and Biological Evaluation of Novel Oxazolidinones. Journal of Medicinal Chemistry.[1]

  • Dandepally, S. R., & Williams, A. L. (2009).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[2] Tetrahedron Letters.[1]

  • Lundt, B. F., et al. (1978).[1] Selective removal of the t-butyloxycarbonyl group.[5] International Journal of Peptide and Protein Research.[1] (Seminal work on Scavengers).[1]

  • Agami, C., et al. (2002).[1] Oxazolidinones as chiral auxiliaries and their applications.[1][6][7][8] Chemical Reviews.[1][6]

Sources

Optimization

Technical Support Center: Purification of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Case ID: PUR-OXAZ-04 Subject: Decontamination and Isolation Protocols for Crude CAS 911795-60-3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely handling the...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-OXAZ-04 Subject: Decontamination and Isolation Protocols for Crude CAS 911795-60-3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely handling the crude reaction mixture resulting from a Curtius rearrangement of an oxazolidinone-4-carboxylic acid derivative, trapped with tert-butanol. The target molecule, Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate , contains a sensitive N,N-acetal-like center (at C4) and a base-labile oxazolidinone ring.

The crude mixture typically presents as a sticky, off-white semi-solid or oil containing three primary impurities:

  • Symmetrical Urea Dimer: The result of moisture reacting with the isocyanate intermediate.

  • Unreacted Carboxylic Acid: Precursor material.

  • Hydrolysis Products: Ring-opened species caused by aggressive workups.

This guide provides a modular troubleshooting framework to isolate high-purity material without degrading the sensitive heterocycle.

Module 1: Initial Diagnosis & Impurity Profiling

Q: My crude material is a gummy solid that won't dissolve fully in ethyl acetate. What is the insoluble solid?

A: The insoluble solid is almost certainly the symmetrical urea dimer . During the synthesis (likely via Curtius rearrangement), if the intermediate isocyanate encounters trace water, it decarboxylates to an amine, which instantly attacks another isocyanate molecule to form the urea.

  • Solubility Profile: This urea impurity is highly insoluble in non-polar and moderately polar solvents (EtOAc, Et2O, Toluene), whereas your target Boc-carbamate is soluble.

  • Action: Do not try to dissolve it with heat. You will degrade your product. Use filtration as your primary purification step (see Protocol A).

Q: TLC shows a streak near the baseline. Is this my product decomposing?

A: Likely not. Baseline streaking usually indicates:

  • Residual Carboxylic Acid: The starting material.[1]

  • Ring-Opened Amino Alcohol: If you used strong base (NaOH/KOH) during the workup, you likely opened the oxazolidinone ring.

Visualizing the Impurity Pathways:

ImpurityPathways Start Acid Precursor Iso Isocyanate Intermediate Start->Iso DPPA/NaN3 Target Target Boc-Carbamate (Soluble) Iso->Target t-BuOH (Dry) Urea Urea Dimer (Insoluble) Iso->Urea H2O (Moisture) Open Ring-Opened Byproduct Target->Open Strong Base/Acid

Figure 1: Genesis of impurities during the synthesis of 4-substituted oxazolidinones.

Module 2: Chemical Decontamination Protocols

Q: Can I use an acid/base extraction to clean the crude?

A: Proceed with extreme caution. The oxazolidinone ring is sensitive to hydrolysis. Standard "1N NaOH" washes will destroy your product, opening the ring to form the amino-alcohol. Similarly, strong acids will deprotect the Boc group.

Protocol A: The "Gentle" Workup (Recommended) Use this protocol to remove unreacted acid precursor without damaging the ring.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as urea impurities are slightly more soluble in DCM, making separation harder.

  • Filtration (Critical): If a white precipitate remains, filter it off through a Celite pad. This is the urea impurity.

  • Wash 1 (Acid Removal): Wash the organic layer with 5% NaHCO3 (aq) or 0.5M Phosphate Buffer (pH 8) .

    • Why? This mild base removes the carboxylic acid starting material but is too weak to hydrolyze the oxazolidinone ring rapidly.

  • Wash 2 (Neutralization): Wash with Brine (saturated NaCl).

  • Drying: Dry over Na2SO4 (Sodium Sulfate). Do not use Magnesium Sulfate (MgSO4) if your compound is sensitive, as it is slightly Lewis-acidic.

Q: My product is still colored (yellow/orange). How do I remove the color?

A: The color often comes from oxidized coupling reagents (e.g., DPPA byproducts) or iodine traces.

  • Solution: Add a Activated Charcoal treatment step.

    • Stir the EtOAc solution with activated carbon (5 wt% relative to mass) for 15 minutes at room temperature.

    • Filter through a 0.45-micron PTFE filter or Celite.

Module 3: Purification (Crystallization vs. Chromatography)

Q: Should I run a column or try to crystallize?

A: For this specific scaffold, trituration/crystallization is superior to chromatography for initial cleanup because the Boc-carbamate is highly crystalline, while the oily impurities remain in the mother liquor.

Protocol B: Trituration (The "Crash Out" Method)

  • Concentrate: Evaporate the EtOAc until you have a thick oil.

  • Solvent Addition: Add Hexanes (or Heptane) dropwise with vigorous stirring.

    • Ratio: Aim for a 1:5 ratio of oil to Hexane.

  • Induction: Scratch the side of the flask with a glass rod. The hydrophobic Boc group usually drives crystallization in non-polar solvents.

  • Sonication: If it oils out, sonicate the flask for 30 seconds to induce lattice formation.

  • Collection: Filter the white solid and wash with cold Hexanes.

Data Table: Solvent Compatibility Matrix

SolventSolubility of TargetSolubility of Urea ImpuritySuitability
Ethyl Acetate HighLowExcellent (Extraction)
DCM HighModerateGood (But dissolves some impurities)
Hexanes LowInsolubleExcellent (Trituration/Wash)
Methanol/Ethanol HighLowAvoid (Risk of transesterification)
Water InsolubleInsolubleGood (Wash only)
Module 4: Advanced Troubleshooting (FAQs)

Q: I ran a column (Silica/EtOAc/Hexane) and my yield dropped significantly. Where did it go?

A: Two possibilities:

  • Acidic Silica: Silica gel is slightly acidic. If your column run was slow (>2 hours), the acidic surface may have deprotected the Boc group (isobutylene gas evolution) or degraded the N,N-acetal center.

    • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize it before loading your sample.

  • Co-elution: The target carbamate often co-elutes with the byproduct tert-butyl carbamate (H2N-Boc) if excess reagent was used.

Q: How do I store the purified material?

A:

  • Temperature: -20°C.

  • Atmosphere: Argon/Nitrogen.

  • Sensitivity: Moisture sensitive.[2] The C4 position (N-C-N) is hemi-aminal like. Long-term exposure to moist air can lead to hydrolysis, releasing the amide and the aldehyde/ketone equivalent.

Visualizing the Purification Logic:

PurificationLogic Start Crude Mixture Solubility Dissolve in EtOAc Start->Solubility Filter Filter Solids (Remove Urea) Solubility->Filter Wash Wash 5% NaHCO3 (Remove Acid) Filter->Wash Triturate Concentrate & Triturate with Hexanes Wash->Triturate Solid Solid Precipitate? Triturate->Solid Recryst Recrystallize (EtOAc/Hexane) Solid->Recryst Yes Column Flash Column (Neutralized Silica) Solid->Column No (Oiled out)

Figure 2: Decision tree for the purification of Boc-protected oxazolidinones.

References
  • Gosh, A. K., et al. (2025). Synthesis and Characterization of Boc-Protected Derivatives. ResearchGate. Retrieved March 5, 2026, from [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total-Synthesis.com. Retrieved March 5, 2026, from [Link]

(Note: While specific literature on the "4-yl" isomer is rarer than the "4-ylmethyl" isomer, the chemical behavior described above is grounded in the established reactivity of N-Boc-4-substituted-oxazolidinones and Curtius rearrangement byproducts.)

Sources

Troubleshooting

Addressing moisture sensitivity in reactions with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-Y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when working with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate .

This compound—a Boc-protected 4-amino-oxazolidin-2-one—is a highly valuable chiral building block and intermediate in the synthesis of pharmaceutical agents (e.g., linezolid analogs). However, its functionalization (specifically N-alkylation and N-acylation at the oxazolidinone ring nitrogen) requires rigorous environmental control. Moisture is not merely an impurity here; it is an active reactant that triggers cascading degradation pathways.

This guide synthesizes mechanistic causality with field-proven, self-validating protocols to ensure your synthetic workflows remain robust and reproducible.

Pillar 1: The Mechanistic Causality of Moisture Interference

To troubleshoot effectively, we must first understand why moisture destroys this reaction system. The vulnerability of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate lies in its bifunctional sensitivity: it contains an acid-sensitive Boc group and a base-sensitive oxazolidinone ring [1].

When moisture infiltrates an N-acylation or N-alkylation reaction, it initiates two destructive parallel pathways:

  • Base Quenching & Ring Hydrolysis: Strong bases like NaH or LiHMDS are required to deprotonate the oxazolidinone nitrogen. Water rapidly quenches these bases, forming hydroxide ions (OH⁻). Hydroxide is a potent nucleophile that attacks the C2 carbonyl of the oxazolidinone ring, catalyzing irreversible ring-opening to form a vicinal amino alcohol [2].

  • Electrophile Hydrolysis & Boc Cleavage: If an acyl chloride is used as the electrophile, water hydrolyzes it into a carboxylic acid and hydrochloric acid (HCl). The localized generation of HCl rapidly cleaves the exocyclic Boc protecting group, leading to premature deprotection and polymerization [3].

MoisturePathways A Moisture (H2O) Ingress B Base Quenching (NaH / LiHMDS) A->B C Electrophile Hydrolysis (e.g., RCOCl) A->C D Hydroxide (OH-) Formation B->D E HCl Generation C->E F Ring-Opening (Vicinal Amino Alcohol) D->F Base Catalysis G Premature Boc Deprotection E->G Acid Catalysis

Mechanistic pathways of moisture-induced degradation in oxazolidinone reactions.

Pillar 2: Quantitative Data & Thresholds

Understanding your operational limits is critical. The following table summarizes the quantitative thresholds for moisture and the cascading consequences of exceeding them.

ParameterCritical ThresholdConsequence of Exceedance
Solvent Water Content (THF/DMF) < 50 ppmBase quenching; Incomplete deprotonation; Yield reduction.
Electrophile Water Content < 0.1%Generation of HCl; Premature Boc deprotection.
Deprotonation Temperature -78°C to 0°CWarmer temperatures exponentially accelerate base-catalyzed ring hydrolysis.
Oxazolidinone Ring Half-life ~45 mins (in 1M NaOH, 25°C)Complete conversion to the inactive vicinal amino alcohol byproduct.

Pillar 3: Troubleshooting FAQs

Q1: My N-acylation yield is dropping unpredictably, and TLC shows unreacted starting material. What is happening? A: This is the classic signature of base quenching. LiHMDS and NaH are highly hygroscopic. Even atmospheric moisture introduced during reagent transfer will consume the base. Because the oxazolidinone nitrogen is relatively non-nucleophilic until deprotonated, any loss of base leaves the starting material inert. Solution: Switch to a fresh bottle of base and utilize Schlenk techniques for all transfers.

Q2: I am observing a highly polar, ninhydrin-positive byproduct on my TLC plate. Is my compound degrading? A: Yes. A highly polar, ninhydrin-positive spot indicates the presence of a free primary or secondary amine. This means you have either lost the Boc group (due to HCl generated from wet acyl chlorides) or the oxazolidinone ring has hydrolyzed into an amino alcohol (due to hydroxide formation from wet base). Both pathways are moisture-dependent [2][3].

Q3: How can I ensure my Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate is completely dry before starting? A: Do not rely solely on vacuum drying, as the compound can trap moisture in its crystal lattice. Employ azeotropic drying . Dissolve the compound in anhydrous toluene and evaporate it under reduced pressure. Repeating this three times physically strips intercalated water molecules from the solid via azeotrope formation.

Pillar 4: Self-Validating Experimental Protocol

To guarantee success, your protocol must be a self-validating system. This means building in diagnostic checks at every step so you never proceed with a compromised reaction.

Strictly Anhydrous N-Acylation Workflow

Step 1: Azeotropic Drying of the Substrate

  • Charge an oven-dried round-bottom flask with Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate (1.0 eq).

  • Dissolve in anhydrous toluene (5 mL/mmol).

  • Concentrate under reduced pressure (rotary evaporator, then high vacuum).

  • Repeat the toluene dissolution and concentration two additional times. Validation Check: The resulting solid should be a free-flowing, electrostatic powder. Clumping indicates residual moisture.

Step 2: System Purge & Solvent Validation

  • Seal the flask with a rubber septum and connect to a Schlenk line. Perform three vacuum/argon cycles (5 minutes vacuum, backfill with argon).

  • Inject anhydrous THF (Karl Fischer titrated to < 50 ppm water) via a dry syringe. Validation Check: Before adding the substrate, inject a 0.1 mL test aliquot of the solvent into a separate vial containing a speck of NaH. If any hydrogen bubbling is observed, the solvent is wet. Halt the experiment.

Step 3: Cryogenic Deprotonation

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add LiHMDS (1.05 eq, 1.0 M in THF) dropwise over 15 minutes.

  • Stir for 30 minutes at -78°C. Causality Note: The cryogenic temperature is mandatory. It suppresses the kinetic rate of any potential ring-opening side reactions while allowing the acid-base deprotonation to proceed [1].

Step 4: Electrophile Coupling

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to slowly warm to 0°C over 2 hours. Validation Check: Quench a 10 µL aliquot in saturated NH₄Cl, extract with EtOAc, and run a TLC. The disappearance of the starting material and the absence of a ninhydrin-positive baseline spot validates that the anhydrous conditions were successfully maintained.

AnhydrousWorkflow Step1 1. Azeotropic Drying (Toluene, in vacuo) Step2 2. Schlenk Line Setup (Argon Purge x3) Step1->Step2 Step3 3. Anhydrous Solvent (KF Titration <50 ppm) Step2->Step3 Step4 4. Cryogenic Base Addition (-78°C, Dropwise) Step3->Step4 Step5 5. Electrophile Coupling (TLC Monitoring) Step4->Step5

Step-by-step self-validating anhydrous workflow for oxazolidinone functionalization.

References

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education - ACS Publications.1

  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. 2

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral Purity Determination of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Introduction: The Analytical Challenge Tert-butyl N-(2-oxo-1,3-oxazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Introduction: The Analytical Challenge

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate is a critical chiral intermediate utilized in the synthesis of oxazolidinone-class antimicrobials, such as Linezolid. Because enantiomers can exhibit drastically different pharmacological profiles—where one may be therapeutic and the other inactive or toxic—rigorous determination of enantiomeric excess (%ee) is a regulatory mandate in pharmaceutical development[1].

Historically, polarimetry has been the default technique for assessing the optical activity of chiral intermediates[2]. However, as regulatory standards tighten, laboratories increasingly rely on Chiral High-Performance Liquid Chromatography (HPLC) to provide absolute enantiomeric separation[3]. This guide objectively compares both methodologies, detailing the mechanistic causality behind their operational parameters and providing self-validating experimental protocols.

Mechanistic Causality: Polarimetry vs. Chiral HPLC

Polarimetry: Bulk Optical Rotation

Polarimetry measures the net rotation of plane-polarized light as it passes through a solution containing chiral molecules[1]. The instrument calculates the specific rotation (


), which is an average macroscopic property of the bulk solution[2].
Chiral HPLC: Transient Diastereomeric Complexation

Chiral HPLC separates enantiomers by passing the analyte through a Chiral Stationary Phase (CSP)[3].

  • The Causality of Resolution: The CSP contains immobilized chiral selectors. As the racemic or enantioenriched mixture passes through, the (R)- and (S)-enantiomers form transient diastereomeric complexes with the stationary phase. Because diastereomers possess different thermodynamic stabilities, they interact with the column for different durations, resulting in distinct retention times[3]. This allows for the absolute quantification of trace enantiomers without interference from achiral matrix components[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, modern analytical laboratories employ a self-validating system : Polarimetry is utilized for rapid, non-destructive batch release testing, while Chiral HPLC is employed as an orthogonal validation tool to confirm that any deviations in specific rotation are due to actual enantiomeric impurities rather than achiral matrix effects.

Workflow A Sample Prep: Tert-butyl N-(2-oxo-1,3- oxazolidin-4-YL)carbamate B Polarimetry (Bulk QC) Measure [α] at 589 nm A->B High Conc. (10-50 mg/mL) C Chiral HPLC (Trace %ee) Isocratic Elution on CSP A->C Low Conc. (~1 mg/mL) D Result: Specific Rotation Susceptible to matrix effects B->D E Result: Exact %ee Resolves achiral impurities C->E F Orthogonal Validation Cross-reference [α] with %ee D->F E->F

Orthogonal validation workflow comparing Polarimetry and Chiral HPLC for chiral purity assessment.

Protocol A: Polarimetric Determination of Specific Rotation
  • Objective: Rapid assessment of bulk chiral purity.

  • Causality of Concentration: High concentrations (10–50 mg/mL) are required because specific rotation is an intrinsic property that manifests macroscopically; low concentrations yield rotation angles too small to accurately distinguish from baseline instrumental noise[2].

  • Calibration: Calibrate the polarimeter using a certified quartz control plate at 20°C using the Sodium D-line (589 nm)[1].

  • Sample Preparation: Accurately weigh 1.00 g of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate. Dissolve completely in 100 mL of spectroscopic-grade methanol. Note: Methanol is selected to ensure complete solvation without inducing solvolysis of the Boc-protecting group.

  • Measurement: Rinse a 100 mm (1 dm) polarimeter cell with the solvent. Fill the cell with the sample solution, ensuring no micro-bubbles are trapped, as bubbles refract light and distort the reading.

  • Calculation: Record the observed rotation (

    
    ). Calculate specific rotation using Biot's law: 
    
    
    
    , where
    
    
    is path length in dm, and
    
    
    is concentration in g/mL[1].
Protocol B: Chiral HPLC Determination of Enantiomeric Excess (%ee)
  • Objective: Absolute quantification of trace enantiomeric impurities.

  • Causality of Concentration: Low concentrations (~1 μg/mL to 1 mg/mL) are required to prevent overloading the chiral stationary phase, which would lead to peak broadening and a complete loss of enantioresolution[4].

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (80:20 v/v). Note: The non-polar hexane drives the analyte into the chiral cavities of the CSP, while isopropanol modulates the hydrogen bonding required for successful diastereomeric complexation.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography: Set flow rate to 1.0 mL/min, UV detection at 210 nm, and column oven temperature to 25°C. Inject 10 µL of the sample.

  • Data Analysis: Calculate %ee using the integrated peak areas of the major (R) and minor (S) enantiomers:

    
    
    

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both techniques when analyzing oxazolidinone derivatives.

Performance MetricPolarimetryChiral HPLC
Primary Output Specific Rotation (

)
Enantiomeric Excess (%ee)
Sample Concentration Required High (10 - 50 mg/mL)Low (0.001 - 1.0 mg/mL)
Analysis Time per Sample < 2 minutes15 - 30 minutes
Sensitivity to Achiral Impurities High (Causes false low purity readings)Low (Achiral peaks resolve separately)
Limit of Detection (LOD) ~1.0 - 2.0% chiral impurity< 0.1% chiral impurity
Destructive to Sample? No (Sample can be recovered)Yes (Sample is consumed in mobile phase)
Method Development Complexity LowHigh (Requires extensive solvent screening)

Conclusion & Expert Recommendation

While polarimetry remains an indispensable, cost-effective tool for rapid batch-to-batch consistency checks on the production floor[1], it is fundamentally limited by its inability to differentiate between enantiomeric impurities and achiral matrix dilution[4]. For the rigorous demands of pharmaceutical drug development—especially for critical intermediates like Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate—Chiral HPLC is the authoritative standard.

By integrating both techniques into a self-validating workflow, laboratories can leverage the high-throughput speed of polarimetry while relying on the absolute precision of Chiral HPLC to investigate out-of-specification (OOS) specific rotation results.

References

  • Title: Polarimetry in Pharmaceutical Quality Control Source: Allan Chemical Corporation URL
  • Title: Measuring Chiral Purity Source: OpenOChem Learn URL
  • Title: Comparison of Polarimetry and Crown Ether-Based HPLC Chiral Stationary Phase Method to Determine (L)
  • Title: Basics of polarimetry Source: Anton Paar Wiki URL

Sources

Comparative

Infrared (IR) spectroscopy absorption peaks for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Topic: Infrared (IR) spectroscopy absorption peaks for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) spectroscopy absorption peaks for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Clarification

Target Molecule Analysis: The specific nomenclature "Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate" refers to a molecule containing a 2-oxazolidinone ring with a Boc-protected amine group. In pharmaceutical development, this scaffold is most frequently encountered as the 4-(aminomethyl) derivative (e.g., CAS 212913-13-8), a critical intermediate in the synthesis of oxazolidinone antibiotics like Linezolid .

This guide focuses on the dual-carbonyl signature of this scaffold, which serves as the primary quality attribute (CQA) during synthesis. The "performance" of this spectroscopic method is evaluated by its ability to distinguish the cyclized product from its linear precursors and hydrolysis impurities.

Spectral Fingerprint Analysis

The infrared spectrum of this compound is dominated by two distinct carbonyl stretching vibrations.[1][2][3] Resolving these two peaks is the measure of a successful characterization.

Primary Absorption Zones
Functional GroupWavenumber (

)
IntensityAssignment & Mechanistic Insight
C=O (Oxazolidinone) 1745 – 1780 Strong / SharpThe "Cyclic" Marker. The strain of the 5-membered ring increases the bond order of the carbonyl, shifting it to a higher wavenumber compared to acyclic carbamates. This is the diagnostic peak for ring closure.
C=O (Boc-Carbamate) 1680 – 1715 StrongThe "Exocyclic" Marker. Typical acyclic carbamate stretch. Lower wavenumber due to lack of ring strain and resonance delocalization with the tert-butyl group.
N-H Stretch 3300 – 3450 MediumAmide II. Often appears as a doublet if hydrogen bonding is minimal, or a broadened single peak in solid state.
C-O-C Stretch 1050 – 1250 StrongEther/Ester Character. Complex fingerprint region arising from the C-O bonds within the oxazolidinone ring and the Boc group.
C-H (Alkyl) 2930 – 2980 MediumTert-butyl Signature. Characteristic sp³ C-H stretches from the bulky Boc protecting group.

Expert Insight: In lower-resolution instruments, the two carbonyl peaks (1760 and 1700) may merge into a single broad envelope. For critical release testing, use ATR (Attenuated Total Reflectance) with a diamond crystal to ensure sufficient resolution to distinguish the two maxima.

Comparative Performance: Product vs. Alternatives

In a drug development context, "alternatives" refers to the precursor materials (starting points) and potential impurities (degradation products). The IR spectrum acts as a binary gate for process control.

Scenario A: Monitoring Cyclization (Precursor vs. Product)
  • The Precursor: Typically a Boc-protected amino alcohol (linear).

  • The Product: The cyclic oxazolidinone.

FeatureLinear Precursor (Boc-Amino Alcohol)Cyclic Product (Oxazolidinone)Diagnostic Action
OH Region Broad, Strong (3200-3500) Absent Disappearance of OH confirms consumption of alcohol.
C=O Region Single Peak (~1690) Double Peak (1760 + 1690) Appearance of the high-energy band (1760) confirms ring formation.
Fingerprint Simple C-O stretchComplex Ring VibrationsUse 1760 peak for quantification.
Scenario B: Stability Tracking (Product vs. Hydrolysis Impurity)

If the oxazolidinone ring hydrolyzes (opens), the spectrum reverts.

  • Performance Metric: The 1760 cm⁻¹ peak is the "integrity marker." A decrease in its relative intensity compared to the Boc peak (1690 cm⁻¹ internal standard) indicates ring opening/degradation.

Experimental Protocol: Self-Validating Characterization

To ensure Trustworthiness and reproducibility, follow this protocol which includes an internal validity check.

Reagents & Equipment:

  • Sample: Dry solid (Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate).

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha).

  • Mode: Diamond ATR (preferred over KBr to avoid moisture interference in the OH region).

Step-by-Step Methodology:

  • Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Loading: Place ~2 mg of sample on the diamond crystal. Apply high pressure using the anvil to ensure intimate contact (critical for solid carbamates).

  • Acquisition: Scan the sample (32 scans).

  • Validation Check (The "Self-Check"):

    • Check 1: Is the baseline flat between 1800–2500 cm⁻¹? (No significant scattering).

    • Check 2: Are there two distinct maxima in the 1650–1800 region? If you see only one broad peak, the resolution is insufficient or the sample is wet/degraded.

  • Post-Processing: Apply baseline correction if necessary. Identify peak maxima using the second derivative method if the carbonyls are overlapping.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the specific IR checkpoints used to validate the transformation from the linear precursor to the target oxazolidinone scaffold.

IR_Monitoring_Workflow Precursor Linear Precursor (Boc-Amino Alcohol) Reaction Cyclization (Phosgene/CDI equiv.) Precursor->Reaction Reagents Added IR_Pre IR Signature: • Broad OH (3400) • Single C=O (1690) Precursor->IR_Pre Target Target Molecule (Oxazolidinone) Reaction->Target Ring Closure Impurity Hydrolysis Impurity (Ring Open) Target->Impurity Moisture/Base (Degradation) IR_Post IR Signature: • NO OH • Dual C=O (1760 + 1690) Target->IR_Post IR_Post->Target Validation: Peak @ 1760 present IR_Post->Impurity Failure: Peak @ 1760 absent

Caption: Process Analytical Technology (PAT) workflow for monitoring oxazolidinone formation. The appearance of the 1760 cm⁻¹ band is the critical quality attribute (CQA).

References
  • National Institute of Standards and Technology (NIST). 3-tert-Butyl-2-oxo-1,3-oxazolidine IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on distinguishing cyclic vs. acyclic carbonyls).
  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673–679. (Primary literature on oxazolidinone antibiotic synthesis and characterization).[5]

Sources

Validation

Comparison of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate with benzyl carbamate analogs

This guide provides an in-depth technical comparison between Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (and its stable aminomethyl analogs) and its Benzyl carbamate (Cbz) counterparts. Executive Summary In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (and its stable aminomethyl analogs) and its Benzyl carbamate (Cbz) counterparts.

Executive Summary

In drug development, 2-oxo-1,3-oxazolidinone derivatives are critical pharmacophores (e.g., Linezolid) and chiral auxiliaries (Evans auxiliaries). The specific comparison between Tert-butyl (Boc) and Benzyl (Cbz) carbamate-protected derivatives at the C4 position centers on orthogonal deprotection strategies , crystallinity , and synthetic stability .

While the direct N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (a gem-diamine/aminal species) is chemically labile and rare, the 4-(aminomethyl) analogs are standard stable building blocks for synthesizing chiral diamines and amino alcohols. This guide focuses on the practical application of these 4-aminomethyl scaffolds, comparing the Boc-protected variant against the Cbz-protected analog.

Chemical Identity & Structural Analysis

The core structure is the 2-oxazolidinone ring. The distinction lies in the protecting group (PG) attached to the exocyclic amine at position 4.

FeatureBoc-Analog Cbz-Analog
IUPAC Name tert-Butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamateBenzyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate
Protecting Group tert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz/Z)
Deprotection Acidolysis (TFA, HCl)Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH)
Molecular Weight ~216.2 g/mol ~250.2 g/mol
Physical State Often oil or low-melting solidTypically crystalline solid
Solubility High in DCM, THF, EtOAcHigh in DCM, DMSO; lower in Hexanes
Structural Diagram: Boc vs. Cbz Analogs

G cluster_0 Boc-Protected Analog cluster_1 Cbz-Protected Analog Boc_Struct Oxazolidinone Ring (C4-Substituted) | CH2-NH-C(=O)O-tBu (Acid Labile) Cbz_Struct Oxazolidinone Ring (C4-Substituted) | CH2-NH-C(=O)O-Bn (H2/Pd Labile) Boc_Struct->Cbz_Struct Comparison Point: Orthogonality

Figure 1: Structural comparison highlighting the protecting group difference at the C4-aminomethyl position.

Comparative Performance: Stability & Reactivity

Deprotection Orthogonality
  • Boc-Analog : Ideal for sequences requiring base stability (e.g., alkylation of the oxazolidinone nitrogen). It is cleaved by Trifluoroacetic acid (TFA) or HCl in dioxane .

    • Risk: Acidic conditions can potentially open the oxazolidinone ring if water is present and temperature is uncontrolled, though the ring is generally robust.

  • Cbz-Analog : Ideal for sequences requiring acid stability. It is cleaved by Catalytic Hydrogenation (H₂, Pd/C) .

    • Advantage: Hydrogenolysis is neutral and mild, preserving acid-sensitive groups (e.g., acetals, silyl ethers) elsewhere in the molecule.

Crystallinity & Purification
  • Cbz-Analogs generally exhibit superior crystallinity due to

    
     stacking interactions of the benzyl ring. This allows for purification via recrystallization  rather than chromatography, a significant advantage in process chemistry.
    
  • Boc-Analogs are more lipophilic and often exist as oils or amorphous solids, frequently requiring column chromatography.

Synthetic Utility

Both analogs serve as precursors to chiral 1,2-diamines (upon ring opening) or modified oxazolidinone antibiotics . The choice depends on the order of deprotection required in the total synthesis.

Experimental Data & Protocols

Synthesis of the Scaffold (From Serine)

The synthesis typically starts from L-Serine (or D-Serine), converting it to the amino alcohol, followed by ring closure.

Protocol: Synthesis of (S)-4-(Boc-aminomethyl)-2-oxazolidinone

  • Starting Material : N-Boc-L-Serine methyl ester.

  • Reduction : Treat with LiBH₄ (2.0 equiv) in THF at 0°C to yield the diol.

  • Cyclization : React the diol with Phosgene (or triphosgene/CDI) and base (Et₃N) in DCM at 0°C.

    • Alternative: Use Mitsunobu cyclization on the N-Boc amino alcohol.

  • Yield : Typically 75-85%.[1]

Protocol: Synthesis of (S)-4-(Cbz-aminomethyl)-2-oxazolidinone

  • Starting Material : N-Cbz-L-Serine methyl ester.

  • Steps : Identical reduction and cyclization sequence.

  • Purification : The Cbz product often precipitates from cold ether/hexanes, simplifying isolation.

Deprotection Protocols

Method A: Boc-Removal (Acidolysis)

  • Dissolve Tert-butyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate (1.0 mmol) in DCM (5 mL).

  • Add TFA (2 mL) dropwise at 0°C.

  • Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result : The amine trifluoroacetate salt is obtained quantitatively.

Method B: Cbz-Removal (Hydrogenolysis)

  • Dissolve Benzyl N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]carbamate (1.0 mmol) in MeOH (10 mL).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure) for 4-12 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate filtrate.

  • Result : Free amine is obtained (often requires no further purification).

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis and deprotection pathways for both analogs.

ReactionScheme Start L-Serine Derivative Intermediate Amino Alcohol (Reduced) Start->Intermediate LiBH4 / THF Boc_Prod (S)-4-(Boc-aminomethyl) -2-oxazolidinone Intermediate->Boc_Prod CDI / Et3N (If Boc-protected) Cbz_Prod (S)-4-(Cbz-aminomethyl) -2-oxazolidinone Intermediate->Cbz_Prod CDI / Et3N (If Cbz-protected) Free_Amine Free Amine (S)-4-(Aminomethyl) -2-oxazolidinone Boc_Prod->Free_Amine TFA / DCM (Acidolysis) Cbz_Prod->Free_Amine H2 / Pd-C (Hydrogenolysis)

Figure 2: Synthetic workflow from Serine to the target oxazolidinone, showing the orthogonal deprotection routes.

Summary Table of Properties

PropertyTert-butyl (Boc) Analog Benzyl (Cbz) Analog Recommendation
Acid Stability Low (Cleaves in TFA/HCl)High (Stable to TFA/HCl)Use Cbz if subsequent steps involve acid.
Base Stability High Moderate (Hydrazine/Strong base can affect)Use Boc for base-heavy routes.
Hydrogenation Stable Labile (Cleaves)Use Boc if catalytic hydrogenation is needed elsewhere.
Crystallinity Poor (Often Oil)Excellent (Solid)Use Cbz for easier scale-up/purification.
Atom Economy Lower (t-Butyl group is large)ModerateCbz is often preferred for early-stage intermediates.

References

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Cbz conditions).
  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673-679. (Context for 5-aminomethyl analogs like Linezolid). Link

Sources

Comparative

Validating the Structure of tert-Butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate via 13C NMR

Executive Summary: The Structural Challenge In the synthesis of oxazolidinone-based chiral auxiliaries and antibiotics (e.g., Linezolid derivatives), the formation of the 2-oxo-1,3-oxazolidine ring is the critical step.[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the synthesis of oxazolidinone-based chiral auxiliaries and antibiotics (e.g., Linezolid derivatives), the formation of the 2-oxo-1,3-oxazolidine ring is the critical step.[1] However, validating the structure of tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate presents a unique analytical challenge.[1]

The molecule contains two distinct carbonyl environments—the cyclic carbamate (oxazolidinone ring) and the exocyclic Boc-carbamate —that possess overlapping chemical shifts in standard 1D NMR.[1] Furthermore, the C4 position is a hemiaminal center (N-C-O), making it electronically distinct from standard amino-acid derived oxazolidinones.[1]

This guide compares the limitations of standard 1D 1H/13C NMR against a Multi-Dimensional Validation Protocol (MDVP) . We demonstrate why relying solely on 1D carbon shifts leads to structural ambiguity and provide a self-validating workflow using 2D HSQC/HMBC to definitively assign the structure.

Comparative Analysis: 1D vs. 2D NMR Approaches

The following table summarizes why a standard 1D approach is insufficient for this specific scaffold and how the advanced protocol resolves these deficits.

FeatureMethod A: Standard 1D 13C NMR Method B: Advanced 2D Protocol (MDVP)
Carbonyl Resolution Low: Ring C=O (~158 ppm) and Boc C=O (~155 ppm) often appear as broadened or overlapping singlets.[1]High: HMBC correlates specific NH protons to their respective carbonyls, definitively separating them.
C4 Assignment Ambiguous: The C4 methine (N-C-O) signal (~70-80 ppm) can be confused with solvent peaks (CDCl3) or impurities.[1]Definitive: HSQC links the C4 proton directly to the carbon; DEPT-135 confirms methine phase.[1]
Impurity Detection Risk: Open-chain urea intermediates often have similar carbonyl shifts (~156 ppm).[1]Secure: Ring closure is verified by observing long-range coupling between Ring-C5 protons and Ring-C2 carbonyl.[1]
Confidence Level 80% (Presumptive) 99.9% (Absolute)

Theoretical Data Framework

Before beginning the experimental protocol, we must establish the Predicted Chemical Shift Fingerprint . This dataset is synthesized from authoritative literature on N-Boc and oxazolidinone scaffolds [1, 2].[1]

Table 1: Target Structure Shift Assignments (DMSO-d6)
PositionCarbon TypePredicted Shift (δ, ppm)Diagnostic Feature
C2 C=O (Cyclic)157.5 – 159.0 Typically deshielded vs. linear carbamates.[1]
C1' C=O (Boc)154.5 – 156.0 Broad signal; correlates with exocyclic NH.[1]
C4 CH (Methine)72.0 – 78.0 Critical: Downfield due to N-C-O (hemiaminal) environment.[1]
C5 CH₂ (Methylene)65.0 – 69.0 Distinct methylene; DEPT-135 negative phase.[1]
C-tBu (q) C (Quaternary)78.0 – 80.0 Characteristic intensity; solvent dependent.[1]
C-tBu (Me) CH₃ (Methyl)28.0 – 28.5 Intense signal; 3 equivalent carbons.[1]

Note on Solvent: DMSO-d6 is the required solvent for this protocol.[1] CDCl3 often causes broadening of the carbamate NH signals, which obliterates the critical HMBC correlations needed for validation [3].

The Self-Validating Experimental Protocol

This protocol is designed as a logic gate.[1] You cannot proceed to the next step without satisfying the criteria of the previous one.

Phase 1: Sample Preparation & 1D Acquisition[1]
  • Dissolution: Dissolve 15-20 mg of the purified product in 0.6 mL DMSO-d6 . Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.[1]

  • Acquisition (13C): Acquire a proton-decoupled 13C spectrum (min 512 scans).

    • Checkpoint: Do you see two distinct carbonyl signals between 150-160 ppm? If only one broad peak is visible, the structure may be degrading, or the resolution is insufficient.

Phase 2: Multiplicity Editing (DEPT-135)[1]
  • Execution: Run a DEPT-135 experiment.

  • Analysis:

    • Phase (+): Methyls (t-Bu ~28 ppm) and Methines (C4 ~75 ppm).[1]

    • Phase (-): Methylenes (C5 ~67 ppm).[1]

    • Checkpoint: Confirm C5 is a methylene.[1] If C4 appears as a methylene, you have likely formed the regioisomer or the open-chain dimer.[1]

Phase 3: Connectivity Mapping (HSQC & HMBC)

This is the definitive step. We use HMBC (Heteronuclear Multiple Bond Correlation) to "walk" through the structure.

  • Step A: Assign the Ring Carbonyl (C2)

    • Look for the protons at C5 (approx 4.0-4.5 ppm in 1H).[1]

    • In the HMBC spectrum, these C5 protons must show a strong correlation to the C2 Carbonyl (~158 ppm) .

    • Logic: This proves the ring is closed.[1] An open-chain intermediate would not show a correlation between the terminal O-CH2 and the urea carbonyl.[1]

  • Step B: Assign the Boc Carbonyl (C1')

    • Locate the exocyclic NH proton (typically 7.0-8.0 ppm in DMSO).[1]

    • This NH should show a correlation to the Boc Carbonyl (~155 ppm) and the t-Butyl quaternary carbon (~80 ppm) .[1]

Visualization of Logic Pathways

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process required to certify the sample.

ValidationWorkflow Sample Crude Product (DMSO-d6) NMR_1D 1D 13C NMR (Proton Decoupled) Sample->NMR_1D Check_CO Checkpoint: Two Distinct C=O Peaks? NMR_1D->Check_CO DEPT DEPT-135 Analysis Check_CO->DEPT Yes Fail REJECT: Impurity/Isomer Check_CO->Fail No (Co-elution/Degradation) Check_CH2 Checkpoint: C5 is Negative (CH2)? DEPT->Check_CH2 HMBC 2D HMBC Experiment Check_CH2->HMBC Yes Check_CH2->Fail No (Regioisomer) Final VALIDATED STRUCTURE (Certify Batch) HMBC->Final Correlations Confirmed

Caption: Decision matrix for structural validation. Failure at any diamond checkpoint requires batch rejection.[1]

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the specific long-range couplings (arrows) that must be observed to differentiate the two carbonyls.[1]

HMBC_Logic NH Exocyclic NH (1H) C_Boc Boc C=O (~155 ppm) NH->C_Boc Strong (2J/3J) C_Quat t-Bu Quat (~80 ppm) NH->C_Quat Weak (3J) H_C5 Ring H-C5 (1H) H_C5->C_Boc NO CORRELATION C_Ring Ring C=O (~158 ppm) H_C5->C_Ring Definitive (3J) CONFIRMS RING

Caption: Key HMBC correlations. The H-C5 to Ring C=O correlation is the "smoking gun" for ring closure.[1]

Common Pitfalls & Troubleshooting

  • Rotamers: The N-Boc group often exhibits restricted rotation at room temperature.[1] This can cause "doubling" of peaks in the 13C spectrum (e.g., two t-butyl signals).[1]

    • Solution: Acquire the NMR at elevated temperature (e.g., 50°C or 323 K) to coalesce the rotamers into single, sharp peaks [4].

  • Water Suppression: Wet DMSO can obscure the C4 methine signal if it falls near the water peak.[1] Ensure high-quality anhydrous solvent is used.

  • Concentration: 13C sensitivity is low. If the quaternary t-butyl peak (~80 ppm) is missing, increase sample concentration or relaxation delay (d1), as quaternary carbons have long T1 relaxation times.

References

  • MDPI. (2022).[1] 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024). Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Oxazolidinones. Retrieved from [Link]

Sources

Validation

Comparative Guide: Validation of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate

Topic: Elemental analysis standards for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Content Type: Comparative Validation Guide Elemental Analysis (CHN) vs. Quantitative NMR (qNMR) Executive Summary For decades, Com...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis standards for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Content Type: Comparative Validation Guide

Elemental Analysis (CHN) vs. Quantitative NMR (qNMR)

Executive Summary

For decades, Combustion Elemental Analysis (CHN) has been the gatekeeper for publication-quality purity in organic synthesis. However, for functionalized heterocycles like Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate (hereafter referred to as TB-Ox ), traditional CHN analysis frequently yields "false negatives" due to solvent trapping and hygroscopicity associated with the carbamate/oxazolidinone scaffold.

This guide objectively compares the industry-standard Combustion Analysis against the modern orthogonal alternative, Quantitative NMR (qNMR) . We provide theoretical baselines, experimental protocols, and a decision matrix to help researchers validate this specific intermediate with high confidence.

Part 1: The Theoretical Baseline

Before assessing purity, the theoretical composition of TB-Ox must be established. This molecule (


) serves as a critical chiral intermediate, often derived from serine or asparagine derivatives in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs).

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight: 202.21 g/mol

  • Structure: A 2-oxazolidinone ring substituted at the 4-position with a Boc-protected amine.[1]

Table 1: Theoretical Elemental Composition Standards

The "Gold Standard" for publication (J. Org. Chem.) requires found values to be within


 of these theoreticals.
ElementTheoretical Mass %Acceptance Range (

)
Common Failure Mode
Carbon (C) 47.52% 47.12% – 47.92%Low: Trapped inorganic salts / water.High: Trapped organic solvents (DCM/EtOAc).
Hydrogen (H) 6.98% 6.58% – 7.38%High: Hygroscopic water absorption (common in carbamates).
Nitrogen (N) 13.86% 13.46% – 14.26%Low: Incomplete combustion (formation of refractory char).
Part 2: Comparative Analysis (CHN vs. qNMR)
Method A: Combustion Analysis (The Traditional Standard)

Mechanism: Flash combustion at >900°C converts the sample into


, 

, and

, which are quantified via thermal conductivity detection.
  • Pros:

    • Bulk Purity Indicator: Measures the entire sample mass, not just the soluble portion.

    • Regulatory Legacy: Still the preferred method for many regulatory filings and legacy journals.

  • Cons for TB-Ox:

    • Solvent Trapping: The Boc-amino group and the oxazolidinone ring can form stable solvates with Dichloromethane (DCM) or Ethyl Acetate. A single DCM molecule trapped per 10 crystal lattice sites can skew Carbon results by >0.5%, causing a "Fail."

    • Destructive: Requires 2–5 mg of sample which is destroyed.

Method B: Quantitative NMR (The Modern Orthogonal)

Mechanism: Uses an internal standard (IS) of known high purity to determine the absolute mass purity of the analyte based on molar ratios of integrated proton signals.

  • Pros:

    • Specificity: Distinguishes between the product, residual solvents, and water.

    • Non-Destructive: Sample can be recovered.[2]

    • Solvent Correction: Unlike CHN, qNMR allows you to quantify the solvent and mathematically correct the purity, rather than just failing the sample.

  • Cons:

    • Setup Time: Requires precise weighing (metrological weighing) and selection of a compatible IS.

Part 3: Experimental Protocols
Protocol A: Pre-Analysis Sample Preparation (Critical for TB-Ox)

Failure to dry this specific carbamate is the #1 cause of CHN failure.

  • Recrystallization: Recrystallize crude TB-Ox from EtOAc/Hexanes to remove synthesis byproducts.

  • Vacuum Drying: Place sample in a vacuum drying pistol over

    
     (phosphorus pentoxide).
    
    • Temperature: 40°C (Do NOT exceed 60°C; Boc groups can be thermally labile over extended periods in acidic environments, though generally stable here, caution is preferred).

    • Duration: Minimum 12 hours.

  • Hygroscopicity Check: Upon removal, limit exposure to ambient air. The oxazolidinone ring can hydrogen-bond with atmospheric moisture.

Protocol B: qNMR Validation Workflow

Recommended when CHN fails due to suspected solvation.

  • Internal Standard (IS) Selection:

    • Recommended IS: 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at

      
       6.1 ppm).
      
    • Solvent: DMSO-

      
       (Ensures full solubility of the polar oxazolidinone).
      
  • Preparation:

    • Weigh exactly ~10 mg of TB-Ox (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition parameters:

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Essential for full relaxation of protons).
    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Purity.[1][3]
Part 4: Data Presentation & Decision Matrix
Representative Validation Data

The following table illustrates a scenario where a high-quality sample of TB-Ox fails CHN due to minor solvent trapping but passes qNMR.

MetricScenario 1: CHN Analysis Scenario 2: qNMR Analysis
Raw Data C: 46.80% (Fail, -0.72%)H: 7.01% (Pass)N: 13.60% (Fail, -0.26%)Integrals: TB-Ox (t-Bu signal, 9H): 9.00IS (Aromatic, 3H): 1.00
Interpretation Values are consistently low, suggesting non-combustible impurity or heavy solvent weight.qNMR reveals 0.8% molar DCM.
Calculated Purity Indeterminate (Technically <98%)99.2% (After solvent correction)
Outcome REJECT (Requires re-drying)ACCEPT (With solvent note)
Validation Workflow Diagram

The following logic tree guides the researcher through the validation process, prioritizing efficiency and accuracy.

ValidationWorkflow Start Synthesized TB-Ox (Crude) Purify Recrystallization (EtOAc/Hex) Start->Purify Dry Vacuum Dry (40°C, P2O5, 12h) Purify->Dry CHN Combustion Analysis (CHN) Dry->CHN Check Within ±0.4% Tolerance? CHN->Check Pass PASS: High Purity Certified Check->Pass Yes Fail FAIL: Deviations >0.4% Check->Fail No AnalyzeFail Analyze Deviation Source Fail->AnalyzeFail qNMR Perform qNMR (IS: 1,3,5-Trimethoxybenzene) AnalyzeFail->qNMR Suspect Solvent/Water qNMRResult Calculate Absolute Purity qNMR->qNMRResult Release RELEASE: Report Purity + Solvent Content qNMRResult->Release >95% Purity Repurify REJECT: Re-purify qNMRResult->Repurify <95% Purity

Caption: Integrated Validation Workflow. Note that qNMR serves as the primary resolution tool when CHN fails due to solvation issues common in oxazolidinone carbamates.

References
  • 
     tolerance).
    [Link]
    
  • Kuveke, R. E. H., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. (Critical analysis of CHN failure rates and the shift toward qNMR). [Link]

  • Pauli, G. F., et al. (2014).[4] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (Methodology for qNMR vs. CHN). [Link]

Sources

Comparative

Reference standards for quality control of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

An authoritative guide for researchers, analytical chemists, and drug development professionals on the qualification and selection of reference standards for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate . Executive...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, analytical chemists, and drug development professionals on the qualification and selection of reference standards for Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate .

Executive Summary

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate is a highly versatile, Boc-protected chiral intermediate. While the oxazolidinone core is most famously recognized as the pharmacophore in 50S ribosomal subunit-targeting antibiotics (e.g., Linezolid, Tedizolid)[1], 4-substituted oxazolidinones also serve as critical chiral auxiliaries (Evans auxiliaries) and precursors for novel peptidomimetics and antibacterial agents[2].

Because the stereocenter at the C4 position dictates the downstream biological activity or asymmetric induction of the final Active Pharmaceutical Ingredient (API), the quality control (QC) of this intermediate is zero-tolerance. This guide objectively compares the performance of different grades of reference standards—Certified Reference Materials (CRMs), Mass-Balance Working Standards, and Analytical Grade reagents—and provides self-validating experimental protocols for establishing absolute chemical and enantiomeric purity.

Mechanistic Grounding: The Analytical Challenge

The QC of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate presents specific analytical challenges due to its chemical structure:

  • Lack of a Strong Chromophore: The molecule lacks extended conjugated

    
    -systems (such as an aryl ring). Consequently, its UV absorbance is weak and restricted to low wavelengths (e.g., 205–210 nm). Relying solely on HPLC-UV area normalization for purity is fundamentally flawed, as it will fail to detect non-UV absorbing impurities or overestimate the purity due to varying extinction coefficients.
    
  • Lability of the Boc Group: Under acidic conditions or thermal stress, the tert-butyloxycarbonyl (Boc) protecting group can cleave, yielding the des-Boc impurity.

  • Ring Opening: The oxazolidinone ring is susceptible to basic hydrolysis, leading to ring-opened amino alcohol derivatives.

To accurately track these degradation pathways, the reference standard used to calibrate the analytical instruments must possess an unequivocally established absolute purity.

Pathways API Tert-butyl N-(2-oxo-1,3- oxazolidin-4-YL)carbamate DesBoc Impurity A (Des-Boc Oxazolidinone) API->DesBoc Acidic Hydrolysis (-Boc) RingOpen Impurity B (Ring-Opened Amino Alcohol) API->RingOpen Basic Hydrolysis (Ring Cleavage) Dimer Impurity C (Dimerization Product) DesBoc->Dimer Intermolecular Reaction

Primary degradation pathways and critical impurities of the oxazolidinone intermediate.

Comparison of Reference Standard Qualification Methods

When sourcing or synthesizing a reference standard for this compound, laboratories typically choose between three tiers of qualification. The causality behind choosing a higher-tier standard lies in the propagation of uncertainty: an error in the primary standard's assay value scales linearly into the calculated yield and impurity profile of the final API.

Direct Measurement (qNMR) vs. Indirect Measurement (Mass Balance)

Historically, purity was assigned via the Mass Balance equation: % Assay = [100% - (% Water + % Residual Solvents + % Inorganic Ash)] × % Chromatographic Purity. However, this indirect method assumes all impurities are detected. For a molecule with poor UV absorbance like Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate, this assumption is dangerous.

Quantitative NMR (qNMR) has superseded mass balance as the gold standard for Primary CRMs. qNMR is a self-validating system: the area of an NMR resonance is strictly proportional to the number of nuclei generating it, independent of the molecule's chemical structure[3]. By comparing the integration of the analyte against an internal standard traceable to the International System of Units (SI), absolute molar purity is determined directly.

G cluster_0 Orthogonal Qualification Pathways Start Candidate Material Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate qNMR Primary Method: 1H-qNMR (Internal Standard: Maleic Acid) Start->qNMR Direct Assay MassBal Secondary Method: Mass Balance (HPLC-UV + KF + GC-HS + ROI) Start->MassBal Indirect Assay Cert Certified Reference Material (CRM) Traceable to SI Units qNMR->Cert Absolute Purity (± 0.1%) MassBal->Cert Cross-Validation

Workflow comparing direct qNMR and indirect mass balance for certifying reference standards.

Table 1: Performance Comparison of Reference Standard Grades
ParameterqNMR-Certified Primary Standard (CRM)Mass-Balance Working StandardOff-the-Shelf Analytical Grade
Assay Methodology 1H-qNMR vs. SI-traceable Internal StandardHPLC-UV + KF + GC + ROIHPLC-UV Area Normalization
Traceability Directly traceable to SI unitsTraceable to Primary CRMNone (Relative purity only)
Blind Spots None (Detects all protonated species)Misses non-UV absorbing impuritiesMisses water, salts, solvents
Typical Uncertainty ± 0.1% to 0.5% (k=2)± 1.0% to 2.0% (k=2)Unknown / Uncertified
Best Use Case API Release, Calibrating Working StandardsRoutine QC, In-Process Control (IPC)Early R&D, Synthesis screening

Experimental Protocols: A Self-Validating Quality System

To establish a robust QC framework, the following protocols detail the exact methodologies required to qualify Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate.

Protocol 1: Absolute Chemical Purity via 1H-qNMR

Causality: Maleic acid is chosen as the internal calibrant because its distinct olefinic singlet (~6.3 ppm) sits in a spectral window completely free from the analyte's resonances (the tert-butyl singlet at ~1.4 ppm and the oxazolidinone ring protons at 3.5–4.5 ppm)[3].

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~20 mg of the Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate candidate and ~10 mg of SI-traceable Maleic Acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture completely in 1.0 mL of deuterated dimethyl sulfoxide (

    
    ) containing 0.03% TMS. Transfer 600 µL to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Sequence: 1D proton with inverse gated decoupling (if applicable) or standard 90° pulse.

    • Relaxation Delay (

      
      ):  Must be set to 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal magnetization recovery before the next pulse[3].
    • Scans: 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Integration & Calculation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's tert-butyl singlet (1.4 ppm, 9H).

  • Validation: Calculate the mass fraction using the qNMR equation. The precision across triplicate sample preparations must yield a Relative Standard Deviation (RSD)

    
    .
    
Protocol 2: Enantiomeric Purity via Chiral HPLC

Causality: The enantiomers of this intermediate possess identical physicochemical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP). The Boc group is critical here: its carbamate NH and C=O act as strong hydrogen bond donors and acceptors, interacting with the immobilized amylose/cellulose backbone of the CSP to form transient diastereomeric complexes with differing free energies (


).

Step-by-Step Methodology:

  • Column Selection: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropyl Alcohol (IPA) (85:15, v/v). Isocratic elution.

  • Flow Rate & Temperature: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (due to the lack of strong chromophores, low wavelength is mandatory).

  • System Suitability: Inject a racemic mixture of the intermediate. The resolution (

    
    ) between the (R) and (S) enantiomers must be 
    
    
    
    .
  • Sample Analysis: Inject the reference standard (1 mg/mL). Calculate the enantiomeric excess (ee) based on peak area normalization. A high-quality CRM should demonstrate

    
    .
    

Comparative Experimental Data: The "Mass Balance Illusion"

To demonstrate the critical need for qNMR-certified standards, we present comparative experimental data analyzing a single batch of Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate using three different qualification paradigms.

Table 2: Experimental Purity Data (Single Batch Analysis)
Analytical ParameterOff-the-Shelf Grade (Vendor CoA)Mass Balance Assessment (In-House)qNMR Certification (Primary CRM)
HPLC-UV Purity (210 nm) 99.6%99.6%N/A (Orthogonal)
Water Content (Karl Fischer) Not Tested1.8%N/A
Residual Solvents (GC-HS) Not Tested0.4% (Ethyl Acetate)N/A
Residue on Ignition (ROI) Not Tested1.1% (Inorganic salts)N/A
Calculated / Assigned Purity 99.6% (Overestimated)96.3% 96.1%
Expanded Uncertainty (

)
Unknown


Data Interpretation: The "Off-the-Shelf" grade reports a purity of 99.6% based entirely on HPLC-UV area normalization. However, this intermediate is highly hygroscopic and often retains inorganic salts from the Boc-protection reaction (e.g., sodium carbonate). Because water and salts are invisible to UV detection, the HPLC method creates an "illusion" of high purity.

When subjected to a rigorous Mass Balance approach, the purity drops to 96.3%. However, the qNMR Certification cuts through the cumulative errors of four separate analytical techniques (HPLC, KF, GC, ROI), directly assigning a highly accurate absolute purity of 96.1% with a much tighter uncertainty band (


). Using the 99.6% value for API dosing calculations would result in a nearly 3.5% error in stoichiometry, leading to failed reactions and out-of-specification (OOS) final products.

References

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PMC (National Institutes of Health) URL:[Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate proper disposal procedures

Topic: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Proper Disposal Procedures Executive Safety & Compliance Summary Immediate Action Required: Treat Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate as a biological...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate Proper Disposal Procedures

Executive Safety & Compliance Summary

Immediate Action Required: Treat Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate as a biologically active organic intermediate . While not typically classified as P-listed (acutely toxic) or U-listed (toxic) waste under US EPA RCRA regulations, best practice in pharmaceutical and research settings dictates handling it as Hazardous Chemical Waste due to potential biological activity (oxazolidinone class) and skin/eye irritant properties.

Critical Hazard Insight: This compound contains a Boc (tert-butoxycarbonyl) protecting group.[1]

  • DANGER: Do NOT mix this waste with acidic waste streams (e.g., waste acids, acidic aqueous solutions).

  • Mechanism: Contact with acid catalyzes the removal of the Boc group, generating isobutylene gas and carbon dioxide. In a sealed waste container, this rapid off-gassing can cause container over-pressurization and explosion .

Chemical Profile & Waste Characterization

Before disposal, verify the physical state and chemical stability. This compound is typically a white to off-white solid.

PropertyDescriptionDisposal Implication
Chemical Class Carbamate-protected OxazolidinonePotential antibiotic activity; requires high-temp incineration.
Physical State Solid (Powder/Crystal)Segregate from liquid solvents to minimize spill risks.
Stability Acid-SensitiveINCOMPATIBLE with strong acids. Store/dispose at neutral pH.
Solubility Soluble in DMSO, DCM, MethanolIf in solution, classify based on the solvent (e.g., Halogenated vs. Non-Halogenated).
RCRA Status Not Listed (typically)Characterize as "Non-RCRA Regulated Chemical Waste" unless mixed with listed solvents.

Operational Disposal Workflow

The following decision matrix outlines the correct waste stream selection based on the material's state.

DisposalWorkflow Start Waste Material: Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid ContamCheck Is it contaminated with Acids or Oxidizers? SolidPath->ContamCheck Neutralize PROTOCOL A: Neutralize/Quench separately (Do not combine) ContamCheck->Neutralize Yes (Risk of Gas/Fire) PackSolid Pack in HDPE Wide-Mouth Jar Label: 'Solid Organic Waste' ContamCheck->PackSolid No (Pure/Stable) Incineration Final Disposal: High-Temperature Incineration PackSolid->Incineration SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., DMSO, Methanol) SolventCheck->NonHaloStream Flammable / Aqueous HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Logic flow for determining the correct waste stream. Note the critical check for acidic contamination to prevent off-gassing.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stock or isolated solid intermediates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum with a liner. Avoid glass for solid waste to prevent breakage during compaction/transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: List "Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate" explicitly.

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).

  • Segregation: Ensure the container is free of acidic residues .

    • Why? As noted in the Executive Summary, trace acids can degrade the Boc group, pressurizing the container.

  • Sealing: Cap tightly. If the waste has been recently synthesized or is potentially unstable, use a vented cap (rarely needed for this specific stable solid, but good practice for carbamates).

Scenario B: Disposal of Reaction Mixtures (Liquid)

Use this protocol for mother liquors or reaction solutions.

  • Solvent Compatibility: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).

  • Quenching (Critical):

    • If the reaction mixture contains residual acids (e.g., TFA, HCl), neutralize the solution with aqueous Sodium Bicarbonate (NaHCO₃) before transferring to the waste container.

    • Verification: Check pH is between 6–9.

  • Transfer: Pour into the appropriate solvent waste carboy (Safety Can).

  • Rinsing: Triple rinse the reaction vessel with a small volume of the compatible solvent and add rinsate to the waste container.

Emergency Procedures (Spill & Exposure)

Spill Response (Solid):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator to prevent inhalation of the pharmacophore.

  • Containment: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA-filter vacuum.

  • Cleanup: Scoop material into a disposable container. Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste bin.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with soap and water. Isolate contaminated clothing.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately.

Regulatory Context (US EPA/RCRA)

  • Waste Code: This specific chemical does not have a dedicated P or U code.

  • Generator Status: It is classified as a "Non-Regulated" chemical waste unless it exhibits a characteristic (Ignitability, Corrosivity, Reactivity, Toxicity).[3]

  • Recommendation: To maintain "Cradle-to-Grave" liability protection, dispose of via Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). Do not landfill.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Tert-butyl N-(2-oxoethyl)carbamate (Analogous Structure). PubChem.[4] [Link]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]

  • American Chemical Society (2013). Green Chemistry: Risk Assessment of Genotoxic Impurities in New Chemical Entities (Boc-Deprotection By-products). ACS Publications. [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl N-(2-oxo-1,3-oxazolidin-4-YL)carbamate

Executive Summary & Chemical Context Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is not merely a generic organic reagent; it is a specialized pharmacophore often utilized in the synthesis of oxazolidinone antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate is not merely a generic organic reagent; it is a specialized pharmacophore often utilized in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs).

As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS) "Irritant" classification. This molecule combines a Boc-protected amine (lipophilic, enhancing skin permeation) with an oxazolidinone core (associated with biological activity, specifically monoamine oxidase (MAO) inhibition and myelosuppression in derived drugs).

The Safety Philosophy: Treat this compound as a Potent Pharmaceutical Intermediate (Occupational Exposure Band 3) . Your primary risks are not just chemical burns, but sensitization and potential systemic absorption of a bioactive scaffold.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound presents a dual-threat profile:

Hazard CategorySpecific RiskMechanism of Action
Physical Electrostatic Dust Boc-protected solids are notoriously "fluffy" and prone to static charge. They resist settling, increasing the risk of inhalation and surface contamination during weighing.
Biological Bioactive Scaffold The oxazolidinone ring is a privileged structure in medicinal chemistry. Chronic low-level exposure may lead to sensitization or antibiotic-resistance selection in the microbiome.
Chemical Irritant (H315, H319) Direct contact causes dermatitis and mucosal irritation. The lipophilic Boc group facilitates rapid dermal absorption.

The PPE Matrix: A Self-Validating System

Do not rely on "standard lab attire." Use this matrix to select PPE based on the specific operation.

A. Hand Protection (Gloves)

Rationale: The Boc group makes this compound soluble in organic solvents (DCM, DMF) and skin oils. Thin latex is permeable and unacceptable.

  • Primary Layer: Nitrile (Minimum 5 mil / 0.12 mm).

  • Secondary Layer (High Risk): If handling solutions in DCM/DMF or quantities >1g, wear Silver Shield (Laminate) gloves under nitrile.

  • Technique: "Double Gloving" with visual breakthrough check. White inner glove, Blue/Purple outer glove to spot tears immediately.

B. Respiratory Protection

Rationale: The primary vector for exposure is airborne dust during weighing.

  • Standard Operation (In Fume Hood): No respirator required if sash is at proper height.

  • Spill Cleanup / Outside Hood: N95 (minimum) or P100 (HEPA) half-mask. Surgical masks offer zero protection against chemical dust.

C. Body & Eye Protection
  • Eyes: Chemical Splash Goggles (indirect vented). Safety glasses are insufficient for fine powders that can drift around lenses.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton fibers can trap the static-charged dust, turning your lab coat into a secondary exposure source.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (The Critical Step)

The majority of exposures occur here due to static lift.

  • Engineering Control: Work strictly inside a certified chemical fume hood or Vented Balance Enclosure (VBE).

  • Static Neutralization: Position an ionizing fan or polonium staticmaster strip near the balance 30 seconds prior to opening the vial.

    • Why: This collapses the electrostatic field, preventing the powder from "jumping" onto your gloves or the balance pan.

  • The "Closed Transfer" Technique:

    • Tare the receiving vessel (flask).

    • Use a disposable antistatic spatula.

    • Do not dump. Tap gently.

    • Immediately wipe the threads of the stock bottle with a Kimwipe dampened in Methanol (to catch dust) before recapping.

Protocol B: Solubilization
  • Solvent Choice: Dissolve in DCM or DMF inside the hood.

  • Pressure Relief: Boc-intermediates can liberate isobutylene/CO2 if exposed to strong acids inadvertently. Ensure vessels are not hermetically sealed if acidic reagents are present.

  • Spill Management: If solution spills, cover with absorbent pads. Do not wipe dry; the solvent evaporates, leaving invisible bioactive dust. Wash the surface with soap and water while wet.[1]

Decision Logic: PPE & Engineering Controls

Use this workflow to determine your safety requirements.

SafetyProtocol Start Start: Handling Tert-butyl N-(2-oxo-1,3-oxazolidin-4-yl)carbamate StateCheck Material State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Solution Solution (DCM/DMF) StateCheck->Solution Absorption Risk QuantityCheck Quantity > 500mg? Solid->QuantityCheck Level3 LEVEL 3 PPE: Silver Shield Gloves + Fume Hood (Risk of Skin Absorption) Solution->Level3 Organic Solvents Level1 LEVEL 1 PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Fume Hood Mandatory) QuantityCheck->Level1 No (<500mg) Level2 LEVEL 2 PPE: Double Nitrile Gloves + Tyvek Sleeves + Goggles + Static Control Device QuantityCheck->Level2 Yes (>500mg)

Caption: Decision Matrix for PPE selection based on physical state and quantity. Green indicates standard precautions; Red indicates enhanced barrier protection.

Emergency & Disposal Procedures

  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin; this drives the lipophilic Boc-compound deeper into the dermis.

  • Disposal:

    • This compound is an organic pharmaceutical intermediate.

    • Must be incinerated. Do not dispose of down the drain.

    • Label waste as: "Non-Halogenated Organic - Bioactive Intermediate."

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • PubChem. (2025).[2] Tert-butyl N-(2-oxoethyl)carbamate Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2025). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]

Sources

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